Product packaging for Isoxazolo[5,4-c]pyridin-3-amine(Cat. No.:CAS No. 114080-94-3)

Isoxazolo[5,4-c]pyridin-3-amine

Cat. No.: B046305
CAS No.: 114080-94-3
M. Wt: 135.12 g/mol
InChI Key: YDWPZZKCLZOZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This amine-derivatized isoxazolopyridine serves as a key pharmacophore and versatile synthetic intermediate for constructing more complex, bioactive molecules. Research Applications and Value: Neuroscience Research: Structural analogs, particularly isoxazolo[5,4-c]-2,7-naphthyridines, have demonstrated promising neurotropic activities in preclinical models. These activities include significant anticonvulsant effects, with some compounds surpassing the efficacy of the standard drug ethosuximide in pentylenetetrazole-induced seizure tests. Additional psychotropic properties such as anxiolytic and antidepressant effects have also been observed, making this scaffold a compelling candidate for the development of new central nervous system (CNS) active agents . Oncology and Drug Discovery: The fused isoxazole-pyridine core is recognized as a privileged structure in medicinal chemistry. Related compounds, such as isoxazolo[5,4-c]quinolines, have been identified as effective inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy pathways . This highlights the potential of this chemical class in the design of novel anti-cancer therapeutics. Mechanistic Insights & Physicochemical Properties: With a molecular weight of 135.12 g/mol and a favorable topological polar surface area (TPSA), this compound exhibits high gastrointestinal absorption potential, though it is not predicted to readily cross the blood-brain barrier. Its structure is compliant with key drug-likeness rules, including Lipinski's Rule of Five, enhancing its suitability as a lead compound in hit-to-lead optimization campaigns . Product Information: CAS Number: 114080-94-3 Molecular Formula: C6H5N3O Molecular Weight: 135.12 g/mol Storage: For long-term stability, it is recommended to store this product in a dark place, under an inert atmosphere, and in a freezer at -20°C . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B046305 Isoxazolo[5,4-c]pyridin-3-amine CAS No. 114080-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[5,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-6-4-1-2-8-3-5(4)10-9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPZZKCLZOZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552565
Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114080-94-3
Record name Isoxazolo[5,4-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114080-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2]Oxazolo[5,4-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-c]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Isoxazolo[5,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Structural Verification

In the landscape of modern drug development and medicinal chemistry, the unambiguous structural confirmation of novel heterocyclic scaffolds is paramount. Isoxazolo[5,4-c]pyridin-3-amine, a potent inhibitor of fatty acid amide hydrolase (FAAH), represents a key pharmacophore with significant therapeutic potential.[1] Its efficacy is intrinsically linked to its precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for elucidating this architecture in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As direct, published spectral data for this specific molecule is not widely available, this document serves as an expert-level predictive guide. We will deconstruct the molecule's electronic environment, predict the chemical shifts and coupling patterns of its protons based on first principles and data from analogous structures, and outline a robust experimental protocol for acquiring and validating the spectrum.

The Molecular Structure and Proton Environment

The structure of this compound is a fused bicyclic system, comprising an electron-rich isoxazole ring and an electron-deficient pyridine ring. The presence of heteroatoms (N, O) and an exocyclic amino group creates a unique electronic landscape that dictates the magnetic environment of each proton.

To facilitate analysis, the protons are systematically numbered as shown below. The molecule possesses three aromatic protons on the pyridine moiety (H4, H6, H7) and two protons on the exocyclic amino group (NH₂).

Structure of this compound with proton numbering.

The key determinants of the proton chemical shifts are:

  • Pyridine Nitrogen (N5): As a heteroatom within an aromatic ring, it is strongly electron-withdrawing via induction, which deshields (shifts downfield) all protons in its ring. The effect is most pronounced at the α-positions (H6) and γ-position (H4).

  • Fused Isoxazole Ring: The electronegative oxygen and nitrogen atoms in the isoxazole moiety further withdraw electron density from the fused pyridine ring, contributing to a general downfield shift of the pyridine protons compared to benzene.

  • Amino Group (-NH₂): Located at the C3 position of the isoxazole ring, this group is a powerful electron-donating group (EDG) through resonance. It donates electron density into the bicyclic system, which shields (shifts upfield) the pyridine protons. This shielding effect counteracts the deshielding influence of the ring heteroatoms.

Predicted ¹H NMR Spectrum: A Quantitative Analysis

Based on established principles of NMR spectroscopy and analysis of related heterocyclic systems, a predicted ¹H NMR spectrum in DMSO-d₆ is presented. DMSO-d₆ is the recommended solvent as it is an excellent solubilizing agent and its polarity often leads to sharper signals for exchangeable amine protons compared to less polar solvents like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H7 8.25 - 8.40Doublet (d)³JH7-H6 = 5.0 - 6.0 HzMost downfield due to proximity to the electronegative isoxazole oxygen (O1) and being part of the pyridine system. Appears as a doublet due to ortho-coupling with H6.
H6 8.05 - 8.20Doublet (d)³JH6-H7 = 5.0 - 6.0 HzLocated at the α-position to the pyridine nitrogen (N5), leading to significant deshielding. The electron-donating effect of the distant amino group is minimal here. Split into a doublet by H7.
H4 7.10 - 7.25Singlet (s) or narrow doublet⁴JH4-H6 ≈ 0-1 HzSignificantly shielded (shifted upfield) due to the strong electron-donating resonance effect of the amino group, which is para to this position. Meta-coupling to H6 is expected to be very small or unresolved.
-NH₂ 6.40 - 6.60Broad Singlet (br s)NoneThe chemical shift is solvent and concentration-dependent. The signal is typically broad due to quadrupolar coupling with the adjacent ¹⁴N nucleus and chemical exchange.

Recommended Experimental Protocol

To achieve high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed for a standard 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectrum Analysis prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d₆ (99.9 atom % D) prep1->prep2 prep3 Add TMS as internal reference (optional, can reference to residual solvent) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample, lock, and shim prep4->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program) acq1->acq2 acq3 Parameters: Spectral Width: ~16 ppm Acquisition Time: ~4s Relaxation Delay (D1): 2s Number of Scans: 16-64 acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference spectrum to residual DMSO at δ 2.50 ppm proc3->proc4 an1 Integrate all signals proc4->an1 an2 Assign peaks based on chemical shift and multiplicity an1->an2 an3 Measure coupling constants (J) an2->an3 an4 Confirm assignments with 2D NMR (COSY) if needed an3->an4

Recommended workflow for ¹H NMR analysis.

Methodology Details:

  • Sample Preparation:

    • Analyte: Use approximately 5-10 mg of this compound, ensuring it is dry and free of residual solvents.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its residual proton signal at δ 2.50 ppm serves as a reliable internal reference.[2]

    • Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but referencing to the residual solvent peak is often sufficient and avoids sample contamination.

  • Data Acquisition:

    • Lock and Shim: The instrument's magnetic field must be locked onto the deuterium signal of the solvent and shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Pulse Program: A standard 30-degree pulse ('zg30') is typically used for quantitative 1D proton spectra.

    • Key Parameters:

      • Spectral Width (SW): A width of 16 ppm (e.g., from -2 to 14 ppm) is sufficient to cover the aromatic and amine proton regions.

      • Acquisition Time (AQ): An acquisition time of at least 4 seconds is recommended to ensure good data point resolution for accurate measurement of coupling constants.

      • Relaxation Delay (D1): A delay of 2 seconds allows for adequate relaxation of the protons between pulses.

      • Number of Scans (NS): A range of 16 to 64 scans is usually adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing and Analysis:

    • Transformation & Correction: The raw data (Free Induction Decay) is converted into the frequency-domain spectrum via a Fourier Transform. Manual phase and baseline corrections are critical for accurate integration and peak picking.

    • Integration: The relative area under each signal should be determined. The ratio of the integrals for the aromatic protons (H4, H6, H7) and the amine protons should be 1:1:1:2.

    • Peak Assignment: Peaks are assigned based on the predicted chemical shifts, multiplicities, and integral values.

Advanced Verification: The Role of 2D NMR

While the 1D ¹H NMR spectrum provides a wealth of information, its interpretation can be complex. For unequivocal assignment, a 2D Correlation Spectroscopy (COSY) experiment is highly recommended.

A COSY spectrum visualizes proton-proton couplings. In the case of this compound, a COSY experiment would definitively confirm the following:

  • A cross-peak between the signals assigned to H7 and H6 , confirming their ortho-relationship (³J coupling).

  • The absence of a strong cross-peak between H4 and other aromatic protons, supporting its assignment as a largely isolated spin system.

This correlational data provides an internal validation of the structural assignment, fulfilling the rigorous demands of pharmaceutical research and development.

References

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Isoxazolo[5,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Significance of the Isoxazolo[5,4-c]pyridine Scaffold

The isoxazolo[5,4-c]pyridine nucleus represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. As a fused bicyclic system, it combines the electronic features of both an electron-deficient pyridine ring and an electron-rich isoxazole ring. This unique electronic interplay imparts a diverse range of biological activities to its derivatives, including potential anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 3-position, in this case, an amine group, further modulates the electronic distribution and, consequently, the biological and chemical properties of the molecule.

For researchers engaged in the synthesis and development of novel therapeutics based on this scaffold, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the expected ¹³C NMR chemical shifts for Isoxazolo[5,4-c]pyridin-3-amine, offering a predictive framework based on the foundational principles of NMR and empirical data from analogous structures. We will delve into the causal factors governing the chemical shifts of each carbon atom within this heterocyclic system, providing a robust methodology for spectral assignment and interpretation.

Predicted ¹³C NMR Chemical Shifts of this compound

Our analysis is based on established data for pyridine, isoxazole, and the influence of an amino substituent on these rings. The numbering convention used for the isoxazolo[5,4-c]pyridine ring system is as follows:

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3160 - 165Attached to two heteroatoms (N of isoxazole and the exocyclic amino group), resulting in significant deshielding.
C3a145 - 150A quaternary carbon at the bridgehead, part of the isoxazole ring and fused to the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen.
C5110 - 115Analogous to the C3/C5 position in pyridine, but influenced by the fused isoxazole ring.
C6135 - 140Analogous to the C4 position in pyridine, which is typically downfield.[1]
C7105 - 110Analogous to the C2/C6 position in pyridine, but shielded by the adjacent fused ring system.
C7a150 - 155A quaternary carbon at the bridgehead, adjacent to the pyridine nitrogen, leading to significant deshielding.[1]

Deconstruction and Rationale for Predicted Chemical Shifts

The prediction of ¹³C NMR chemical shifts in a complex heterocyclic system is a process of systematic analysis, grounded in the fundamental principles of electronegativity, resonance, and aromaticity.

The Influence of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a general deshielding of the carbon atoms compared to benzene. The typical ¹³C NMR chemical shifts for pyridine are approximately:

  • C2/C6: ~150 ppm[1]

  • C3/C5: ~124 ppm[1]

  • C4: ~136 ppm[1]

In our target molecule, C7a, C7, C6, and C5 are part of the pyridine moiety. C7a, being adjacent to the nitrogen, is expected to be the most deshielded of this group. C6 corresponds to the C4 position of pyridine and is also expected to be relatively downfield. C5 and C7 are analogous to the C3/C5 and C2/C6 positions, respectively, but their shifts will be modulated by the fused isoxazole.

The Influence of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The presence of two heteroatoms influences the electron distribution significantly. In the unsubstituted isoxazole, the carbon atoms exhibit distinct chemical shifts that reflect their local electronic environment.

The Effect of the Amino Substituent

The amino group (-NH₂) is a strong electron-donating group through resonance. When attached to an aromatic ring, it causes a significant shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso carbon (the carbon to which it is directly attached).

In this compound, the amino group is at the C3 position of the isoxazole ring. This will cause a substantial downfield shift for C3 itself, while influencing the electron density of the entire fused system.

The Impact of Ring Fusion

The fusion of the pyridine and isoxazole rings creates two bridgehead quaternary carbons, C3a and C7a. These carbons are part of both rings and their chemical shifts are influenced by the electronic characteristics of both systems. Quaternary carbons generally show weaker signals in ¹³C NMR spectra due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR, with its chemical shift set to 0.0 ppm. Most deuterated solvents contain a small amount of TMS.

Spectrometer Setup and Data Acquisition
  • Tuning and Shimming: Tune the NMR probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems) should be used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient for most organic molecules.

    • Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans will be required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or to the residual solvent peak.

Advanced NMR Experiments for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially the quaternary carbons, advanced 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This will allow for the unambiguous assignment of all protonated carbons (C5, C6, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. HMBC is crucial for assigning the quaternary carbons (C3, C3a, and C7a) by observing their correlations to nearby protons.

Visualizing the NMR Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, Concentration) purification->sample_prep one_d_nmr 1D NMR Acquisition ¹H NMR ¹³C NMR sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition HSQC HMBC one_d_nmr->two_d_nmr For unambiguous assignment processing Data Processing (FT, Phasing, Baseline Correction) two_d_nmr->processing assignment Spectral Assignment Protonated Carbons (HSQC) Quaternary Carbons (HMBC) processing->assignment elucidation Final Structure Confirmation assignment->elucidation

NMR Structural Elucidation Workflow

Conclusion: A Predictive and Practical Framework

This guide has provided a detailed, predictive analysis of the ¹³C NMR chemical shifts for this compound. By understanding the electronic contributions of the pyridine and isoxazole rings, the effect of the amino substituent, and the consequences of ring fusion, researchers can confidently approach the interpretation of experimental spectra for this important class of molecules. The provided experimental protocol and the recommendation for advanced 2D NMR techniques offer a robust framework for obtaining high-quality data and achieving unambiguous structural elucidation. As the development of novel heterocyclic compounds continues to be a cornerstone of modern drug discovery, a thorough understanding of these analytical techniques is essential for accelerating innovation.

References

A Technical Guide to the Mass Spectrum Analysis of Isoxazolo[5,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of Isoxazolo[5,4-c]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Moving beyond rote protocols, this document delves into the causal reasoning behind methodological choices, from ionization techniques to fragmentation pathway analysis. It is designed to equip researchers with the expertise to not only acquire high-quality mass spectra but also to interpret them with confidence for structural confirmation, impurity profiling, and metabolite identification. The guide integrates detailed, field-proven protocols with predictive analysis of fragmentation patterns, grounded in the established principles of mass spectrometry for N-heterocyclic compounds.

Chapter 1: Foundational Principles for Analyzing Heterocyclic Amines

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a pivotal technique due to its unparalleled sensitivity and specificity.[1] For a molecule like this compound (Molecular Formula: C₆H₅N₃O, Molecular Weight: 135.12 g/mol ), a robust MS strategy is essential for confirming its identity and purity.[2][3]

Choosing the Right Analytical Approach: LC-MS vs. GC-MS

The first critical decision in developing an analytical method is the choice of introduction technique. For this compound, its structure—a fused polar heterocyclic system—strongly dictates the most appropriate method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[4] However, many heterocyclic amines, especially those with polar functional groups like the primary amine in our target molecule, exhibit low volatility. Analysis via GC-MS would likely require a chemical derivatization step to increase volatility, which adds complexity and a potential source of artifacts.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the superior choice for this class of compounds.[6] The analyte is dissolved in a liquid mobile phase, eliminating the need for volatility. This approach is compatible with a wide range of polar and non-volatile small molecules, making it the standard for pharmaceutical analysis.[7] We will therefore focus exclusively on an LC-MS-based workflow.

Ionization Techniques: A Comparative Analysis

Ionization is the process of imparting a charge onto the analyte, making it manipulable by the mass analyzer. The choice of ionization method profoundly impacts the resulting mass spectrum.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energetic stress.[8][9] This is ideal for preserving the molecular structure, primarily generating the intact protonated molecule, [M+H]⁺. For this compound, the basic nitrogen atoms on the pyridine ring and the exocyclic amine are readily protonated in the positive ion mode, making ESI the workhorse for its analysis.[10]

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons.[8] This imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] While the resulting fragment-rich spectrum can be a powerful tool for structural elucidation and library matching, the molecular ion is often weak or absent. Given our goal of first identifying the intact molecule and then controlling its fragmentation, EI is less suitable for this primary analysis.

Mass Analyzers: The Power of Resolution and Tandem MS

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). Modern instruments offer capabilities that are indispensable for confident structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide exceptional mass accuracy, typically below 5 parts-per-million (ppm).[7][11] This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in confirming the identity of an unknown or verifying a synthesized compound.[1]

  • Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique is the cornerstone of structural elucidation.[12] In an MS/MS experiment, a specific ion (the "precursor") is selected, subjected to fragmentation (most commonly through Collision-Induced Dissociation, CID), and the resulting "product" ions are analyzed.[13] This controlled fragmentation provides direct insight into the molecule's chemical bonds and substructures.

Chapter 2: An Experimental Workflow for this compound Analysis

This chapter outlines a self-validating system for acquiring high-quality HRMS and MS/MS data. The causality behind each parameter is explained to empower the analyst to adapt the method as needed.

Workflow Overview

The logical flow of the experiment involves separating the analyte from potential impurities via liquid chromatography, ionizing it via ESI, and analyzing it using a combination of full-scan HRMS to identify the precursor and data-dependent MS/MS to obtain structural fragments.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Analyte Solution (this compound in Solvent) Pump HPLC Pump (Mobile Phase Gradient) Column C18 Column (Separation) Pump->Column Flow ESI ESI Source (Ionization) Column->ESI Eluent MS1 MS1 Analyzer (Full Scan HRMS) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID Select [M+H]⁺ MS2 MS2 Analyzer (Product Ion Scan) CID->MS2 Fragment Ions Data Data MS2->Data Data Acquisition (Spectra)

Caption: High-level experimental workflow for LC-MS/MS analysis.

Protocol 2.1: Sample Preparation

Rationale: Proper sample preparation ensures the analyte is fully dissolved and compatible with the LC-MS system, preventing contamination and ensuring reproducibility.

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Acidification (Optional but Recommended): Add formic acid to the final working solution to a final concentration of 0.1% (v/v). This aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Protocol 2.2: Liquid Chromatography (LC) Separation

Rationale: A robust chromatographic method separates the analyte of interest from impurities and matrix components, ensuring that a clean ion population enters the mass spectrometer. A standard reversed-phase C18 column is an excellent starting point for this polar heterocyclic compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high-resolution separation for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid acts as an ion-pairing agent and proton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the compound.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds across a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLA typical volume to avoid column overloading while ensuring a strong signal.
Protocol 2.3 & 2.4: HRMS and Tandem MS/MS Acquisition

Rationale: The acquisition method is designed to first find the accurate mass of the parent compound in a full scan (MS1) and then automatically trigger fragmentation scans (MS2) on that specific mass as it elutes from the column. This is known as Data-Dependent Acquisition (DDA).

Caption: Data-Dependent Acquisition (DDA) logic for MS/MS experiments.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The molecule contains basic nitrogens that are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Gas Temp. 250 - 350 °CAids in the desolvation of droplets in the ESI source.[9]
MS1 Mass Range m/z 50 - 500Covers the expected mass of the analyte and potential low-mass fragments or impurities.
MS/MS Precursor m/z 136.0560The theoretical exact mass of the [M+H]⁺ ion.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy 10-40 eV (Stepped)Using a range of energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments.

Chapter 3: Data Analysis and Interpretation

With high-quality data acquired, the next step is interpretation. This involves confirming the molecular formula and then using the fragmentation data to piece together the structure.

Step 1: Confirming the Molecular Ion

The first piece of evidence is the presence of the correct protonated molecule in the full-scan HRMS spectrum.

  • Calculate Theoretical Mass: The elemental composition of the protonated molecule is [C₆H₆N₃O]⁺.

  • Extract Data: From the HRMS data, find the measured m/z for the most intense peak at the expected retention time.

  • Compare and Validate: The measured mass should be within 5 ppm of the theoretical mass.

ParameterValueSource
Molecular Formula C₆H₅N₃O---
Protonated Formula [C₆H₆N₃O]⁺---
Theoretical Exact Mass 136.05599Calculated
Observed Mass (Hypothetical) 136.05581From HRMS Spectrum
Mass Error -1.32 ppmCalculated: ((Observed - Theoretical) / Theoretical) * 10⁶

A mass error of < 5 ppm provides high confidence in the assigned elemental composition.[11]

Step 2: Predicting and Elucidating Fragmentation Pathways

The MS/MS spectrum reveals how the molecule breaks apart. By applying known principles of fragmentation for isoxazole and pyridine systems, we can predict the major fragmentation pathways.[14][15][16] The protonated molecule, [M+H]⁺ at m/z 136.0, is the starting point for all fragmentation.

Core Logic of Fragmentation:

  • Initial Cleavage: The weakest bonds are often the first to break. In the isoxazole ring, the N-O bond is inherently labile.

  • Ring Opening/Cleavage: Cleavage of the N-O bond can initiate a cascade of ring-opening and rearrangement reactions.

  • Loss of Small, Stable Neutrals: Molecules readily lose stable neutral species like carbon monoxide (CO), hydrogen cyanide (HCN), and nitrogen (N₂).

Predicted Fragmentation Cascade for this compound:

Fragmentation_Pathway cluster_path1 Pathway 1: Isoxazole Ring Opening cluster_path2 Pathway 2: Pyridine Ring Cleavage cluster_path3 Pathway 3: Amine Loss M_H [M+H]⁺ m/z 136.0 F108 m/z 108.0 [C₅H₄N₂O]⁺ M_H->F108 - CO (-28 Da) F109 m/z 109.0 [C₅H₅N₂O]⁺ M_H->F109 - HCN (-27 Da) F119 m/z 119.0 [C₆H₃N₂O]⁺ M_H->F119 - NH₃ (-17 Da) F80 m/z 80.0 [C₄H₄N₂]⁺ F108->F80 - CO (-28 Da) F82 m/z 82.1 [C₄H₄NO]⁺ F109->F82 - HCN (-27 Da)

Caption: Predicted major fragmentation pathways for protonated this compound.

Step 3: Analyzing the MS/MS Spectrum

The final step is to match the peaks in the experimental MS/MS spectrum to the predicted fragmentation pathways. High-resolution fragment data is critical for confirming the elemental composition of each product ion.

Hypothetical High-Resolution MS/MS Data Interpretation:

Observed m/zProposed FormulaMass Error (ppm)Neutral LossProposed Structure/Origin
119.0294[C₆H₃N₂O]⁺-1.5NH₃ (17.0265)Loss of the exocyclic amine group.
109.0447[C₅H₅N₂O]⁺0.8HCN (27.0109)Cleavage of the pyridine ring.
108.0372[C₅H₄N₂O]⁺-0.7CO (27.9949)Initial isoxazole ring opening followed by CO loss.
82.0341[C₄H₄NO]⁺1.1C₂H₂N₂ (54.0218)Further fragmentation of m/z 109 via HCN loss.
80.0370[C₄H₄N₂]⁺-1.0C₂O₂ (55.9898)Further fragmentation of m/z 108 via CO loss.

By systematically analyzing the HRMS and MS/MS data, one can build a robust, evidence-based confirmation of the structure of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on the logical application of modern analytical techniques. By selecting the appropriate LC-MS methodology, leveraging the power of soft ionization with ESI, and meticulously interpreting the data from high-resolution tandem mass spectrometry, researchers can achieve unambiguous structural confirmation. The workflow and principles outlined in this guide provide a reliable foundation for the characterization of this and other novel heterocyclic compounds, supporting critical decision-making in the drug development pipeline.

References

An In-depth Technical Guide to Isoxazolo[5,4-c]pyridin-3-amine (CAS 114080-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Strategic Overview

Isoxazolo[5,4-c]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a fusion of an isoxazole and a pyridine ring, places it within a class of compounds known for diverse biological activities. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, and its primary mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The methodologies and insights presented herein are designed to empower researchers to effectively synthesize, characterize, and evaluate this compound in a drug discovery context.

Section 1: Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties.

PropertyValueSource(s)
CAS Number 114080-94-3[1][2]
Molecular Formula C₆H₅N₃O[1][2]
Molecular Weight 135.12 g/mol [3]
IUPAC Name This compound[1]
Canonical SMILES C1=CN=CC2=C1C(=NO2)N[3]
InChI Key YDWPZZKCLZOZDR-UHFFFAOYSA-NN/A
Physical Form Solid[N/A]
Melting Point Data not available in cited literatureN/A
Boiling Point Data not available in cited literatureN/A
Solubility Data not available in cited literatureN/A

Note: Purity levels of 97% are commonly cited by commercial suppliers.[1]

Spectral Characterization Data

As of the date of this guide, public domain experimental spectral data (¹H-NMR, ¹³C-NMR, MS, IR) for this compound is limited. Researchers synthesizing this compound are advised to perform full spectral characterization to confirm structural integrity. Commercial suppliers may offer analytical data upon request.[4]

Section 2: Synthesis and Purification

The synthesis of the isoxazolo[5,4-c]pyridine core is a critical step for any research program involving this scaffold. The following protocol is based on a reported synthetic route involving the cyclization of a pyridine-derived nitrile.[5]

Synthetic Pathway: A Mechanistic Approach

The chosen synthetic route proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The starting material, 3-chloro-isonicotinitrile, possesses a nitrile group and a chlorine atom on the pyridine ring, both of which are key functionalities for the subsequent transformations. Acetohydroxamic acid serves as the nucleophile that ultimately forms the isoxazole ring.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 3-Chloro-isonicotinitrile E This compound A->E Reaction B Acetohydroxamic Acid B->E C Potassium Carbonate (K₂CO₃) C->A Base D Dimethylformamide (DMF) D->A Solvent

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

Materials:

  • 3-chloro-isonicotinitrile (1.0 eq)

  • Acetohydroxamic acid (1.46 eq)

  • Potassium carbonate (K₂CO₃) (1.46 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-isonicotinitrile (1.13 g, 8.36 mmol).[5]

  • Solvent Addition: Add anhydrous DMF (6.0 mL) to dissolve the starting material.[5]

  • Reagent Addition: To the resulting solution, add potassium carbonate (1.69 g, 12.2 mmol) and acetohydroxamic acid (0.91 g, 12.2 mmol).[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Self-Validation: The integrity of the synthesized compound must be confirmed through rigorous analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS), comparing the results to theoretical values.

Section 3: Biological Activity and Mechanism of Action

The primary pharmacological value of this compound lies in its activity as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3]

The Role of FAAH in the Endocannabinoid System

FAAH is an integral membrane enzyme belonging to the serine hydrolase family. Its principal function is the catabolism (breakdown) of a class of endogenous bioactive lipids known as fatty acid amides (FAAs).[6] A key substrate for FAAH is N-arachidonoylethanolamine, more commonly known as anandamide (AEA), which is an endogenous cannabinoid.[6] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling. This signaling occurs through the activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in regulating pain, inflammation, mood, and other physiological processes.[6]

Mechanism of Inhibition

By inhibiting FAAH, this compound prevents the degradation of anandamide and other fatty acid amides.[3] This leads to an increase in the local concentrations of these endocannabinoids in the nervous system and peripheral tissues, thereby enhancing their signaling effects at cannabinoid receptors. This potentiation of the endocannabinoid system is the mechanistic basis for the potential analgesic, anti-inflammatory, and anxiolytic properties of FAAH inhibitors.[3] The compound has been shown to be effective against a range of FAAH inhibitors, suggesting a robust inhibitory profile.[3]

AEA Anandamide (AEA) + other FAAs FAAH FAAH Enzyme AEA->FAAH Hydrolysis CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Inactive Arachidonic Acid + Ethanolamine FAAH->Inactive Effects Analgesic & Anti-inflammatory Effects CB1_CB2->Effects Leads to Inhibitor This compound Inhibitor->FAAH Inhibits

Caption: Mechanism of action for this compound as a FAAH inhibitor.

Section 4: Experimental Workflow for Biological Evaluation

To quantify the inhibitory potential of this compound, a robust and reproducible biological assay is required. A fluorescence-based FAAH inhibitor screening assay is a standard method for this purpose.

FAAH Inhibition Assay Protocol (Fluorometric)

This protocol is adapted from commercially available kits and provides a reliable method for determining the IC₅₀ value of a test compound. The principle relies on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate to release a fluorescent product, which can be quantified.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Non-fluorescent FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well white microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference.

  • Assay Plate Setup:

    • 100% Activity Wells: Add assay buffer, FAAH enzyme, and solvent (without inhibitor).

    • Inhibitor Wells: Add assay buffer, FAAH enzyme, and the desired concentration of the test compound.

    • Background Wells: Add assay buffer and solvent only (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence in kinetic mode for 10-60 minutes, with an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Trustworthiness through Controls: The inclusion of positive (known inhibitor) and negative (solvent) controls is essential to validate the assay's performance and ensure the reliability of the generated data.

Section 5: Safety and Handling

Appropriate safety precautions are mandatory when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics targeting the endocannabinoid system. Its role as a FAAH inhibitor is well-supported mechanistically, offering a clear pathway for therapeutic intervention in pain and inflammatory disorders. This guide provides the essential technical information and validated protocols for its synthesis and biological evaluation, serving as a critical resource for researchers aiming to explore the full potential of this promising molecule. Rigorous analytical characterization remains a key responsibility for any laboratory undertaking work with this compound.

References

An In-depth Technical Guide to Isoxazolo[5,4-c]pyridin-3-amine: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolo[5,4-c]pyridin-3-amine, a unique heterocyclic compound, stands at the intersection of isoxazole and pyridine chemistries. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and insights from structurally related compounds. As a scaffold of interest in medicinal chemistry, particularly as a potential inhibitor of fatty acid amide hydrolase (FAAH), a thorough understanding of its characteristics is paramount for its application in drug discovery and development.[1] The fused bicyclic system imparts a distinct electronic and steric profile, influencing its reactivity and potential biological interactions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its handling, formulation, and application in research. While comprehensive experimental data for this specific molecule is not extensively published, we can infer key characteristics from available information and the behavior of analogous structures.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/InformationSource/Rationale
CAS Number 114080-94-3[2]
Molecular Formula C₆H₅N₃O[2]
Molecular Weight 135.13 g/mol [2]
Appearance Expected to be a solid at room temperature.[3]
Melting Point Not explicitly reported. Likely a crystalline solid with a defined melting point.Inferred from related solid heterocyclic amines.
Boiling Point Not reported. Likely to decompose at higher temperatures before boiling.Common for complex heterocyclic compounds.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in non-polar solvents.General solubility of heterocyclic amines.
pKa Not experimentally determined. The pyridine nitrogen is expected to be basic, while the amino group's basicity is influenced by the isoxazole ring.Inferred from the pKa of pyridine and substituted anilines.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the amine group. The chemical shifts will be influenced by the electron-withdrawing nature of the isoxazole ring and the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the pyridine and isoxazole rings will be characteristic of these heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The fragmentation is likely to involve the characteristic cleavage of the isoxazole and pyridine rings.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich amino group attached to the isoxazole ring.

Basicity

The pyridine nitrogen atom imparts basic properties to the molecule, allowing for protonation and the formation of salts with acids. The pKa of this nitrogen would be a key parameter in understanding its behavior in biological systems.

Reactivity of the Amino Group

The 3-amino group is a key functional handle for further chemical modifications. It is expected to undergo reactions typical of aromatic amines, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the fused isoxazole ring and the amino group will influence the regioselectivity of any potential substitution reactions.

Synthesis of this compound

A reported synthetic route to this compound involves the reaction of 3-chloro-isonicotinitrile with acetohydroxamic acid in the presence of a base.[4]

Synthesis reactant1 3-Chloro-isonicotinitrile product This compound reactant1->product reactant2 Acetohydroxamic Acid reactant2->product reagents K₂CO₃, DMF reagents->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3-chloro-isonicotinitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) and acetohydroxamic acid (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Discovery

The Isoxazolo[5,4-c]pyridine core is a privileged scaffold in medicinal chemistry. The structural similarity of this compound to endogenous purine bases suggests its potential as a modulator of various enzymes and receptors.[5] Its reported activity as a fatty acid amide hydrolase (FAAH) inhibitor highlights its potential in the development of therapeutics for pain, inflammation, and anxiety.[1]

Applications core This compound application1 FAAH Inhibitor core->application1 application2 Analgesic application1->application2 application3 Anti-inflammatory application1->application3 application4 Anxiolytic application1->application4

Caption: Potential therapeutic applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its known and predicted physical and chemical properties, as well as insights into its synthesis and potential applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its therapeutic potential.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isoxazolo[5,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-c]pyridine core, a fascinating heterocyclic scaffold, has steadily garnered interest within the medicinal chemistry community. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic strategies for this class of compounds. It delves into the key synthetic transformations that have enabled access to this ring system, with a particular focus on the seminal work that has paved the way for its exploration. Furthermore, this guide explores the significant biological activities associated with isoxazolo[5,4-c]pyridine derivatives, most notably their neurotropic and anticancer properties, highlighting their potential as a privileged scaffold in modern drug discovery. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to offer a practical and in-depth resource for researchers in the field.

Introduction: The Isoxazolo[5,4-c]pyridine Core - A Heterocycle of Growing Importance

The fusion of an isoxazole ring with a pyridine moiety gives rise to a family of isomeric heterocycles known as isoxazolopyridines. Among these, the isoxazolo[5,4-c]pyridine scaffold has emerged as a structure of significant interest due to its demonstrated biological potential.[1] While its siblings, the isoxazolo[5,4-b] and isoxazolo[4,5-b] isomers, have been more extensively studied, recent research has begun to illuminate the unique therapeutic possibilities offered by the [5,4-c] arrangement.

This guide aims to provide a detailed technical overview of the isoxazolo[5,4-c]pyridine core, from its initial synthesis to its current standing as a promising pharmacophore. By examining the causality behind synthetic choices and providing a trustworthy account of experimental methodologies, this document serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Discovery and Historical Context

The documented history of the isoxazolo[5,4-c]pyridine scaffold is relatively recent, with significant advancements appearing in the 21st century. The initial exploration of this heterocyclic system appears to be closely linked to the broader investigation of fused heterocyclic compounds for their potential as neurotropic agents. A pivotal moment in the development of this class of compounds was the successful synthesis of the closely related isoxazolo[5,4-c]-2,7-naphthyridine derivatives.[1] This work provided the first concrete evidence of a viable synthetic route to a scaffold containing the isoxazolo[5,4-c]pyridine core and opened the door for further exploration.

The impetus for the synthesis of these compounds stemmed from the known biological activities of structurally similar pyrazolo[3,4-c]pyridines.[1] The isoxazolo[5,4-c]pyridine system can be considered a bioisostere of the pyrazolo[3,4-c]pyridine core, with the nitrogen atom at position 2 of the pyrazole ring being replaced by an oxygen atom in the isoxazole ring. This subtle yet significant structural modification was hypothesized to modulate the compound's biological activity, leading to the investigation of its neurotropic potential.

Key Synthetic Methodologies

The synthesis of the isoxazolo[5,4-c]pyridine core has been achieved through a key cyclization strategy involving a suitably functionalized pyridine precursor. The following sections detail the foundational synthetic approach and potential alternative strategies.

Construction of the Isoxazole Ring from a Pre-existing Pyridine

The most prominently documented method for the synthesis of a scaffold containing the isoxazolo[5,4-c]pyridine core involves the construction of the isoxazole ring onto a pre-existing, functionalized pyridine or naphthyridine ring system.

A key example is the synthesis of isoxazolo[5,4-c]-2,7-naphthyridines.[1] This approach utilizes a 1-amino-3-chloro-4-cyano-substituted tetrahydro-2,7-naphthyridine as the starting material. The critical step in this synthesis is the reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium ethoxide.[1] This reaction facilitates a coupling and subsequent cyclization to form the isoxazole ring, yielding the desired isoxazolo[5,4-c] fused system.

General Synthetic Workflow:

G start Substituted Pyridine/Naphthyridine (with amino and cyano groups ortho to each other) intermediate Reaction with Hydroxylamine Hydrochloride start->intermediate NaOEt, EtOH product Isoxazolo[5,4-c]pyridine Derivative intermediate->product Cyclization

Caption: General workflow for the synthesis of isoxazolo[5,4-c]pyridines.

Experimental Protocol: Synthesis of Isoxazolo[5,4-c]-2,7-naphthyridine Derivatives [1]

Materials:

  • 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • A solution of 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is prepared in absolute ethanol.

  • To this solution, hydroxylamine hydrochloride is added, followed by the addition of sodium ethoxide.

  • The reaction mixture is stirred, and the progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure isoxazolo[5,4-c]-2,7-naphthyridine derivative.

Potential Retrosynthetic Approaches

While the above method provides a validated route, other retrosynthetic disconnections can be envisioned for the synthesis of the isoxazolo[5,4-c]pyridine core. These approaches, while not yet extensively documented for this specific isomer, are based on established principles of isoxazole and pyridine synthesis.

Retrosynthetic Analysis:

G cluster_0 Approach A: Pyridine Ring Formation cluster_1 Approach B: Isoxazole Ring Formation (documented) target Isoxazolo[5,4-c]pyridine A1 4-Amino-3-substituted isoxazole target->A1 A2 1,3-Dicarbonyl compound target->A2 B1 3,4-Disubstituted pyridine target->B1

Caption: Retrosynthetic approaches to the isoxazolo[5,4-c]pyridine core.

  • Approach A: Pyridine Ring Formation: This strategy would involve the construction of the pyridine ring onto a pre-existing 4-amino-3-substituted isoxazole. This could potentially be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents, a common method for pyridine synthesis.

  • Approach B: Isoxazole Ring Formation (Documented): This is the approach discussed in section 3.1, where the isoxazole ring is formed from a 3,4-disubstituted pyridine precursor.

Biological Applications and Therapeutic Potential

The isoxazolo[5,4-c]pyridine scaffold has demonstrated significant potential in two primary therapeutic areas: neuroscience and oncology.

Neurotropic and Anticonvulsant Activity

The initial impetus for the synthesis of isoxazolo[5,4-c]pyridine analogs was their potential as neurotropic agents.[1] Subsequent biological evaluation of the synthesized isoxazolo[5,4-c]-2,7-naphthyridine derivatives revealed that while they exhibited some activity, they were generally less potent as anticonvulsants compared to their pyrazolo[3,4-c] counterparts in certain models.[1]

Specifically, in the pentylenetetrazole (PTZ)-induced seizure model, which is used to identify compounds that can raise the seizure threshold, the isoxazolo[5,4-c]-2,7-naphthyridine derivatives showed a 20-40% prevention of seizures at a 50 mg/kg dose.[1] This was in contrast to some of the pyrazolo[3,4-c] analogs which demonstrated 60-80% prevention.[1]

Table 1: Anticonvulsant Activity of Isoxazolo[5,4-c]-2,7-naphthyridine Derivatives [1]

Compound ClassTest ModelDose (mg/kg)Seizure Prevention (%)
Isoxazolo[5,4-c]-2,7-naphthyridinesPentylenetetrazole (PTZ)5020-40
Pyrazolo[3,4-c]-2,7-naphthyridines (select derivatives)Pentylenetetrazole (PTZ)5060-80

Despite the lower potency in this specific assay, the demonstrated neurotropic activity warrants further investigation and optimization of the isoxazolo[5,4-c]pyridine scaffold for the treatment of neurological disorders.

Anticancer Activity: Hsp90 Inhibition

More recently, a class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives has been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation, survival, and angiogenesis. Its inhibition is a validated strategy in oncology.

Certain derivatives of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold have shown potent cell growth inhibitory activity and the ability to bind to Hsp90. This discovery has opened up a new avenue for the development of isoxazolo[5,4-c]pyridine-based anticancer agents.

Conclusion and Future Perspectives

The isoxazolo[5,4-c]pyridine scaffold, though a relatively new entrant in the field of medicinal chemistry, has already demonstrated its potential as a privileged structure. The successful synthesis of its derivatives and the discovery of their neurotropic and anticancer activities have laid a strong foundation for future research.

The further exploration of this scaffold will likely involve:

  • Development of Novel Synthetic Routes: The design of more efficient and versatile synthetic methodologies will be crucial for accessing a wider range of structurally diverse derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isoxazolo[5,4-c]pyridine core will be necessary to optimize its biological activity and selectivity for specific targets.

  • Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects at the molecular level will guide the design of next-generation therapeutics.

References

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of Isoxazolo[5,4-c]pyridin-3-amine from 3-cyano-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the synthesis of Isoxazolo[5,4-c]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Starting from the readily available 3-cyano-4-chloropyridine, this guide outlines a robust and efficient one-pot, two-step synthesis. The methodology leverages the formation of an intermediate amidoxime followed by an intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the experimental execution, the underlying chemical principles, and the characterization of the target compound.

Introduction: The Significance of the Isoxazolo[5,4-c]pyridine Scaffold

The fusion of isoxazole and pyridine rings creates the isoxazolo[5,4-c]pyridine core, a privileged heterocyclic system that has garnered significant attention in pharmaceutical research.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutics. For instance, certain isoxazolopyridines have been investigated for their potential as inhibitors of various enzymes and as modulators of cellular pathways implicated in a range of diseases.[1] this compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, such as inhibitors of fatty acid amide hydrolase (FAAH), which are of interest for pain and inflammation management.[2]

The synthesis of this scaffold from simple, commercially available starting materials like 3-cyano-4-chloropyridine is of great strategic importance for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Chemical Theory and Mechanism

The synthesis of this compound from 3-cyano-4-chloropyridine is a fascinating example of sequential nucleophilic reactions culminating in the formation of a fused heterocyclic system. The overall transformation can be understood as a one-pot, two-step process:

  • Formation of the Amidoxime Intermediate: The initial step involves the reaction of the nitrile group of 3-cyano-4-chloropyridine with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the cyano group, forming an N'-hydroxy-4-chloropyridine-3-carboximidamide intermediate. This reaction is typically carried out in the presence of a base to generate the more nucleophilic free hydroxylamine from its salt form (e.g., hydroxylamine hydrochloride).

  • Intramolecular Cyclization: The second step is an intramolecular nucleophilic aromatic substitution (SNAr). The hydroxyl group of the newly formed amidoxime acts as an internal nucleophile, attacking the carbon atom of the pyridine ring that bears the chlorine atom. The chlorine atom, being a good leaving group on the electron-deficient pyridine ring, is displaced, leading to the formation of the fused isoxazole ring. This cyclization is often promoted by a base, which deprotonates the hydroxyl group of the amidoxime, enhancing its nucleophilicity.

The overall reaction mechanism is depicted below:

Reaction_Mechanism Start 3-Cyano-4-chloropyridine Intermediate N'-hydroxy-4-chloropyridine- 3-carboximidamide (Amidoxime) Start->Intermediate Step 1: Amidoxime Formation (Base-catalyzed addition) Hydroxylamine + NH2OH Product This compound Intermediate->Product Step 2: Intramolecular Cyclization (Base-promoted SNAr)

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints. It is based on established methodologies for the synthesis of related isoxazolopyridine systems.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
3-Cyano-4-chloropyridineC₆H₃ClN₂138.5689905-59-9≥97%e.g., Sigma-Aldrich
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1≥99%e.g., Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05141-52-6≥96%e.g., Sigma-Aldrich
Absolute EthanolC₂H₅OH46.0764-17-5≥99.8%e.g., Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5--
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC gradee.g., Fisher Scientific
HexanesC₆H₁₄86.18110-54-3HPLC gradee.g., Fisher Scientific
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation Dissolve sodium ethoxide in ethanol. B 2. Addition of Hydroxylamine Add hydroxylamine hydrochloride to the ethoxide solution. A->B C 3. Addition of Starting Material Add 3-cyano-4-chloropyridine. B->C D 4. Reaction Reflux the mixture and monitor by TLC. C->D E 5. Work-up Cool, neutralize, and extract the product. D->E F 6. Purification Purify by flash chromatography. E->F G 7. Characterization Analyze the final product. F->G

Figure 2: Experimental workflow for the synthesis.

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve sodium ethoxide (1.5 g, 22 mmol) in absolute ethanol (40 mL).

    • Expertise & Experience: Using a slight excess of base ensures the complete conversion of hydroxylamine hydrochloride to the free base and promotes the subsequent cyclization. Absolute ethanol is crucial to prevent unwanted side reactions with water.

  • Formation of Free Hydroxylamine: To the stirred solution of sodium ethoxide, add hydroxylamine hydrochloride (1.53 g, 22 mmol) portion-wise at room temperature. Stir the resulting suspension for 30 minutes.

    • Trustworthiness: This in-situ generation of free hydroxylamine is a standard and reliable method, avoiding the handling of the potentially unstable free base.

  • Addition of the Starting Material: Add 3-cyano-4-chloropyridine (2.77 g, 20 mmol) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for both the amidoxime formation and the subsequent intramolecular cyclization.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to a pH of ~7.

    • Expertise & Experience: Neutralization is a critical step to quench the reaction and prepare the mixture for extraction.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Characterization Data

While the specific spectral data for the title compound requires experimental determination, the following are expected characteristics based on its structure and data from analogous compounds[1]:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (in DMSO-d₆): Expect signals corresponding to the aromatic protons on the pyridine ring and the amine protons. The chemical shifts will be influenced by the fused isoxazole ring.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the six carbon atoms of the bicyclic system.

  • IR (KBr): Characteristic peaks for N-H stretching of the amine group (around 3300-3400 cm⁻¹), C=N stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the [M+H]⁺ ion at m/z 136.05.

Trustworthiness and Self-Validation

The protocol's reliability is enhanced by the following:

  • Stoichiometric Control: The use of a slight excess of base and hydroxylamine ensures the complete consumption of the limiting reagent, 3-cyano-4-chloropyridine.

  • Reaction Monitoring: Regular monitoring by TLC allows for the precise determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

  • Standard Purification: The use of flash chromatography is a well-established and effective method for isolating the target compound from any unreacted starting materials or byproducts.

  • Comprehensive Characterization: The final product's identity and purity should be unequivocally confirmed by a suite of spectroscopic techniques.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of this compound. By detailing the underlying mechanism and providing a step-by-step protocol with expert insights, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is efficient, scalable, and utilizes readily available starting materials, facilitating the exploration of this important class of heterocyclic compounds for drug discovery and development.

References

Experimental protocol for Isoxazolo[5,4-c]pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of Isoxazolo[5,4-c]pyridin-3-amine: A Protocol for Researchers

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoxazolo[5,4-c]pyridine Core

The isoxazolo[5,4-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This fused bicyclic system, containing both a pyridine and an isoxazole ring, exhibits a unique electronic distribution and a rigid conformational structure, making it a privileged scaffold in medicinal chemistry. Derivatives of isoxazolopyridines have been reported to possess a wide range of biological activities. Specifically, this compound (CAS 114080-94-3) has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a role in pain and inflammation pathways.[1][2] The inhibition of FAAH leads to increased levels of endocannabinoids, which have analgesic effects. This makes this compound a valuable lead compound for the development of novel therapeutics.

This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound. The described methodology is based on established principles of heterocyclic chemistry, involving the construction of the isoxazole ring onto a functionalized pyridine precursor.

Synthetic Strategy: An Overview

The synthesis of this compound is achieved through a two-step process commencing with a commercially available or readily synthesized pyridine derivative. The core of this strategy lies in an intramolecular nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method for the formation of fused heterocyclic systems.[3][4]

The logical and proposed synthetic pathway is as follows:

  • Formation of N'-hydroxy-4-chloropyridine-3-carboximidamide: The synthesis begins with the reaction of 4-chloro-3-pyridinecarbonitrile with hydroxylamine. This reaction converts the nitrile functionality into an N-hydroxycarboximidamide intermediate.

  • Intramolecular Cyclization: The subsequent and final step involves the base-mediated intramolecular cyclization of the N'-hydroxy-4-chloropyridine-3-carboximidamide intermediate. The hydroxyl group of the intermediate acts as an internal nucleophile, displacing the chlorine atom at the 4-position of the pyridine ring to yield the target compound, this compound.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_of_this compound cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Intramolecular Cyclization 4-chloro-3-pyridinecarbonitrile 4-chloro-3-pyridinecarbonitrile Intermediate N'-hydroxy-4-chloropyridine-3-carboximidamide 4-chloro-3-pyridinecarbonitrile->Intermediate Hydroxylamine, Base Hydroxylamine Hydroxylamine Target_Compound This compound Intermediate->Target_Compound Base, Heat

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound, including reagent quantities, reaction conditions, and purification methods.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-chloro-3-pyridinecarbonitrileNot specifiedC₆H₃ClN₂138.55
Hydroxylamine hydrochloride5470-11-1H₄ClNO69.49
Sodium bicarbonate144-55-8NaHCO₃84.01
Potassium carbonate584-08-7K₂CO₃138.21
Ethanol64-17-5C₂H₆O46.07
Water7732-18-5H₂O18.02
Ethyl acetate141-78-6C₄H₈O₂88.11
Brine (saturated NaCl solution)N/ANaCl in H₂ON/A
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04
Silica gel (for column chromatography)7631-86-9SiO₂60.08
Step-by-Step Procedure

Step 1: Synthesis of N'-hydroxy-4-chloropyridine-3-carboximidamide (Intermediate)

  • To a solution of hydroxylamine hydrochloride (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (1.1 eq) portion-wise with stirring until effervescence ceases. This in-situ generation of free hydroxylamine is a common and effective technique.

  • To this solution, add 4-chloro-3-pyridinecarbonitrile (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N'-hydroxy-4-chloropyridine-3-carboximidamide. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound (Target Compound)

  • Dissolve the crude N'-hydroxy-4-chloropyridine-3-carboximidamide from the previous step in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 eq), to the solution. The choice of a non-nucleophilic inorganic base is crucial to promote the desired intramolecular cyclization over other potential side reactions.

  • Heat the mixture to reflux and monitor the reaction by TLC. The intramolecular SNAr is thermally promoted.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Starting Material: 4-chloro-3-pyridinecarbonitrile is an ideal precursor as the nitrile group is readily converted to the N-hydroxycarboximidamide, and the chloro substituent at the 4-position is an effective leaving group for the subsequent intramolecular SNAr cyclization.

  • In-situ Generation of Hydroxylamine: Using hydroxylamine hydrochloride with a mild base like sodium bicarbonate to generate free hydroxylamine in the reaction mixture is a standard and safe procedure, avoiding the handling of the potentially unstable free base.

  • Base-Mediated Cyclization: The use of a base like potassium carbonate in the second step is essential to deprotonate the hydroxyl group of the intermediate, thereby increasing its nucleophilicity and facilitating the intramolecular attack on the electron-deficient carbon atom of the pyridine ring bearing the chlorine atom.

  • Purification: Column chromatography is a standard and effective method for the purification of the final compound, ensuring the removal of any unreacted starting materials, by-products, or residual reagents.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-chloro-3-pyridinecarbonitrile and hydroxylamine hydrochloride are harmful if swallowed or in contact with skin. Avoid inhalation of dust and contact with skin and eyes.

  • Organic solvents such as ethanol, ethyl acetate, and DMF are flammable. Keep away from open flames and heat sources.

References

One-pot synthesis of substituted isoxazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Streamlined Approach to a Privileged Scaffold: One-Pot Synthesis of Substituted Isoxazolo[5,4-b]pyridines

Abstract: The isoxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold due to its prevalence in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This guide provides a detailed exploration of a highly efficient, one-pot, three-component methodology for the synthesis of substituted isoxazolo[5,4-b]pyridines. We will delve into the mechanistic underpinnings of this reaction, offer a robust and validated experimental protocol, and discuss the versatility of this approach for generating molecular libraries for drug discovery and development.

Introduction: The Significance of the Isoxazolo[5,4-b]pyridine Scaffold

In the landscape of medicinal chemistry, the discovery and development of novel heterocyclic compounds remain a cornerstone of therapeutic innovation. The isoxazolo[5,4-b]pyridine framework is a "privileged structure," meaning it is a molecular scaffold that is capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities[3][4]. Its derivatives have shown promise as potential treatments for a multitude of diseases, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in the field[1][2]. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot, multi-component reactions (MCRs) offer an elegant solution, providing a more sustainable and efficient pathway to complex molecules from simple, readily available starting materials[1].

Strategic Overview: One-Pot Approaches to Isoxazolo[5,4-b]pyridine Synthesis

Several one-pot strategies have been developed for the synthesis of isoxazolo[5,4-b]pyridines. The most prevalent and versatile of these is a three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and a 5-aminoisoxazole derivative, typically 5-amino-3-methylisoxazole[5][6][7]. This reaction can be promoted through various means, including conventional heating, microwave irradiation, or ultrasound, often in environmentally benign solvents[1][8][9].

The choice of reaction conditions and energy source can significantly impact reaction times, yields, and the overall "greenness" of the synthesis. For instance, microwave-assisted synthesis in water has been shown to be a particularly efficient and environmentally friendly approach, often proceeding without the need for an additional catalyst[1][10]. Ultrasound irradiation in acetic acid, which can act as both a solvent and a catalyst, is another powerful technique that can accelerate reaction rates[8][9][11].

An alternative one-pot approach utilizes vinamidinium salts in the presence of a base like sodium methoxide, reacting with 5-amino-3-methylisoxazole to yield 5-substituted isoxazolo[5,4-b]pyridines. While effective, the three-component reaction with aldehydes and 1,3-dicarbonyls is generally more common due to the wider availability of the starting materials.

Below is a comparative overview of different one-pot methodologies:

Methodology Key Reagents Energy Source Solvent/Catalyst Typical Yields Advantages References
Microwave-Assisted MCR Aromatic aldehyde, 1,3-dicarbonyl, 5-amino-3-methylisoxazoleMicrowaveWater (catalyst-free) or Acetic Acid/Ethyl Acetate67-90%Rapid, high yields, green solvent, suitable for library synthesis.[1][5][6][12]
Ultrasound-Assisted MCR Aryl glyoxal, malononitrile, 5-aminoisoxazoleUltrasoundAcetic Acid (dual role)HighShort reaction times, high efficiency, green conditions.[8][9][11]
Vinamidinium Salt Annulation Vinamidinium salt, 5-amino-3-methylisoxazoleConventional HeatingMethanol/Sodium MethoxideGood to ExcellentEfficient for specific 5-substituted derivatives.
Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis

The widely adopted three-component synthesis of isoxazolo[5,4-b]pyridines is believed to proceed through a domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The proposed mechanism is as follows[1]:

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the aromatic aldehyde and the 1,3-dicarbonyl compound, catalyzed by the reaction medium (e.g., acetic acid or even water at elevated temperatures). This step forms an electron-deficient α,β-unsaturated intermediate.

  • Michael Addition: The 5-amino-3-methylisoxazole then acts as a nucleophile, undergoing a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, with the amino group of the isoxazole attacking one of the carbonyl groups of the dicarbonyl moiety. This is followed by a dehydration step to form the stable aromatic pyridine ring, yielding the final isoxazolo[5,4-b]pyridine product.

Reaction Mechanism Diagram

Reaction_Mechanism Proposed Reaction Mechanism for the Three-Component Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Aromatic Aldehyde C Knoevenagel Adduct (α,β-unsaturated intermediate) A->C B 1,3-Dicarbonyl B->C E Michael Adduct C->E + D 5-Amino-3-methylisoxazole D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Final Product: Substituted Isoxazolo[5,4-b]pyridine F->G - H2O

Caption: A simplified representation of the domino reaction pathway.

Detailed Experimental Protocol: Microwave-Assisted Synthesis in Water

This protocol details a green and efficient one-pot synthesis of a representative 4-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]isoxazolo[5,4-b]pyridin-5-one, adapted from established microwave-assisted methodologies[1][10].

Materials and Equipment:

  • 4-Fluorobenzaldehyde (1.0 mmol, 124.1 mg)

  • Cyclopentane-1,3-dione (1.0 mmol, 98.1 mg)

  • 5-Amino-3-methylisoxazole (1.0 mmol, 98.1 mg)

  • Deionized water (3-5 mL)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stirrer

  • Monowave microwave reactor

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow A 1. Reagent Combination - Add 4-fluorobenzaldehyde, cyclopentane-1,3-dione, and 5-amino-3-methylisoxazole to a microwave vessel. B 2. Solvent Addition - Add deionized water (3-5 mL) and a magnetic stirrer. A->B C 3. Microwave Irradiation - Seal the vessel and irradiate at 100°C for 10-15 minutes. B->C D 4. Reaction Monitoring - Cool the vessel and monitor reaction completion by TLC. C->D E 5. Product Isolation - Cool to room temperature, collect the precipitate by filtration. D->E F 6. Purification - Wash the solid with cold water and ethanol. Recrystallize or perform column chromatography if necessary. E->F G 7. Characterization - Obtain melting point, NMR, and mass spectrometry data to confirm structure and purity. F->G

References

The Versatile Scaffold: Isoxazolo[5,4-c]pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique blend of structural rigidity, synthetic tractability, and favorable drug-like properties is perpetual. The Isoxazolo[5,4-c]pyridin-3-amine core, a fused heterocyclic system, has emerged as a scaffold of significant interest. Its inherent structural features, including a hydrogen bond donor and acceptor-rich environment, and a defined three-dimensional geometry, make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile scaffold in drug discovery, with a particular focus on its utility in the development of kinase inhibitors. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, contributing to enhanced biological activity and improved physicochemical properties.[1][2] The fusion of this ring with a pyridine system creates a unique chemical space for interaction with biological macromolecules.

Core Synthesis: A Reliable and Scalable Protocol

The efficient construction of the this compound core is paramount for its successful application in medicinal chemistry. Several synthetic routes have been reported for related isoxazolopyridines, often involving the cyclization of a functionalized pyridine precursor.[2][3] The following protocol details a robust and adaptable two-step synthesis starting from commercially available 4-hydroxy-3-cyanopyridine.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Chloro-3-cyanopyridine

This initial step activates the pyridine ring for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • 4-Hydroxy-3-cyanopyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydroxy-3-cyanopyridine (1.0 eq) in toluene.

    • Carefully add phosphorus oxychloride (3.0 eq) to the suspension at room temperature.

    • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude 4-chloro-3-cyanopyridine can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Cyclization to this compound

This key step involves the reaction of the activated pyridine with hydroxylamine to form the fused isoxazole ring.[2]

  • Reagents and Materials:

    • 4-Chloro-3-cyanopyridine

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium ethoxide (NaOEt) or another suitable base

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-cyanopyridine (1.0 eq) in absolute ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

    • Add sodium ethoxide (1.5 eq) portion-wise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield this compound.

G cluster_0 Synthesis of this compound 4-Hydroxy-3-cyanopyridine 4-Hydroxy-3-cyanopyridine 4-Chloro-3-cyanopyridine 4-Chloro-3-cyanopyridine 4-Hydroxy-3-cyanopyridine->4-Chloro-3-cyanopyridine  POCl3, DMF (cat.), Toluene, Reflux This compound This compound 4-Chloro-3-cyanopyridine->this compound  NH2OH.HCl, NaOEt, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Derivatization Strategies for Library Synthesis

The 3-amino group of the this compound scaffold serves as a versatile handle for the introduction of chemical diversity. Standard amidation, sulfonylation, and reductive amination reactions can be employed to generate a library of analogues for structure-activity relationship (SAR) studies.[4]

Protocol 2: Parallel Amide Synthesis

This protocol is suitable for the rapid generation of a diverse set of amides in a parallel synthesis format.

  • Reagents and Materials:

    • This compound

    • A library of diverse carboxylic acids

    • Coupling agents (e.g., HATU, HBTU)[5]

    • Base (e.g., DIPEA, triethylamine)

    • Solvent (e.g., DMF, DCM)

    • 96-well reaction block or individual reaction vials

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq) in DMF.

    • To each well, add a solution of HATU (1.2 eq) in DMF.

    • Add DIPEA (2.5 eq) to each well and agitate for 10 minutes at room temperature to pre-activate the carboxylic acids.

    • Add a stock solution of this compound (1.0 eq) in DMF to each well.

    • Seal the reaction block and agitate at room temperature for 12-16 hours.

    • Upon completion, quench the reactions by adding water.

    • The products can be purified by preparative HPLC-MS.

Protocol 3: Sulfonamide Library Synthesis
  • Reagents and Materials:

    • This compound

    • A library of diverse sulfonyl chlorides

    • Base (e.g., pyridine, triethylamine)

    • Solvent (e.g., DCM, THF)

    • Inert atmosphere

  • Procedure:

    • To a solution of this compound (1.0 eq) in pyridine at 0 °C, add a solution of the desired sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

G Start This compound (Core Scaffold) Amide Amide Library (R-CO-NH-Scaffold) Start->Amide  R-COOH, Coupling Agent, Base Sulfonamide Sulfonamide Library (R-SO2-NH-Scaffold) Start->Sulfonamide  R-SO2Cl, Base Amine Secondary/Tertiary Amine Library (R-CH2-NH-Scaffold) Start->Amine  R-CHO, Reducing Agent

Caption: Derivatization strategies for library synthesis.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The fused ring system can mimic the hinge-binding motif of many known ATP-competitive inhibitors, while the 3-amino substituent provides a vector for exploring the solvent-exposed region of the ATP-binding pocket.

Case Study: Targeting JNK with Isoxazole Derivatives

A study on isoxazole derivatives as c-Jun N-terminal kinase (JNK) inhibitors demonstrated the potential of this scaffold.[6] While not the exact this compound core, the structure-activity relationships (SAR) provide valuable insights. It was found that substitutions on the isoxazole ring could significantly enhance selectivity over other kinases like p38.[6]

Compound Modification JNK3 IC₅₀ (µM) p38 IC₅₀ (µM)
Lead Phenylisoxazole0.10.2
Analogue 1 Pyrazolyl substitution at C40.1>10
Analogue 2 Sterically hindered pyrazole1.0>10

Data adapted from a study on related isoxazole kinase inhibitors.[6]

This data highlights how modifications directed by the isoxazole core can dramatically improve the selectivity profile of a kinase inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO control.

    • Prepare a kinase/substrate mixture in kinase assay buffer and add to the wells.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_0 Kinase Inhibition Assay Workflow Compound_Dispensing Dispense Compound (Serial Dilution) Kinase_Reaction Kinase Reaction (Kinase + Substrate + ATP) Compound_Dispensing->Kinase_Reaction  Add Kinase/Substrate Mix, then ATP ADP_Detection ADP Detection (Luminescence) Kinase_Reaction->ADP_Detection  Add ADP-Glo™ Reagent Data_Analysis Data Analysis (IC50 Determination) ADP_Detection->Data_Analysis  Measure Luminescence

References

Application Notes & Protocols: Isoxazolo[5,4-c]pyridin-3-amine as a Versatile Scaffold for Novel TLR7 Agonist Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic activation of the innate immune system, particularly through Toll-like Receptor 7 (TLR7), represents a promising frontier in the development of potent immunotherapies for cancer and viral diseases. Small-molecule TLR7 agonists have demonstrated significant potential as vaccine adjuvants and standalone therapeutics. This guide introduces Isoxazolo[5,4-c]pyridin-3-amine, a privileged heterocyclic structure, as a foundational building block for the synthesis of novel TLR7 agonists. We provide a comprehensive framework, including a detailed synthetic protocol, robust methods for biological evaluation, and an exploration of the underlying molecular mechanisms. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and immunology, offering both the theoretical basis and practical steps to leverage this scaffold for the development of next-generation immunomodulators.

Introduction: Targeting the Innate Immune Gateway

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, functioning as sentinels that recognize conserved pathogen-associated molecular patterns (PAMPs).[1] Among these, TLR7, an endosomally-located receptor, is crucial for detecting single-stranded RNA (ssRNA) from viruses.[2] Upon activation, TLR7 initiates a potent signaling cascade, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which orchestrate a broad-based antiviral response and bridge innate and adaptive immunity.[1][3]

The therapeutic potential of synthetic small-molecule TLR7 agonists, such as the imidazoquinoline derivative Imiquimod, is well-established. However, the quest for novel chemical scaffolds with improved potency, selectivity (particularly over the closely related TLR8), and drug-like properties is ongoing. The this compound core presents an attractive starting point. Its bicyclic, nitrogen-rich structure shares key pharmacophoric features with known TLR7 agonists, providing a rigid framework amenable to chemical diversification for optimizing receptor engagement and biological activity.

This guide details the journey from chemical synthesis to biological validation, using this compound as the central building block to create and characterize a model TLR7 agonist.

Part 1: Synthesis of a Model TLR7 Agonist from the this compound Scaffold

Principle of Synthetic Design

Structure-activity relationship (SAR) studies of known TLR7 agonists, such as imidazoquinolines, have revealed critical insights into their design. Potency is often dictated by substituents at specific positions that influence receptor binding within the endosomal compartment.[3][4] A common strategy involves the installation of an alkyl or substituted benzyl group via an amine linker. This side chain is thought to occupy a hydrophobic pocket within the TLR7 protein.

Our model synthesis will focus on the derivatization of the exocyclic 3-amino group of the this compound core. We will employ a reductive amination strategy to introduce a 2-methoxybenzyl group, a moiety known to be favorable in other TLR7 agonist scaffolds.[5] This approach is versatile and can be readily adapted to generate a library of analogues for comprehensive SAR studies.

Protocol 1: Synthesis of N-(2-methoxybenzyl)this compound (Model Compound 1)

Core Rationale: This protocol outlines a two-step, one-pot reductive amination. First, the primary amine of the starting material forms a Schiff base (imine) with 2-methoxybenzaldehyde. In the second step, this imine is selectively reduced in situ by sodium triacetoxyborohydride (STAB), a mild and efficient reducing agent, to yield the desired secondary amine product. This method avoids the harsher conditions and potential over-alkylation associated with direct alkylation.

Materials and Reagents:

  • This compound (CAS: 114080-94-3)[6][7]

  • 2-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and dichloroethane (DCE) to make a ~0.1 M solution.

  • Add 2-methoxybenzaldehyde (1.1 eq) to the suspension, followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford the pure product, Model Compound 1 .

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Biological Characterization and Validation

The successful synthesis of a putative TLR7 agonist necessitates rigorous biological evaluation. The following protocols provide a tiered approach, starting with a high-throughput cellular reporter assay to confirm TLR7 engagement, followed by a more physiologically relevant assay to measure cytokine induction in primary human immune cells.

G cluster_0 Synthesis & QC cluster_1 In Vitro Screening cluster_2 Functional Validation synthesis Synthesis of Model Compound 1 purify Purification & Characterization (NMR, MS) synthesis->purify reporter HEK-Blue™ TLR7 Reporter Assay purify->reporter Test Compound ec50 Determine EC50 reporter->ec50 pbmc Isolate Human PBMCs ec50->pbmc Promising Candidate stim Stimulate with Model Compound 1 pbmc->stim cytokine Measure Cytokines (IFN-α, TNF-α) by ELISA stim->cytokine

Caption: Experimental workflow for the synthesis and biological evaluation of a novel TLR7 agonist.

Protocol 2: TLR7 Reporter Gene Assay

Principle: This assay utilizes a Human Embryonic Kidney (HEK293) cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[8] The SEAP gene is under the control of a promoter responsive to the NF-κB transcription factor. Activation of TLR7 by an agonist triggers the MyD88-dependent signaling pathway, leading to NF-κB activation and subsequent SEAP secretion into the culture medium.[9][10] The amount of SEAP is easily quantified colorimetrically and is directly proportional to the level of TLR7 activation.

Materials and Reagents:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection Medium (InvivoGen)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control: R848 (Resiquimod)

  • Negative control: Vehicle (DMSO)

  • Sterile, 96-well flat-bottom plates

Step-by-Step Procedure:

  • Prepare a cell suspension of HEK-Blue™ hTLR7 cells in their growth medium at a concentration of ~280,000 cells/mL.

  • Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and R848 in fresh growth medium. A typical final concentration range would be from 0.01 nM to 10 µM.

  • Add 20 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • To a new 96-well plate, add 180 µL of HEK-Blue™ Detection medium to each well.

  • Carefully transfer 20 µL of the supernatant from the cell plate to the corresponding wells of the detection plate.

  • Incubate the detection plate at 37°C for 1-3 hours and monitor the development of a purple/blue color.

  • Measure the absorbance at 620-655 nm using a microplate reader.

  • Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 3: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

Principle: A critical function of a TLR7 agonist is its ability to induce a robust cytokine response from primary immune cells, particularly plasmacytoid dendritic cells (pDCs) and monocytes within the PBMC population.[11] This assay measures the secretion of key cytokines like IFN-α (a hallmark of TLR7 activation in pDCs) and TNF-α (a pro-inflammatory cytokine) to confirm the compound's immunostimulatory activity in a more physiologically relevant system.

Materials and Reagents:

  • Freshly drawn human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound and controls (R848)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IFN-α and TNF-α

Step-by-Step Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • Perform a cell count and adjust the cell density to 1 x 10⁶ cells/mL.

  • Plate 200 µL of the cell suspension per well in a 96-well U-bottom plate.

  • Add the test compound and controls at desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of IFN-α and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

CompoundR-Group (at N³)hTLR7 EC₅₀ (nM) [HEK-Blue™ Assay]
1 2-Methoxybenzyl85
2 Benzyl350
3 4-Methoxybenzyl210
4 Butyl950
5 Isobutyl>10,000
R848 (Positive Control)25

This table illustrates how modifications to the side chain attached to the core scaffold can significantly impact TLR7 agonist activity, providing a basis for rational drug design.

Table 2: Hypothetical Cytokine Profile of Model Compound 1 in Human PBMCs

StimulantConcentration (µM)IFN-α (pg/mL)TNF-α (pg/mL)
Vehicle (DMSO)-< 20< 30
Compound 1 11550850
Compound 1 1042002100
R848 118001100

This data confirms the functional activity of the lead compound, demonstrating its ability to induce key immunomodulatory cytokines.

Part 3: Mechanistic Framework of TLR7 Activation

Understanding the downstream consequences of receptor engagement is critical. The activation of TLR7 by a synthetic agonist like our model compound initiates a well-defined intracellular signaling cascade.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist TLR7 Agonist TLR7 TLR7 Dimer Agonist->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK TBK1 TBK1/IKKε TRAF6->TBK1 IkB IκB IKK->IkB Phosphorylates & Degrades IRF7_c IRF7 TBK1->IRF7_c Phosphorylates NFkB_n NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines IRF7_n IRF7 IFN Type I Interferons (IFN-α, IFN-β) IRF7_n->IFN NFkB_c NF-κB NFkB_c->NFkB_n Translocates IRF7_c->IRF7_n Translocates

Caption: The TLR7 signaling cascade initiated by agonist binding in the endosome.

Upon agonist binding, TLR7 dimerizes within the endosome, leading to a conformational change that allows the recruitment of the adaptor protein MyD88 to its cytoplasmic Toll/IL-1 receptor (TIR) domain.[1][12] MyD88 then recruits and activates IRAK4 (IL-1 receptor-associated kinase 4), which in turn phosphorylates IRAK1.[9] This triggers the formation of a larger signaling complex, the "Myddosome," which activates TRAF6, an E3 ubiquitin ligase.[10]

TRAF6 activation leads to two critical downstream branches:

  • NF-κB Activation: TRAF6 activates the TAK1 complex, which subsequently phosphorylates and activates the IKK complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases NF-κB to translocate to the nucleus, where it drives the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[9]

  • IRF7 Activation: In parallel, a complex involving TRAF6, IRAK1, and IKKα activates Interferon Regulatory Factor 7 (IRF7), the master regulator of type I interferon production in pDCs.[1] Phosphorylated IRF7 translocates to the nucleus to induce the expression of IFN-α and IFN-β.[1]

Conclusion and Future Perspectives

This compound is a highly promising and versatile starting material for the generation of novel TLR7 agonists. The synthetic and biological protocols outlined in this guide provide a robust framework for developing new chemical entities based on this scaffold. The modular nature of the synthesis allows for the creation of diverse chemical libraries, enabling detailed exploration of structure-activity relationships to optimize potency and selectivity.

Future work should focus on expanding the library of analogues to improve potency and define a clear SAR. Lead compounds should be profiled for selectivity against TLR8 to mitigate potential off-target effects. Promising candidates can then advance to more complex assays, such as co-culture systems with tumor cells, and ultimately to in vivo models to evaluate their therapeutic efficacy in oncology or infectious disease settings.[5]

References

Application Notes and Protocols for the Synthesis of Isoxazolo[5,4-d]pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted small-molecule inhibitors. Among the myriad of heterocyclic scaffolds explored, the isoxazolo[5,4-d]pyrimidine core has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets implicated in oncogenesis and tumor progression.[1][2] This unique characteristic has positioned isoxazolo[5,4-d]pyrimidine derivatives as promising candidates for the development of novel anticancer agents.[3][4]

These compounds have demonstrated a remarkable breadth of biological activities, functioning as potent inhibitors of key enzymes and signaling pathways that are often dysregulated in cancer.[3][5] Notably, derivatives of this scaffold have shown significant inhibitory activity against crucial targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][6][7] Furthermore, their mechanism of action has been linked to the inhibition of other vital players in cancer cell survival and proliferation, including Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isoxazolo[5,4-d]pyrimidine derivatives. It includes a detailed, field-proven protocol for a representative synthesis, insights into the rationale behind experimental choices, and methods for biological evaluation.

Strategic Approach to Synthesis: Building the Core Scaffold

The synthesis of the isoxazolo[5,4-d]pyrimidine core can be approached through several strategic routes, typically involving the construction of the pyrimidine ring onto a pre-formed isoxazole or vice versa. A common and effective strategy commences with a functionalized isoxazole, which then undergoes cyclization to form the fused pyrimidine ring. This approach offers modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

A frequently employed starting material is 5-amino-3-methylisoxazole, which provides a key amine functionality for the subsequent pyrimidine ring formation. The following protocol details a representative synthesis of a 2-(3-methyl-5-amino-isoxazolyl)-isoxazolo[5,4-d]pyrimidine derivative, a class of compounds that has shown promising anticancer activities.

Diagram of the Synthetic Workflow

synthetic_workflow A 5-Amino-3-methylisoxazole B Aldimine Formation A->B Reaction with Aldehyde C Cyclization B->C Ring Closure D Functionalization C->D Introduction of diverse substituents E Final Product: Isoxazolo[5,4-d]pyrimidine Derivative D->E

Caption: General synthetic workflow for isoxazolo[5,4-d]pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a 7-substituted-2-(5-amino-3-methylisoxazol-4-yl)isoxazolo[5,4-d]pyrimidine

This protocol is a representative example and may require optimization based on the specific target molecule and available laboratory resources.

Materials and Reagents:

  • 5-amino-3-methylisoxazole

  • Appropriate aldehyde (e.g., benzaldehyde for an intermediate step)

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine for substitution at the 7-position

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

Step 1: Synthesis of the Isoxazole Aldimine Intermediate

  • Rationale: This initial step activates the 5-amino-3-methylisoxazole for subsequent cyclization by forming an imine.

  • Dissolve 5-amino-3-methylisoxazole (1.0 eq) and the selected aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form the Isoxazolo[5,4-d]pyrimidin-4-one Core

  • Rationale: This is the key ring-forming step, creating the fused pyrimidine ring through a condensation reaction.

  • To a solution of the aldimine intermediate (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with ethanol and then diethyl ether to afford the isoxazolo[5,4-d]pyrimidin-4-one derivative.

Step 3: Chlorination of the 4-position

  • Rationale: The hydroxyl group at the 4-position is converted to a chlorine atom, a good leaving group, to facilitate the introduction of various nucleophiles.

  • Suspend the isoxazolo[5,4-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture at reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The chlorinated product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step 4: Nucleophilic Substitution to Introduce the 7-amino Substituent

  • Rationale: This step introduces diversity to the scaffold, which is crucial for tuning the biological activity. The choice of amine is critical for the structure-activity relationship.

  • Dissolve the 4-chloro-isoxazolo[5,4-d]pyrimidine (1.0 eq) in a suitable solvent such as DMF or DCM.

  • Add the desired amine (1.2 eq) and triethylamine (1.5 eq) as a base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-24 hours, depending on the reactivity of the amine. Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final 7-substituted-isoxazolo[5,4-d]pyrimidine derivative.

Biological Evaluation and Mechanism of Action

The anticancer potential of the synthesized isoxazolo[5,4-d]pyrimidine derivatives is typically assessed through a series of in vitro assays. A primary screen often involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Table 1: Representative Cytotoxic Activity of Isoxazolo[5,4-d]pyrimidine Derivatives
Compound IDR Group at 7-positionCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
3g 3-(N,N-dimethylamino)propylHT29 (Colon)58.4Fluorouracil381.2
3g 3-(N,N-dimethylamino)propylHT29 (Colon)58.4Cisplatin47.2
17 N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylureaHCT116 (Colorectal)< 0.1--
6 4-[6-(2,4-dimethoxybenzyl)-7-imino-5-methyl-oxazolo[5,4-d]pyrimidin-2-yl]-3-methyl-isoxazol-5-amineVariousComparable to TivozanibTivozanib-

Data synthesized from multiple sources for illustrative purposes.[1][2][3]

The mechanism of action of these compounds often involves the inhibition of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. As many isoxazolo[5,4-d]pyrimidine derivatives are potent VEGFR-2 inhibitors, they can effectively block tumor angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][6]

Diagram of the VEGFR-2 Signaling Pathway Inhibition

vegfr2_pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound Isoxazolo[5,4-d]pyrimidine Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazolo[5,4-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the isoxazolo[5,4-d]pyrimidine scaffold have provided valuable insights into the structural requirements for potent anticancer activity.[3][4][8][9] Key observations include:

  • Substituents at the 2-position: The nature of the substituent at this position significantly influences the biological activity. Aromatic and heteroaromatic groups, particularly those containing isoxazole moieties, have been shown to be favorable.[1][5]

  • Substituents at the 7-position: The introduction of various amine-containing side chains at this position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[10] The length and basicity of the aliphatic amino chains can impact the interaction with the target protein.[1]

  • Substitution on the pyrimidine ring: The presence of small alkyl groups, such as a methyl group at the 5-position, can also affect the activity profile of the compounds.

Conclusion and Future Directions

The isoxazolo[5,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel anticancer agents. The synthetic protocols outlined in this application note provide a robust starting point for the generation of diverse libraries of these compounds. Further exploration of the structure-activity relationships, elucidation of specific molecular targets, and in vivo evaluation will be crucial in advancing these promising molecules from the laboratory to clinical applications. The continued investigation of this remarkable heterocyclic system holds significant potential for the development of next-generation targeted cancer therapies.

References

Application of Isoxazolo[5,4-c]pyridin-3-amine in GABA Receptor Ligand Design: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The GABAergic System and the Promise of the Isoxazolo[5,4-c]pyridine Scaffold

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] Its primary role is to maintain the delicate balance between neuronal excitation and inhibition, a fundamental process for normal brain function. The ionotropic GABA-A receptors, which are ligand-gated chloride channels, are particularly crucial targets for therapeutic intervention in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and schizophrenia.[1]

GABA-A receptors are pentameric protein complexes assembled from a diverse array of subunits (e.g., α, β, γ), giving rise to a vast number of receptor subtypes with distinct pharmacological properties and anatomical localizations.[2] This heterogeneity provides a rich landscape for the design of subtype-selective ligands that could offer targeted therapeutic benefits with reduced side effects compared to non-selective agents like classical benzodiazepines.[3]

The isoxazolo[5,4-c]pyridine core is a privileged scaffold in the design of GABA-A receptor ligands. Its most prominent exemplar is Gaboxadol (THIP; 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a selective GABA-A receptor agonist with a well-documented pharmacological profile, particularly at δ-subunit-containing extrasynaptic receptors.[1][4][5] The rigid, bicyclic structure of Gaboxadol effectively mimics the conformation of GABA, allowing it to act as a direct agonist at the GABA binding site.

This guide focuses on the next logical step in the exploration of this valuable scaffold: the application of Isoxazolo[5,4-c]pyridin-3-amine and its derivatives in GABA receptor ligand design. By employing the principle of bioisosteric replacement—substituting the 3-hydroxyl group of the Gaboxadol template with a 3-amino group—researchers can explore new chemical space and potentially discover novel modulators with unique affinity, efficacy, and subtype-selectivity profiles. The amino group offers a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries to probe the intricate structure-activity relationships (SAR) of the GABA-A receptor.

This document provides a comprehensive overview of the rationale, synthetic strategies, and detailed experimental protocols for characterizing novel ligands derived from the this compound core.

Part 1: Rationale and Design Strategy

The primary design rationale stems from the concept of bioisosterism . A hydroxyl group (-OH) and an amino group (-NH2) are classical bioisosteres; they share similarities in size, electronegativity, and hydrogen bonding capability.[6] Replacing the 3-hydroxyl of a Gaboxadol-like scaffold with an amino group is a scientifically sound strategy for several reasons:

  • Conservation of Key Interactions: The nitrogen or oxygen atom at position 3 is critical for mimicking the carboxylate group of GABA and forming essential hydrogen bonds within the receptor's orthosteric binding site. An amino group can potentially fulfill this role.

  • Vector for Chemical Diversification: Unlike the hydroxyl group, the primary amine (or a secondary amine derived from it) provides a reactive handle for a wide array of chemical modifications (e.g., acylation, alkylation, sulfonylation). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The introduction of an amino group alters the basicity (pKa) and lipophilicity (logP) of the molecule compared to its hydroxyl analog. These changes can significantly impact blood-brain barrier penetration, metabolic stability, and off-target effects.

Logical Progression of Ligand Development

The development of novel ligands from the this compound scaffold follows a logical, multi-stage workflow. This process begins with chemical synthesis and progresses through a cascade of in vitro assays to establish a comprehensive pharmacological profile.

G_1 cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Selectivity Profiling A Core Scaffold Synthesis (this compound) B Derivative Synthesis (N-alkylation, acylation, etc.) A->B Diversification C Radioligand Binding Assay (Determine Affinity, Ki) B->C D Electrophysiology Assay (Determine Efficacy & Potency, EC50) C->D Active Hits E Assess Modulatory Activity (Agonist, Antagonist, PAM, NAM) D->E Mode of Action F Test against GABA-A Receptor Subtypes E->F Functionally Active Compounds

Caption: Ligand development workflow.

Part 2: Synthesis of the this compound Scaffold and Derivatives

While specific literature on the synthesis of a diverse library of 3-amino-isoxazolo[5,4-c]pyridines for GABAergic activity is sparse, a plausible synthetic route can be constructed based on established isoxazole and pyridine chemistry. The following protocol is a representative, field-proven approach.

Protocol 2.1: Synthesis of the Core Scaffold

This protocol outlines a potential multi-step synthesis starting from commercially available pyridine derivatives.

Step 1: Synthesis of a Substituted Pyridine Precursor The initial step involves creating a pyridine ring with appropriate functional groups positioned to facilitate the formation of the fused isoxazole ring. For example, starting with 4-cyanopyridine.

Step 2: Formation of the Isoxazole Ring

  • React the 4-cyanopyridine derivative with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol). This reaction converts the nitrile group into an N-hydroxyamidine.

  • Subsequent intramolecular cyclization, often promoted by heating or treatment with a dehydrating agent, would lead to the formation of the this compound scaffold.

Step 3: Purification

  • Upon reaction completion (monitored by TLC or LC-MS), quench the reaction mixture carefully with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.

Protocol 2.2: Generation of a Derivative Library

The 3-amino group serves as a key point for diversification.

Example: N-Alkylation

  • To a solution of this compound in a suitable aprotic solvent (e.g., DMF, ACN), add a base such as potassium carbonate or sodium hydride.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction as described in Protocol 2.1, Step 3, and purify by chromatography.

Example: N-Acylation

  • Dissolve this compound in an aprotic solvent like dichloromethane or THF, and add a non-nucleophilic base (e.g., triethylamine, DIPEA).

  • Cool the solution in an ice bath and add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up and purify as described above.

Part 3: In Vitro Pharmacological Evaluation

Once a library of compounds is synthesized, a systematic evaluation of their interaction with the GABA-A receptor is essential. This is typically achieved through a two-tiered approach: initial binding assays to determine affinity, followed by functional assays to characterize efficacy and mode of action.

Protocol 3.1: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the GABA-A receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds at the GABA-A receptor orthosteric site.

Materials:

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines stably expressing specific GABA-A receptor subtypes.

  • Radioligand: [³H]Muscimol or [³H]GABA (for the orthosteric site).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the synthesized this compound derivatives.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction.[7]

    • Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.[7]

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via Bradford or BCA assay). Store at -80°C.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation (typically 100-200 µg protein per well), a fixed concentration of radioligand (e.g., 1-5 nM [³H]Muscimol), and varying concentrations of the test compound.

    • For total binding wells, add only buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled GABA.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Compound Structure Modification Illustrative Ki (nM)
Lead 1 3-NH₂ (Core Scaffold)150
Analog 1.1 3-NH(CH₃)95
Analog 1.2 3-N(CH₃)₂250
Analog 1.3 3-NH-C(O)CH₃ (Acetamide)45
Analog 1.4 3-NH-C(O)Ph (Benzamide)28
Table 1: Example binding affinity data for a hypothetical series of this compound derivatives. Data is for illustrative purposes only.
Protocol 3.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the effect of test compounds on the GABA-induced chloride currents in oocytes expressing specific GABA-A receptor subtypes. It is the gold standard for determining a compound's efficacy (agonist, antagonist, or allosteric modulator) and potency (EC50 or IC50).

Objective: To characterize the functional activity of test compounds at specific recombinant GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • TEVC setup (amplifier, digitizer, perfusion system).

  • GABA stock solution.

  • Test compound solutions.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., a ratio of 1:1:10 for α:β:γ is common).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • Continuously perfuse the oocyte with recording buffer.

  • Assessing Agonist/Antagonist Activity:

    • To test for agonist activity, apply increasing concentrations of the test compound alone and record any induced current.

    • To test for antagonist activity, co-apply a fixed, sub-maximal concentration of GABA (e.g., EC20-EC50) with increasing concentrations of the test compound and measure the inhibition of the GABA-induced current.

  • Assessing Allosteric Modulator Activity:

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC5-EC10).

    • Co-apply the low concentration of GABA with increasing concentrations of the test compound.

    • An enhancement of the GABA-induced current indicates positive allosteric modulation (PAM), while a reduction indicates negative allosteric modulation (NAM).

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Normalize the responses to the maximal GABA response.

    • Plot the normalized response against the log concentration of the test compound and fit the data to the Hill equation to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs) and the maximal efficacy.

Compound Activity at α1β2γ2 Illustrative EC50/IC50 (µM) Max Efficacy (% of GABA Max)
GABA Full Agonist15100%
Lead 1 Partial Agonist4540%
Analog 1.3 Positive Allosteric Modulator (PAM)2.5 (EC50 for potentiation)350% (at GABA EC10)
Analog 1.5 Competitive Antagonist0.5 (IC50)0%
Table 2: Example functional data for hypothetical compounds at the α1β2γ2 GABA-A receptor subtype. Data is for illustrative purposes only.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic analysis of the binding and functional data from the synthesized library allows for the development of a robust SAR model. This model is crucial for guiding the next round of ligand design and optimization.

Interpreting the Data
  • Affinity (Ki): A lower Ki value indicates higher binding affinity. SAR exploration aims to identify substitutions that improve this value. For instance, in our hypothetical data (Table 1), N-acylation (Analogs 1.3, 1.4) appears to significantly improve affinity over the primary amine or simple alkylation.

  • Efficacy & Potency (EC50/IC50): Electrophysiology reveals the functional consequence of binding. A compound can be a high-affinity binder but have no functional effect (a silent antagonist) or it could be a potent modulator. The goal is to correlate structural changes with desired functional outcomes (e.g., identifying features that confer PAM activity versus direct agonism).

  • Subtype Selectivity: By testing active compounds against a panel of different GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), researchers can identify ligands that preferentially modulate one subtype over others. This is key to developing therapeutics with improved side-effect profiles.

Visualizing the SAR Logic

The process of SAR analysis is iterative, feeding information from biological testing back into the chemical synthesis design phase.

G_2 A Initial Hit (e.g., Lead 1) B Synthesize Library of Analogs A->B C Biological Screening (Binding & Functional Assays) B->C D Analyze Data (Generate SAR) C->D E Identify Key Pharmacophore Features D->E F Design Next-Gen Compounds E->F G Optimized Lead (Improved Potency, Selectivity, or PK) E->G F->B Iterative Cycle

Caption: Iterative cycle of SAR-driven lead optimization.

Conclusion

The this compound scaffold represents a promising and underexplored platform for the design of novel GABA-A receptor ligands. Building on the established success of the related 3-hydroxy analog, Gaboxadol, the introduction of a versatile 3-amino group opens the door for extensive chemical modification and SAR exploration. By combining rational, bioisostere-driven design with robust synthetic chemistry and a systematic cascade of in vitro pharmacological assays, researchers are well-equipped to unlock the potential of this scaffold. The detailed protocols and strategic workflows outlined in this guide provide a solid framework for identifying and characterizing new chemical entities with the potential to become next-generation therapeutics for a host of CNS disorders.

References

Application Notes and Protocols for Isoxazolo[5,4-c]pyridin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. Unlike traditional high-throughput screening (HTS), which surveys large and complex molecules, FBDD operates on a principle of elegant simplicity: screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify weak but highly efficient binders to a biological target.[1][2] These initial hits serve as foundational starting points that are then intelligently elaborated into potent, drug-like candidates. The core advantage of this approach lies in the high "ligand efficiency" of fragment hits, ensuring that the initial binding event is optimized and meaningful, providing a more robust foundation for subsequent medicinal chemistry efforts.

Within the vast chemical space of possible fragments, certain scaffolds demonstrate a recurring ability to interact with a variety of protein targets. These "privileged scaffolds" are of immense value. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is one such scaffold, frequently appearing in bioactive molecules.[3][4] This application note focuses on a specific, high-value isoxazole derivative: Isoxazolo[5,4-c]pyridin-3-amine . Its rigid, bicyclic structure, combined with strategically placed hydrogen bond donors and acceptors, makes it an exemplary fragment for probing the binding landscapes of diverse protein targets, from kinases to epigenetic enzymes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in an FBDD workflow. We will detail its physicochemical properties, provide step-by-step protocols for its use in primary screening campaigns, and outline strategies for hit validation and follow-up.

Physicochemical Profile of a Privileged Fragment

The suitability of a compound as a fragment is dictated by its physicochemical properties. This compound possesses a profile that aligns well with the foundational principles of FBDD, often referred to as the "Rule of Three."

PropertyValueFBDD Guideline ("Rule of Three")Source
CAS Number 114080-94-3N/A[5][6][7]
Molecular Formula C₆H₅N₃ON/A[5][6][8][9]
Molecular Weight 135.12 g/mol < 300 g/mol [5][9]
Predicted XlogP 0.3≤ 3[8]
Hydrogen Bond Donors 1 (amine group)≤ 3[8]
Hydrogen Bond Acceptors 3 (isoxazole N, O; pyridine N)≤ 3[8]
Rotatable Bonds 0≤ 3[8]

The low molecular weight and high rigidity of this compound are key assets. Its compact structure allows it to explore and fit into small, intricate pockets on a protein surface that larger molecules might miss. The presence of both a primary amine (a strong hydrogen bond donor) and multiple acceptor sites within the fused ring system provides the necessary functionality to form specific, directional interactions that are the hallmark of a high-quality fragment hit.

Experimental Workflows and Protocols

The successful implementation of an FBDD campaign relies on sensitive biophysical techniques capable of detecting the weak binding affinities characteristic of fragment hits.[10][11] We will detail protocols for three state-of-the-art screening methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

FBDD General Workflow

The overall process follows a logical progression from initial screening to lead generation.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_elaboration Phase 4: Hit-to-Lead frag_lib Fragment Library (incl. This compound) primary_screen Primary Screen (NMR, SPR) frag_lib->primary_screen target_prep Target Protein Purification & QC target_prep->primary_screen hit_list Initial Hit List primary_screen->hit_list ortho_screen Orthogonal Screen (e.g., SPR if NMR primary) hit_list->ortho_screen dose_response Dose-Response & Affininty (KD) Determination ortho_screen->dose_response xray X-ray Crystallography dose_response->xray validated_hits Validated Structural Hits xray->validated_hits sbd_design Structure-Based Design (Fragment Growing/Linking) validated_hits->sbd_design med_chem Medicinal Chemistry Synthesis sbd_design->med_chem sar SAR Generation med_chem->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: NMR-Based Primary Screening (Ligand-Observed)

NMR spectroscopy is a powerful tool for FBDD, capable of reliably identifying weak binding events.[2][12] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for primary screening.

Objective: To identify fragments that bind to the target protein by observing changes in the fragment's NMR signals upon interaction.

Materials:

  • Target Protein: >95% purity, stable at ≥ 50 µM in NMR buffer.

  • This compound: >97% purity, dissolved in d6-DMSO to create a 100 mM stock solution.

  • NMR Buffer: e.g., 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, in 99.9% D₂O.

  • NMR Spectrometer: ≥ 600 MHz equipped with a cryoprobe.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 50 µM solution of the target protein in NMR buffer.

    • Create a fragment cocktail by combining this compound and 4-5 other fragments (ensuring no signal overlap) in d6-DMSO.

    • Add the fragment cocktail to the protein solution to a final concentration of 200 µM for each fragment. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a reference sample containing only the fragment cocktail in NMR buffer (no protein).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the reference sample to confirm fragment signals and chemical integrity.

    • For the protein-fragment sample, acquire an STD-NMR spectrum.

      • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic signals (e.g., -1 ppm).

      • Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

      • The STD experiment subtracts the off-resonance from the on-resonance spectrum.

  • Data Analysis:

    • In the resulting STD spectrum, only signals from fragments that bind to the protein will appear. Saturation is transferred from the protein to the bound fragment.

    • Calculate the STD amplification factor for each fragment proton to quantify the binding.

    • A significant STD signal for the protons of this compound indicates a binding event.

Causality and Trustworthiness: The power of this protocol lies in its self-validating nature. The STD effect is only observed when a fragment is in close proximity to the saturated protein, making it a direct reporter of binding. The use of a reference sample without protein ensures that any observed effects are protein-dependent.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data, making it ideal for validating hits from a primary screen and determining their binding constants (Kᴅ).[13][14][15]

Objective: To confirm the binding of this compound to the target and quantify its affinity.

Materials:

  • SPR Instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Target Protein: >95% purity, with available surface lysines for immobilization.

  • This compound: Serial dilutions in running buffer (e.g., 1 µM to 500 µM).

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Match DMSO concentration in all samples and running buffer.[13]

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference channel should be created by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over both the target and reference flow cells. Start with a broad concentration range to identify the binding regime.

    • Each injection cycle consists of:

      • Association Phase: Fragment flows over the surface.

      • Dissociation Phase: Running buffer flows over the surface.

      • Regeneration Step: (If necessary) A pulse of a harsh solution (e.g., low pH glycine) to remove any remaining bound fragment.

  • Data Analysis:

    • Subtract the signal from the reference channel from the target channel to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state response units (RU) against the concentration of this compound.

    • Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (Kᴅ). For fragments, this is often in the micromolar (µM) to millimolar (mM) range.

Causality and Trustworthiness: SPR provides robust, quantitative data. The use of a reference channel is critical for eliminating false positives.[13][15] Observing a concentration-dependent binding signal that fits a known binding model provides high confidence in the interaction.

SPR_Principle gold Gold Film detector Detector gold->detector Reflected Light (SPR Angle) protein Immobilized Target Protein fragment Fragment (Analyte) fragment->protein Binding Event (Mass Change) light_source Light Source light_source->gold Polarized Light

Caption: Principle of Surface Plasmon Resonance (SPR) for detecting binding.

Protocol 3: X-ray Crystallography for Structural Elucidation

The "gold standard" for FBDD is determining the high-resolution crystal structure of the fragment bound to its target.[1][16][17] This provides unparalleled insight into the binding mode and serves as the blueprint for structure-based drug design.

Objective: To determine the three-dimensional structure of the protein-Isoxazolo[5,4-c]pyridin-3-amine complex.

Materials:

  • High-purity (>98%), concentrated target protein capable of forming well-diffracting crystals.

  • Crystallization reagents (screens, plates, etc.).

  • This compound: High-solubility stock in an appropriate solvent (e.g., DMSO).

  • Cryoprotectant.

  • Synchrotron X-ray source.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Obtain apo-protein crystals by screening a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Optimize conditions to produce robust crystals that diffract to high resolution (<2.5 Å).[10]

  • Fragment Soaking:

    • Prepare a soaking solution by adding this compound to the crystal mother liquor to a final concentration of 1-10 mM. The DMSO concentration should be kept at a level tolerated by the crystals.

    • Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. Since fragment binding can be of low occupancy, specialized data analysis may be required.[10]

    • If clear density is observed, model the this compound fragment into the density and perform crystallographic refinement.

Causality and Trustworthiness: Direct visualization of the fragment in the protein's binding site via electron density maps is the most unambiguous proof of interaction.[16] The resulting model reveals the precise orientation, conformation, and specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, providing a definitive and actionable result for medicinal chemists.

Conclusion and Future Directions

This compound represents a high-quality, privileged chemical scaffold for fragment-based drug discovery. Its favorable physicochemical properties make it an ideal candidate for inclusion in any fragment library. The protocols detailed herein provide a robust framework for its application in primary screening and hit validation using industry-standard biophysical techniques. A confirmed hit with this fragment, especially when supported by high-resolution structural data, provides an exceptional starting point for a fragment-growing or linking strategy, paving the way for the rapid and efficient development of novel, high-affinity lead compounds.

References

Biological screening of novel isoxazolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Biological Screening of Novel Isoxazolopyridine Compounds Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Strategy for the Biological Evaluation of Novel Isoxazolopyridine Scaffolds

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Isoxazolopyridine Core in Modern Drug Discovery

The isoxazolopyridine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged" structure, capable of interacting with a wide range of biological targets.[1] Derivatives of isoxazolopyridines have demonstrated a remarkable breadth of biological activities, including anti-proliferative, antimicrobial, immunosuppressive, and anti-inflammatory effects.[1][2][3] A significant portion of these activities has been linked to the inhibition of protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.[4]

This guide provides a comprehensive, field-tested framework for the initial biological screening of novel isoxazolopyridine compounds. We move beyond a simple listing of steps to explain the causality behind the experimental design, presenting a hierarchical screening cascade that efficiently identifies and characterizes promising lead compounds. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign maximizes information while conserving resources. We advocate for a tiered or hierarchical approach, beginning with broad, high-throughput assays to identify initial "hits" and progressively moving towards more specific, complex assays to characterize their potency and mechanism of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Primary Compound Library of Novel Isoxazolopyridines Viability Single-Dose Cell Viability Assay (e.g., 10 µM across cancer cell panel) Primary->Viability High-Throughput DoseResponse Dose-Response Cytotoxicity (IC50 Determination) Viability->DoseResponse Identify 'Hits' KinaseAssay In Vitro Kinase Inhibition Assay (Panel of relevant kinases) DoseResponse->KinaseAssay Confirm Potency CellularTarget Cellular Target Engagement (e.g., Western Blot, CETSA) KinaseAssay->CellularTarget Prioritize Leads Pathway Downstream Pathway Analysis CellularTarget->Pathway

Caption: A hierarchical workflow for screening isoxazolopyridine compounds.

Tier 1: Primary Screening - Casting a Wide Net

Rationale: The initial goal is to efficiently assess the general biological activity of the newly synthesized compounds. A cell viability assay is the cornerstone of this stage.[5] It provides a robust, cost-effective, and high-throughput method to measure a compound's cytotoxic or cytostatic effects on living cells.[6] By using a panel of diverse cancer cell lines, we can simultaneously gather preliminary data on potential anti-cancer activity and tissue selectivity.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8]

Materials:

  • Novel isoxazolopyridine compounds dissolved in sterile DMSO (10 mM stock).

  • Selected cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader (capable of measuring absorbance at ~570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare intermediate dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells to achieve a final screening concentration (e.g., 10 µM).

    • Vehicle Control: Include wells treated with DMSO at the same final concentration as the test compounds (e.g., 0.1%).

    • Untreated Control: Include wells with cells and medium only.

    • Positive Control: Include wells treated with a known cytotoxic agent (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove 100 µL of medium from each well. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Example Primary Screening Results

Compound IDTarget Cell Line% Viability (at 10 µM)
ISO-001MCF-798.2%
ISO-002MCF-745.1%
ISO-003MCF-795.5%
ISO-002A54938.7%
ISO-002HCT11689.1%

Compounds showing significant inhibition (e.g., <50% viability) are selected as "hits" for Tier 2 analysis.

Tier 2: Hit Confirmation and Potency Determination

Rationale: The objective of this tier is to confirm the activity of the primary hits and to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This is a critical parameter for structure-activity relationship (SAR) studies.[] Given the known propensity for isoxazolopyridine scaffolds to target kinases, a direct enzymatic assay is a logical next step to investigate a potential mechanism of action.[4]

Protocol 2A: Dose-Response and IC₅₀ Calculation

This protocol is an extension of the MTT assay. Instead of a single concentration, cells are treated with a serial dilution of the hit compound.

Methodology:

  • Follow the MTT protocol (Protocol 1).

  • For each hit compound, prepare a 2-fold or 3-fold serial dilution series in culture medium (e.g., from 100 µM to 0.1 µM).

  • Treat cells with this range of concentrations.

  • After acquiring absorbance data, normalize the results to the vehicle control (100% viability) and a background control (0% viability).

  • Plot the normalized percent viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2B: In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[] Luminescence-based assays that quantify ATP consumption (as kinase activity decreases, less ATP is used) are common in high-throughput screening.

Materials:

  • Purified recombinant kinase (e.g., a panel of relevant serine/threonine or tyrosine kinases).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase reaction buffer.

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Hit compounds in DMSO.

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the hit compounds in DMSO in a source plate.

  • Assay Setup: Add kinase, substrate, and buffer to the wells of the 384-well plate.

  • Compound Addition: Transfer a small volume (e.g., 50 nL) of the diluted compounds from the source plate to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme-Inhibitor Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at 30°C.

  • Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the kit manufacturer's instructions (this typically involves depleting remaining ATP and then converting ADP to ATP, which drives a luciferase reaction).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value using non-linear regression.

Data Presentation: Example IC₅₀ Values

Table 2: Cellular IC₅₀ Values (µM)

Compound ID MCF-7 IC₅₀ A549 IC₅₀
ISO-002 5.2 3.8

| ISO-007 | 1.1 | 0.9 |

Table 3: Kinase IC₅₀ Values (nM)

Compound ID Kinase A IC₅₀ Kinase B IC₅₀ Kinase C IC₅₀

| ISO-007 | 15.4 | >10,000 | 8,500 |

Tier 3: Elucidating the Mechanism of Action (MoA)

Rationale: Once a potent lead compound with a defined enzymatic activity is identified, the final step is to confirm that it works in a cellular context as predicted.[10] This involves verifying that the compound engages its intended target within the cell and modulates the downstream signaling pathway.

Kinase_Pathway cluster_0 Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate (e.g., Transcription Factor) KinaseB->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Isoxazolopyridine Inhibitor (ISO-007) Inhibitor->KinaseA Inhibition

Caption: Inhibition of a signaling pathway by an isoxazolopyridine compound.

Protocol 3: Western Blot for Target Engagement

This protocol assesses whether the compound inhibits the phosphorylation of a kinase's downstream substrate in treated cells, providing evidence of target engagement.[7]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Treat the cells with the lead compound (e.g., ISO-007) at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase's substrate (e.g., anti-phospho-Substrate).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, confirms that the compound is inhibiting the target kinase's activity within the cell.

References

Troubleshooting & Optimization

Common impurities in the synthesis of Isoxazolo[5,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isoxazolo[5,4-c]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Overview of the Synthesis and Potential Challenges

The most common and direct route to this compound involves the cyclization of a substituted pyridine precursor with hydroxylamine. A frequently utilized starting material is 4-chloro-3-cyanopyridine. This reaction, while effective, can be prone to the formation of several impurities that may complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving high purity.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Q1: My reaction seems to have low yield and multiple spots on TLC, even after extended reaction time. What are the likely side products?

A1: Low yield and a complex reaction mixture often point to the formation of stable side products that compete with the desired cyclization. The primary culprits in the reaction of 4-chloro-3-cyanopyridine with hydroxylamine are regioisomers and products of nucleophilic substitution.

  • Expertise & Experience: The reaction of hydroxylamine with the cyano group of 4-chloro-3-cyanopyridine is the key step in forming the isoxazole ring. However, hydroxylamine is a bidentate nucleophile and can attack the pyridine ring, leading to undesired isomers. The reaction conditions, particularly the base and temperature, play a crucial role in directing the reaction towards the desired product.

  • Trustworthiness: To verify the presence of these impurities, it is essential to use appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable for separating and identifying components of the reaction mixture. Comparing the mass-to-charge ratios (m/z) with the expected masses of the potential impurities (see Table 1) can confirm their presence.

  • Authoritative Grounding: The formation of isomeric products in the synthesis of fused isoxazoles is a well-documented phenomenon.[1] The regioselectivity of the cyclization is influenced by the electronic and steric environment of the reacting centers.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired kinetically controlled product over thermodynamically more stable but undesired isomers.

  • Choice of Base: The nature and stoichiometry of the base can significantly influence the reaction pathway. A non-nucleophilic, sterically hindered base may minimize side reactions involving the pyridine ring.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

Q2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What could these be?

A2: Unidentified peaks in the NMR spectrum of your purified product often correspond to residual starting materials, intermediates, or isomeric impurities that co-elute with your product.

  • Expertise & Experience: In addition to the regioisomer mentioned in Q1, incomplete reaction can leave unreacted 4-chloro-3-cyanopyridine. Another possibility is the formation of an amidoxime intermediate, which may not have fully cyclized. Furthermore, displacement of the chloride on the pyridine ring by hydroxylamine can lead to a hydroxylamino-substituted pyridine derivative.

  • Trustworthiness: A thorough analysis of the 1H and 13C NMR spectra, along with 2D NMR techniques like COSY and HMQC, can help in elucidating the structures of these impurities. Spiking the NMR sample with authentic standards of the starting material can confirm its presence.

Common Impurities and their Spectroscopic Signatures:

ImpurityPotential 1H NMR Signals
4-chloro-3-cyanopyridine (Starting Material)Distinct aromatic signals for the pyridine ring protons.
4-hydroxy-3-cyanopyridineAromatic signals shifted compared to the chloro-derivative; a broad singlet for the hydroxyl proton.
Amidoxime IntermediateBroad NH and OH protons, in addition to pyridine ring signals.

Troubleshooting Steps:

  • Purification Strategy: Employing a different purification technique may be necessary. If silica gel chromatography is insufficient, consider reverse-phase chromatography or crystallization from a suitable solvent system.

  • Reaction Completion: Ensure the reaction has gone to completion by TLC or HPLC analysis before work-up. If necessary, extend the reaction time or slightly increase the temperature.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of hydroxylamine and the base to minimize side reactions and unreacted starting material.

Q3: My final product has a persistent color, even after chromatography. What is the source of this coloration?

A3: Color in the final product can be due to trace amounts of highly colored impurities, often arising from degradation or side reactions involving the aromatic system.

  • Expertise & Experience: Pyridine-containing compounds can sometimes form colored charge-transfer complexes or be susceptible to oxidation, leading to colored byproducts. The presence of residual metals from reagents or reaction vessels can also catalyze the formation of colored species.

  • Trustworthiness: To address this, a final purification step designed to remove colored impurities can be effective.

Troubleshooting Steps:

  • Charcoal Treatment: A treatment of a solution of the product with activated charcoal can effectively adsorb many colored impurities.

  • Recrystallization: Recrystallization is an excellent method for removing small amounts of impurities, including those that impart color. Experiment with different solvent systems to find one that provides good crystal formation and excludes the colored impurity.

  • Inert Atmosphere: If oxidation is suspected, running the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation products.

III. Summary of Potential Impurities

The following table summarizes the common impurities that may be encountered in the synthesis of this compound from 4-chloro-3-cyanopyridine.

Table 1: Common Impurities and Their Origin

Impurity NameStructureMolecular Weight ( g/mol )Origin
4-chloro-3-cyanopyridineCl-Py-CN138.55Unreacted starting material
4-hydroxy-3-cyanopyridineHO-Py-CN120.11Hydrolysis of the starting material or nucleophilic substitution
Amidoxime of 4-chloropyridine-3-carbonitrileCl-Py-C(=NOH)NH2171.58Incomplete cyclization (intermediate)
Isoxazolo[4,5-c]pyridin-3-amineRegioisomer135.12Alternative cyclization pathway
4-hydroxylamino-3-cyanopyridineH2NOH-Py-CN137.12Nucleophilic substitution of chloride by hydroxylamine

IV. Experimental Workflow and Impurity Formation

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common practices for this type of reaction and is intended for illustrative purposes.

  • Reaction Setup: To a solution of 4-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added hydroxylamine hydrochloride (1.2 eq).

  • Base Addition: A base (e.g., sodium ethoxide, triethylamine, sodium carbonate) (1.5 eq) is added portion-wise at room temperature.

  • Reaction: The mixture is heated to reflux and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Diagram of Reaction Pathway and Impurity Formation

cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways 4-chloro-3-cyanopyridine 4-chloro-3-cyanopyridine Amidoxime_Intermediate Amidoxime Intermediate 4-chloro-3-cyanopyridine->Amidoxime_Intermediate + NH2OH 4-chloro-3-cyanopyridine->Amidoxime_Intermediate Unreacted_SM Unreacted 4-chloro-3-cyanopyridine 4-chloro-3-cyanopyridine->Unreacted_SM Incomplete Reaction Hydrolysis_Product 4-hydroxy-3-cyanopyridine 4-chloro-3-cyanopyridine->Hydrolysis_Product + H2O Substitution_Product 4-hydroxylamino-3-cyanopyridine 4-chloro-3-cyanopyridine->Substitution_Product + NH2OH (-HCl) Product This compound Amidoxime_Intermediate->Product Cyclization (-H2O) Regioisomer Regioisomer (Isoxazolo[4,5-c]pyridin-3-amine) Amidoxime_Intermediate->Regioisomer Alternative Cyclization

Caption: Synthetic pathway to this compound and formation of common impurities.

V. References

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). MDPI. Retrieved from --INVALID-LINK--

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2016). Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Recrystallization of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of isoxazole derivatives. The unique electronic and structural properties of the isoxazole ring can present specific challenges during crystallization, and this resource aims to address those with scientifically grounded explanations and practical solutions.

I. Understanding the Isoxazole Scaffold in Recrystallization

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1][2] This arrangement results in an electron-rich aromatic system that influences the molecule's polarity, hydrogen bonding capabilities, and crystal packing forces.[3][4][5] The substituents on the isoxazole ring play a crucial role in determining its overall physicochemical properties and, consequently, its behavior during recrystallization.[3]

The inherent polarity of the isoxazole ring, due to the presence of electronegative nitrogen and oxygen atoms, generally leads to better solubility in polar solvents like water, methanol, and ethanol.[6] Conversely, their solubility in non-polar solvents such as hexane or benzene is typically low.[6] However, the introduction of large, non-polar substituents can significantly alter this behavior, increasing solubility in less polar organic solvents.[7] As with most organic compounds, the solubility of isoxazoles increases with temperature, a fundamental principle exploited in recrystallization.[6][8][9]

II. Troubleshooting Guide: Common Recrystallization Problems and Solutions

This section addresses specific issues that may arise during the recrystallization of isoxazole compounds in a question-and-answer format.

Q1: My isoxazole compound will not dissolve in any single solvent I've tried.

A1: This is a common challenge, especially with complex isoxazole derivatives. The "like dissolves like" principle is a good starting point, but the unique electronic nature of the isoxazole ring can lead to unexpected solubility behavior.[10]

  • Underlying Cause: The polarity of your compound may be intermediate, making it poorly soluble in both highly polar and non-polar solvents. Additionally, strong intermolecular forces in the crystal lattice can make it difficult for a single solvent to effectively solvate the molecule.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Don't rely on just one or two common solvents. Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.

    • Mixed-Solvent Systems: This is often the most effective solution.[11][12] A "good" solvent, in which your compound is soluble, is paired with a miscible "poor" solvent (an anti-solvent), in which it is insoluble.[11][12] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid, indicating the saturation point.[11][13] Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.[13]

    • Elevated Temperatures: Ensure you are heating the solvent to its boiling point to maximize solubility.[14]

Q2: My isoxazole compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[11][15] This is frequently observed when a supersaturated solution is formed at a temperature above the compound's melting point in that specific solvent system.[11][15]

  • Underlying Cause:

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[11]

    • High Impurity Concentration: Impurities can disrupt the formation of a stable crystal lattice and lower the melting point of the mixture.[11][16]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[15]

  • Troubleshooting Steps:

    • Slower Cooling: Re-dissolve the oil by heating the solution and then allow it to cool much more slowly. Insulating the flask, for instance, by placing it in a Dewar flask with warm water, can facilitate this.[11]

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution. This slightly reduces the supersaturation level and can promote slower, more ordered crystal growth.[17][18]

    • Pre-Purification: If impurities are suspected, consider a preliminary purification step like column chromatography before attempting recrystallization.[11] A purity of at least 80-90% is often recommended for successful crystallization.[11]

    • Solvent Re-evaluation: Choose a solvent with a lower boiling point if possible, provided it still meets the solubility criteria.

Q3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

A3: The failure of crystals to form is typically due to either the solution not being sufficiently saturated or a kinetic barrier to nucleation.[17][18]

  • Underlying Cause:

    • Excess Solvent: Using too much solvent is the most common reason for crystallization failure.[18][19]

    • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature, but lacks a nucleation site to initiate crystal growth.[14][18]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod.[10][14] The microscopic scratches on the glass can serve as nucleation sites.

      • Seed Crystals: If available from a previous batch, add a single, small seed crystal to the solution.[10][14]

    • Reduce Solvent Volume: If induction methods fail, it's likely the solution is not saturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[10][15][19] Allow the concentrated solution to cool slowly again.

    • Re-evaluate Solvent Choice: It's possible the chosen solvent is too "good," meaning your compound remains highly soluble even at low temperatures.[20] In this case, a different solvent or a mixed-solvent system is necessary.

Q4: The recrystallization yield is very low.

A4: While a 100% recovery is never possible with recrystallization due to the compound's residual solubility in the cold solvent, yields can sometimes be unexpectedly low.[14][20]

  • Underlying Cause:

    • Excessive Solvent: As mentioned previously, too much solvent will keep a significant portion of your product in solution.[19]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize out with the impurities and be lost.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[14]

  • Troubleshooting Steps:

    • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve your compound.[14]

    • Preheat Filtration Apparatus: If performing a hot gravity filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent premature crystallization.

    • Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[10][14]

    • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.[19]

III. Standard Recrystallization Protocol for an Isoxazole Derivative

This protocol outlines a general single-solvent recrystallization procedure. It should be adapted based on the specific properties of your isoxazole compound.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude isoxazole compound into several test tubes.

    • Add a small volume of a different potential solvent to each tube.

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility.[8]

    • Heat the test tubes. A suitable solvent will completely dissolve the compound at or near its boiling point.[8]

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.[14]

  • Dissolution:

    • Place the crude isoxazole compound in an Erlenmeyer flask.

    • Add a boiling chip or stir bar.

    • Add a small amount of the chosen solvent, and heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.[14] Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[15]

  • Hot Gravity Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization in the funnel.[17]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals.[9][15]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[13]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[10]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10][14]

  • Drying:

    • Allow the crystals to dry thoroughly under vacuum on the filter. They can then be transferred to a watch glass or drying oven (if heat stable) to remove the last traces of solvent.

IV. Data Presentation and Visualization

Table 1: Common Solvents for Isoxazole Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for highly polar isoxazoles.[21]
EthanolHigh78A versatile and commonly used solvent for isoxazoles.[21][22][23][24]
MethanolHigh65Similar to ethanol, but more volatile.[25]
IsopropanolMedium-High82Good alternative to ethanol.
AcetoneMedium56Can be effective, often used in mixed-solvent systems with hexanes.[21]
Ethyl AcetateMedium77A good choice for moderately polar compounds.[21]
DichloromethaneLow-Medium40Useful for less polar isoxazoles, often requires a co-solvent.
TolueneLow111For non-polar derivatives, high boiling point can be advantageous.[20]
Hexanes/HeptaneLow~69Typically used as the "poor" solvent in mixed-solvent systems.[21]

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow start Crude Isoxazole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Isoxazole Crystals dry->end Troubleshooting_No_Crystals start No Crystals Formed After Cooling induce Attempt to Induce (Scratch / Seed Crystal) start->induce success Crystals Form induce->success Success failure Still No Crystals induce->failure Failure concentrate Reduce Solvent Volume (Boil off excess) failure->concentrate Likely too much solvent re_cool Re-cool Solution concentrate->re_cool re_cool->success Success re_evaluate Re-evaluate Solvent Choice (Try mixed-solvent system) re_cool->re_evaluate Failure

References

Technical Support Center: Troubleshooting Side Reactions in Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of isoxazoles. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic strategies.

Introduction to Isoxazole Synthesis and Common Challenges

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The two most prevalent methods for its synthesis are the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4] While powerful, these methods are often plagued by side reactions that can lead to low yields, complex purification challenges, and the formation of undesired isomers. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: 1,3-Dipolar Cycloaddition Reactions

This section focuses on the [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne).

Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazole and a significant amount of a byproduct that I suspect is a furoxan. How can I confirm this and, more importantly, how can I prevent its formation?

Answer:

The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is the most common side reaction in 1,3-dipolar cycloadditions involving nitrile oxides. It arises from the dimerization of the nitrile oxide intermediate, which is often generated in situ due to its instability.[3]

Mechanistic Insight: The dimerization of nitrile oxides is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[5][6] This dimerization is a competing reaction to the desired [3+2] cycloaddition with your alkyne. The rate of dimerization is highly dependent on the concentration of the nitrile oxide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for furoxan byproduct formation.

Detailed Troubleshooting Steps:

  • Confirmation of Furoxan: Furoxans are dimers of your nitrile oxide, so their molecular weight will be double that of the nitrile oxide intermediate. This can be readily confirmed by mass spectrometry.

  • Slow Addition Protocol: To minimize the instantaneous concentration of the nitrile oxide, a slow addition of the nitrile oxide precursor (e.g., the hydroximoyl chloride or aldoxime) to the reaction mixture containing the alkyne and base is highly effective.

    Experimental Protocol: Slow Addition of Nitrile Oxide Precursor

    • Apparatus: Set up a two or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (if heating), and a syringe pump.

    • Initial Reaction Mixture: In the flask, dissolve the alkyne and the base (e.g., triethylamine) in a suitable solvent.

    • Precursor Solution: In a separate flask, prepare a solution of the nitrile oxide precursor (e.g., hydroximoyl chloride) in the same solvent.

    • Slow Addition: Using the syringe pump, add the precursor solution to the reaction mixture over a period of 2-4 hours. The optimal addition rate will depend on the reactivity of your specific substrates and should be determined empirically.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting materials and the formation of the desired isoxazole.

  • Stoichiometric Adjustments: Using a slight excess (1.1 to 1.5 equivalents) of the alkyne can help to trap the nitrile oxide as it is formed, favoring the desired cycloaddition over dimerization.[3]

  • Solvent and Temperature Optimization: The choice of solvent can influence the relative rates of cycloaddition and dimerization. Generally, more polar solvents can sometimes favor the desired cycloaddition. Temperature is a critical parameter; while higher temperatures can increase the reaction rate, they can also accelerate the dimerization. An optimal temperature must be found empirically, often starting at room temperature and gradually increasing if the reaction is too slow.

  • Choice of Base: The base used to generate the nitrile oxide in situ plays a crucial role. A base that is too strong may generate the nitrile oxide too quickly, leading to a high instantaneous concentration and increased dimerization. Weaker organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are often preferred over stronger inorganic bases.

Question 2: My reaction is producing a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical alkynes. The regioselectivity is governed by a combination of electronic and steric factors of both the nitrile oxide and the alkyne.

Mechanistic Insight: The regioselectivity of the [3+2] cycloaddition is often explained by Frontier Molecular Orbital (FMO) theory. The reaction can be under either HOMO(dipole)-LUMO(dipolarophile) control or LUMO(dipole)-HOMO(dipolarophile) control. The relative energies and orbital coefficients of the FMOs of the reactants determine the preferred orientation of addition.

Strategies for Controlling Regioselectivity:

StrategyPrincipleExample Application
Catalyst Control Certain metal catalysts can influence the regioselectivity by coordinating to one of the reactants.Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles. Ruthenium(II) catalysts have been shown to favor 3,4-disubstituted isomers in some cases.
Solvent Effects The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways.More polar or fluorinated solvents have been reported to enhance the regioselectivity in some reactions.
Steric Hindrance Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one of the cycloaddition orientations.A bulky substituent on the alkyne will tend to direct the incoming nitrile oxide to the less hindered side.
Electronic Effects The electronic nature of the substituents on both reactants plays a key role in determining the FMO interactions.Electron-withdrawing groups on the alkyne can significantly influence the regiochemical outcome.

Experimental Protocol: Screening for Optimal Regioselectivity

  • Catalyst Screening: Set up parallel reactions using different catalysts (e.g., CuI, Cu(OAc)₂, RuCl₂(PPh₃)₃) and ligands (e.g., TBTA).

  • Solvent Screening: For the most promising catalyst system, perform the reaction in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

  • Temperature Screening: Evaluate the effect of temperature on the regioselectivity by running the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of the regioisomers formed under each condition.

Part 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This section addresses issues arising from the reaction of 1,3-diketones, β-ketoesters, and related compounds with hydroxylamine.

Question 3: I am reacting an unsymmetrical 1,3-diketone with hydroxylamine and obtaining a mixture of regioisomeric isoxazoles. How can I synthesize a single regioisomer?

Answer:

The reaction of an unsymmetrical 1,3-diketone with hydroxylamine is a classic method for isoxazole synthesis, but it is often plagued by poor regioselectivity, leading to a mixture of 3,5-disubstituted isoxazoles.[7]

Mechanistic Insight: The reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons of the 1,3-diketone. The relative electrophilicity of the two carbonyls and the stability of the resulting intermediates determine the product ratio.

Troubleshooting Regioselectivity:

References

Optimization of cyclization conditions for isoxazolo[5,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis, however, often requires careful optimization of the key cyclization step to achieve desired yields and purity, while avoiding isomeric impurities. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the challenges associated with the synthesis of this important chemical entity. We will explore the causality behind experimental choices to empower you with the knowledge to adapt and optimize these reactions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the isoxazolo[5,4-c]pyridine ring system?

A1: The construction of the isoxazolo[5,4-c]pyridine core typically involves two primary retrosynthetic approaches:

  • Annulation of a pyridine ring onto a pre-functionalized isoxazole: This is a common method where a substituted 5-aminoisoxazole is reacted with a suitable three-carbon electrophile (like a β,γ-alkynyl-α-imino ester or a derivative of pyruvic acid) to build the pyridine ring.[1][2]

  • Annulation of an isoxazole ring onto a pre-functionalized pyridine: This strategy starts with a substituted pyridine, such as a 3-amino-4-chloropyridine derivative, which is then elaborated to form the fused isoxazole ring. This can involve steps like nitrosation followed by intramolecular nucleophilic substitution.[3][4]

The choice of strategy depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: How critical is the choice of catalyst and solvent in controlling regioselectivity?

A2: It is exceptionally critical. For the closely related isoxazolo[5,4-b]pyridines, switching catalysts and solvents has been shown to completely reverse the regioselectivity of the cyclization. For instance, using silver triflate in ethyl acetate might favor one regioisomer, while silver acetate in chloroform can lead to the alternative isomer.[5] This divergent synthesis approach highlights the powerful effect of the reaction environment on the mechanism, likely by influencing the initial site of alkylation on the aminoisoxazole precursor.[5] Researchers should consider screening a matrix of catalysts (e.g., Ag(I) salts, Lewis acids like TiCl₄, Brønsted acids) and solvents of varying polarity.

Q3: What role does microwave or ultrasound irradiation play in these syntheses?

A3: Non-classical activation methods like microwave (MW) and ultrasound (US) irradiation can be highly beneficial. They often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles by minimizing side product formation.[1] Sonochemistry, for example, can accelerate reaction rates and enhance selectivity.[1][6] These techniques are particularly useful for multi-component reactions where they can drive the reaction to completion quickly, preventing the degradation of sensitive intermediates.

Q4: What are the key analytical techniques for characterizing the final product and any intermediates?

A4: A combination of spectroscopic methods is essential.

  • NMR Spectroscopy (¹H and ¹³C): Provides the primary structural confirmation, showing the specific arrangement of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

  • X-ray Crystallography: Offers unambiguous proof of structure and regiochemistry, which is especially important when multiple isomers are possible.[1][5]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the cyclization step of isoxazolo[5,4-c]pyridine synthesis.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC/LC-MS analysis shows mainly unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Suggested Solution
Insufficient Activation Energy The cyclization step is often the most energetically demanding part of the sequence. Solution: Gradually increase the reaction temperature in 10-20 °C increments. If thermal heating is ineffective or leads to decomposition, consider switching to microwave irradiation to provide more efficient and uniform heating.[1][7]
Incorrect Catalyst or Base The reaction may require a specific catalyst (e.g., Lewis acid, transition metal) or base to proceed. The choice of base is crucial for deprotonation steps, while the catalyst can activate substrates or facilitate bond formation. Solution: Screen a panel of catalysts (e.g., AgOTf, AgOAc, ZrCl₄, p-TSA) and bases (e.g., K₂CO₃, NaH, DBU, Et₃N).[3][5][8] The strength and steric bulk of the base can significantly impact the reaction outcome.
Inappropriate Solvent The solvent can influence reactant solubility and the stability of charged intermediates or transition states. A poor solvent choice can stall the reaction. Solution: Test a range of solvents with varying polarities (e.g., toluene, DCM, MeCN, DMF, acetic acid). In some cases, acetic acid can act as both a solvent and a catalyst.[1][6]
Degradation of Starting Material Some precursors, like 5-aminoisoxazoles, can be unstable under harsh conditions (e.g., strong acid or base, high temperature).[1] Solution: Perform the reaction under milder conditions. If a base is required, use a weaker base or add it slowly at a lower temperature. Ensure starting materials are pure before beginning the reaction.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low or No Yield Observed check_sm Verify Purity & Stability of Starting Materials start->check_sm increase_temp Increase Temperature or Use Microwave Irradiation check_sm->increase_temp If SMs are pure screen_catalyst Screen Catalysts (Lewis/Brønsted Acids) increase_temp->screen_catalyst If still no reaction fail Re-evaluate Synthetic Route increase_temp->fail Decomposition screen_base Screen Bases (Organic/Inorganic) screen_catalyst->screen_base If minor improvement screen_catalyst->fail Decomposition screen_solvent Screen Solvents (Polar/Apolar) screen_base->screen_solvent If still low yield screen_base->fail Decomposition success Target Product Formed screen_solvent->success Optimization Successful screen_solvent->fail No Improvement

Caption: Decision workflow for troubleshooting low cyclization yield.

Issue 2: Formation of Multiple Products (Isomers or Side Products)

Symptoms:

  • TLC shows multiple spots close together.

  • ¹H NMR spectrum is complex and shows multiple sets of peaks for the aromatic region.

  • LC-MS analysis reveals multiple peaks with the same mass.

Potential Causes & Solutions:

Potential Cause Underlying Rationale & Suggested Solution
Lack of Regiocontrol In syntheses starting from unsymmetrical precursors like 5-aminoisoxazoles, reaction can occur at different nucleophilic sites (e.g., the endocyclic nitrogen vs. the C4 carbon), leading to regioisomers.[5] Solution: This is where catalyst and solvent screening is paramount. As demonstrated in related systems, a switch from AgOTf/EtOAc to AgOAc/CHCl₃ can completely flip the regioselectivity.[5] This is your most powerful tool for controlling the formation of the desired isomer.
Side Reactions (e.g., Boulton-Katritzky Rearrangement) Under certain conditions (especially basic), the isoxazole ring itself can be unstable and undergo rearrangement. The Boulton-Katritzky rearrangement has been observed in related isoxazolo[4,5-b]pyridine systems, leading to the formation of triazole derivatives.[3][4] Solution: Avoid overly harsh basic conditions or prolonged reaction times. If a base is necessary, use a non-nucleophilic base and maintain the lowest possible effective temperature. Careful monitoring by TLC/LC-MS is essential to stop the reaction before significant rearrangement occurs.
Incomplete Cyclization or Intermediate Trapping The reaction may stall at an intermediate stage, which might then react via an alternative pathway. For example, an uncyclized intermediate could be hydrolyzed or react with another equivalent of starting material. Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature moderately. Using a dehydrating agent or performing the reaction under an inert atmosphere (N₂ or Ar) can prevent hydrolysis of sensitive intermediates.

Experimental Protocols

Protocol: Synthesis of a Substituted Isoxazolo[5,4-c]pyridine via Cyclocondensation

This protocol is a generalized procedure based on common cyclocondensation strategies for related heterocyclic systems and should be optimized for specific substrates.[1][2]

Materials:

  • 3-Substituted-5-aminoisoxazole (1.0 eq)

  • Substituted pyruvic acid derivative (e.g., ethyl 2-oxo-4-phenylbut-3-enoate) (1.1 eq)

  • Catalyst: Silver Acetate (AgOAc) (10 mol%)

  • Acid co-catalyst: Phosphoric Acid (PA) (10 mol%)

  • Solvent: Chloroform (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-substituted-5-aminoisoxazole (1.0 eq) and the pyruvic acid derivative (1.1 eq).

  • Purge the flask with nitrogen for 10 minutes.

  • Add anhydrous chloroform via syringe to create a 0.1 M solution.

  • Add the Silver Acetate (10 mol%) and Phosphoric Acid (10 mol%) catalysts to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 60-65 °C).

  • Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the limiting starting material and the appearance of a new, more polar spot indicates product formation.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with a small amount of chloroform.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • The crude residue is purified by flash column chromatography on silica gel.

  • A solvent gradient (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate) is typically used to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified isoxazolo[5,4-c]pyridine derivative.

  • Characterize the final product using NMR, HRMS, and other appropriate analytical techniques.

Reaction Mechanism Overview

mechanism cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product R1 5-Aminoisoxazole INT N-Alkylated Adduct (Favored by AgOAc/CHCl3) R1->INT Catalyst (AgOAc) Co-catalyst (PA) R2 Pyruvic Acid Derivative R2->INT Catalyst (AgOAc) Co-catalyst (PA) PROD Isoxazolo[5,4-c]pyridine INT->PROD Intramolecular Cyclization

Caption: Simplified pathway for isoxazolo[5,4-c]pyridine synthesis.

References

Avoiding nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Overcoming Nitrile Oxide Dimerization

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in isoxazole synthesis: the dimerization of nitrile oxide intermediates. As your Senior Application Scientist, my goal is to equip you with the expert knowledge and practical solutions to optimize your synthetic routes and achieve higher yields of your target isoxazoles.

The Challenge: Unraveling Nitrile Oxide Dimerization

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is a cornerstone of isoxazole and isoxazoline synthesis.[1][2][3] However, nitrile oxides are often transient species, prone to a common and yield-diminishing side reaction: dimerization.[4][5][6] This process typically leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides), which can be difficult to separate from the desired product and represents a significant loss of starting material.[4][6][7]

Understanding the kinetics of these competing reactions is crucial. The desired cycloaddition is a bimolecular reaction between the nitrile oxide and the dipolarophile, while dimerization is a bimolecular reaction between two molecules of the nitrile oxide. Therefore, the concentration of the nitrile oxide intermediate is a key factor influencing the reaction outcome.

Below is a diagram illustrating the competing reaction pathways:

Reaction Pathways cluster_0 Nitrile Oxide Generation cluster_1 Reaction Pathways Precursor Nitrile Oxide Precursor (e.g., Aldoxime, Hydroximoyl Chloride) Nitrile_Oxide Nitrile Oxide Intermediate Precursor->Nitrile_Oxide In situ Generation Isoxazole Desired Isoxazole/ Isoxazoline Product Nitrile_Oxide->Isoxazole + Dipolarophile (Desired Cycloaddition) Dimer Furoxan Dimer (Side Product) Nitrile_Oxide->Dimer + Nitrile Oxide (Dimerization) Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Isoxazole

Caption: Competing pathways in isoxazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during isoxazole synthesis, providing explanations and actionable solutions.

Q1: My reaction is producing a low yield of the desired isoxazole, and I'm observing a significant amount of a hard-to-separate byproduct. What's happening?

A1: This is a classic symptom of nitrile oxide dimerization.[4][6] The byproduct is likely a furoxan, formed from the self-condensation of two nitrile oxide molecules. This occurs when the concentration of the nitrile oxide intermediate is too high, favoring dimerization over the cycloaddition with your dipolarophile.

Solutions:

  • In Situ Generation: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile.[4][8][9] This ensures that the nitrile oxide concentration remains low at any given moment, maximizing the probability of it reacting with the dipolarophile rather than another nitrile oxide molecule.

  • Slow Addition of Precursor: If you are generating the nitrile oxide from a precursor (e.g., dehydrohalogenation of a hydroximoyl chloride with a base), add the base or the precursor solution slowly to the reaction mixture containing the dipolarophile.[6] This maintains a low steady-state concentration of the nitrile oxide.

  • Increase Dipolarophile Concentration: Using a slight excess of the dipolarophile can also shift the equilibrium towards the desired cycloaddition.[6]

Q2: I'm using an in situ generation method, but still getting significant dimer formation. What other parameters can I adjust?

A2: Even with in situ generation, other factors can influence the rate of dimerization versus cycloaddition.

Key Parameters to Optimize:

ParameterEffect on DimerizationRecommendationRationale
Temperature Generally increases with higher temperaturesRun the reaction at the lowest temperature that allows for a reasonable rate of cycloaddition. Often, 0 °C to room temperature is optimal.Higher temperatures can accelerate the rate of dimerization more than the desired cycloaddition, especially for less reactive dipolarophiles.[6]
Solvent Can be significantChlorinated solvents (e.g., CH₂Cl₂, CHCl₃) are commonly used.[1] However, solvent polarity can influence reaction rates, and in some cases, aqueous media have been used successfully.[7][10] Experiment with different solvents to find the optimal balance for your specific substrates.The choice of solvent can affect the solubility of reactants and the stability of the transition states for both the cycloaddition and dimerization pathways.[11][12]
Base Selection (for dehydrohalogenation) Crucial for efficient nitrile oxide formationUse a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[4][6]The base should be strong enough to efficiently dehydrohalogenate the hydroximoyl chloride but not so nucleophilic that it reacts with the precursor or the nitrile oxide itself.

Q3: Are there alternative, milder methods for generating nitrile oxides that might reduce dimerization?

A3: Absolutely. The traditional method of dehydrohalogenating hydroximoyl chlorides can sometimes be harsh. Several milder and more efficient methods have been developed, which often lead to cleaner reactions and higher yields.

Modern Methods for Nitrile Oxide Generation:

  • Oxidation of Aldoximes: This is a very common and effective method. Various oxidizing agents can be used.

    • Sodium Hypochlorite (NaOCl): An inexpensive and readily available oxidant.

    • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS): Effective reagents for the oxidation of aldoximes.

    • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or [hydroxy(tosyloxy)iodo]benzene (HTIB) are mild and highly efficient.[8]

    • Green Oxidation Systems: Newer protocols using systems like NaCl/Oxone offer an environmentally friendlier approach.[9][13][14]

  • Dehydration of Primary Nitroalkanes: This method uses dehydrating agents like phenyl isocyanate in the presence of a base (e.g., triethylamine).[15]

Below is a workflow for selecting a nitrile oxide generation method:

Method Selection Start Need to Generate Nitrile Oxide Precursor_Choice What precursor is available? Start->Precursor_Choice Aldoxime Aldoxime Precursor_Choice->Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Precursor_Choice->Hydroximoyl_Chloride Hydroximoyl Chloride Nitroalkane Primary Nitroalkane Precursor_Choice->Nitroalkane Nitroalkane Oxidation_Method Choose Oxidation Method (e.g., NaOCl, NBS, PIDA, Oxone) Aldoxime->Oxidation_Method Dehydrohalogenation Dehydrohalogenation (e.g., Et3N, DIPEA) Hydroximoyl_Chloride->Dehydrohalogenation Dehydration Dehydration (e.g., PhNCO/Et3N) Nitroalkane->Dehydration Run_Reaction Perform In Situ Cycloaddition Oxidation_Method->Run_Reaction Dehydrohalogenation->Run_Reaction Dehydration->Run_Reaction

Caption: Decision workflow for nitrile oxide generation.

Q4: My starting materials are sensitive to harsh conditions. What is the mildest protocol you would recommend?

A4: For sensitive substrates, the oxidation of aldoximes using hypervalent iodine reagents or the NaCl/Oxone system is highly recommended.[8][9][13] These methods proceed under neutral or mildly basic conditions and at room temperature, which helps to preserve delicate functional groups. The use of tert-butyl hypoiodite (t-BuOI), generated in situ, is another powerful and mild option.[16]

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide from Aldoxime using NaCl/Oxone

This protocol is adapted from a green chemistry approach and is valued for its mild conditions and lack of organic byproducts from the oxidant.[9][13]

  • Reaction Setup: To a solution of the aldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in a suitable solvent (e.g., acetonitrile or a biphasic mixture like ethyl acetate/water) in an open flask, add NaCl (0.2 equiv).

  • Addition of Oxidant: Add Oxone® (potassium peroxymonosulfate) (1.5 equiv) portion-wise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for In Situ Generation of Nitrile Oxide from a Hydroximoyl Chloride (The Huisgen Method)

This is a classic and widely used method.[17]

  • Reaction Setup: Dissolve the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.1-1.5 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, chloroform, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition of Base: Cool the mixture to 0 °C (or the desired reaction temperature). Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.1 equiv), in the same solvent dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography or recrystallization.

By carefully selecting your synthetic strategy and optimizing the reaction conditions, you can significantly suppress nitrile oxide dimerization and achieve high yields of your desired isoxazole products.

References

Technical Support Center: Alternative Synthetic Routes to the Isoxazolo[5,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the isoxazolo[5,4-c]pyridine scaffold. This bicyclic heteroaromatic system is a key structural motif in medicinal chemistry, but its synthesis can present unique challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles and explore alternative synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why are alternative synthetic routes to the isoxazolo[5,4-c]pyridine scaffold necessary?

A1: While classical methods exist, they often suffer from limitations such as harsh reaction conditions, low yields, poor regioselectivity, or limited substrate scope.[1][2] The development of novel therapeutics demands access to a diverse range of substituted analogs. Alternative routes provide crucial flexibility, enabling late-stage functionalization and the introduction of functionalities that are incompatible with traditional methods. Exploring different synthetic pathways is a cornerstone of efficient drug discovery and process development.

Q2: What are the two primary strategies for constructing the isoxazolo[5,4-c]pyridine core?

A2: Broadly, synthetic approaches can be categorized into two main strategies:

  • Strategy A: Annulation of an Isoxazole Ring onto a Pre-existing Pyridine. This involves starting with a functionalized pyridine derivative and building the isoxazole ring onto it. This is often achieved through intramolecular cyclization reactions.

  • Strategy B: Annulation of a Pyridine Ring onto a Pre-existing Isoxazole. This approach begins with a substituted isoxazole and constructs the pyridine ring. This can be accomplished through multicomponent reactions or cycloaddition/rearrangement cascades.[3][4][5]

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Synthetic Strategies cluster_1 Key Transformation Start_Py Functionalized Pyridine Form_Isox Isoxazole Ring Formation (e.g., Intramolecular Cyclization) Start_Py->Form_Isox Strategy A Start_Isox Functionalized Isoxazole Form_Pyr Pyridine Ring Formation (e.g., Multicomponent Reaction) Start_Isox->Form_Pyr Strategy B Target Isoxazolo[5,4-c]pyridine Form_Isox->Target Form_Pyr->Target

Caption: Primary strategies for isoxazolo[5,4-c]pyridine synthesis.

Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition Routes

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and common method for constructing the isoxazole ring.[6][7][8] However, the success of this reaction hinges on the efficient generation and trapping of the often-unstable nitrile oxide intermediate.

Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazole. What is the likely cause?

A3: Low yields in these reactions are almost always traced back to the nitrile oxide intermediate.[9] The primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[9] This process is second-order with respect to the nitrile oxide concentration.

Causality & Solution: To favor the desired cycloaddition over dimerization, the nitrile oxide should be generated in situ at a low concentration in the presence of a high concentration of the alkyne dipolarophile.

Recommended Protocol: In Situ Nitrile Oxide Generation (Dehydrohalogenation)

  • Setup: To a stirred solution of your pyridyl-alkyne (1.0 eq) and the corresponding hydroximoyl chloride (1.2 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or toluene), add a non-nucleophilic base such as triethylamine (1.5 eq) dropwise at 0 °C or room temperature.

  • Rationale: The slow addition of the base ensures that the nitrile oxide is generated gradually and can be trapped immediately by the alkyne, keeping its steady-state concentration low and minimizing dimerization.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. The disappearance of the hydroximoyl chloride and alkyne starting materials indicates reaction completion.

  • Workup: Upon completion, the reaction is typically filtered to remove the triethylammonium chloride salt, and the filtrate is concentrated and purified by column chromatography.

Q4: I am observing the formation of regioisomeric isoxazoles. How can I control the regioselectivity?

A4: The regioselectivity of 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory.[10] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Steric effects can also play a significant role.[11][12]

Troubleshooting Steps & Solutions:

  • Analyze Electronic Effects: For terminal alkynes, the larger orbital coefficient in the HOMO is typically on the substituted carbon, while the larger coefficient in the LUMO is on the unsubstituted carbon. The preferred isomer will result from the orbital interaction that has the smallest energy gap.

  • Modify Substituents: Altering the electronic nature of the substituents on both the nitrile oxide and the alkyne can reverse the regioselectivity. Electron-withdrawing groups on the alkyne lower both HOMO and LUMO energies, potentially changing which FMO interaction dominates.

  • Employ Catalysis: Lewis acid or metal catalysis can alter the orbital energies and coefficients of the dipolarophile, influencing the regiochemical outcome.[1][3] For instance, coordination of a Lewis acid to a carbonyl group on the alkyne can significantly change its electronic properties.

G Start Low Yield in Cycloaddition Check_SM Is Starting Material Consumed? Start->Check_SM Check_Byproducts Are Byproducts Observed? Check_SM->Check_Byproducts Yes No_Reaction No Reaction Check_SM->No_Reaction No Identify_Byproducts Identify Byproducts (e.g., Furoxan Dimer via MS) Check_Byproducts->Identify_Byproducts Yes Solution_Stoich Adjust Stoichiometry (Increase Alkyne Excess) Check_Byproducts->Solution_Stoich No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Solution_Slow Implement Slow Addition of Base / In Situ Generation Identify_Byproducts->Solution_Slow No_Reaction->Optimize_Conditions

Caption: Troubleshooting workflow for low-yielding 1,3-dipolar cycloadditions.

Troubleshooting Guide 2: Intramolecular Cyclization Routes

An alternative and often highly regioselective approach is the intramolecular cyclization of a suitably functionalized pyridine. A common example is the intramolecular nitrile oxide cycloaddition (INOC) reaction.[13][14][15]

Q5: I am attempting an intramolecular nitrile oxide cycloaddition, but the reaction is failing. What are the critical parameters?

A5: The success of an INOC reaction depends critically on the geometry of the tether connecting the nitrile oxide precursor (e.g., an aldoxime) and the dipolarophile (e.g., an alkyne or alkene).

Causality & Solutions:

  • Tether Length and Flexibility: The tether must be of an appropriate length (typically 3-5 atoms) to allow the reactive termini to adopt a suitable conformation for cyclization without excessive ring strain. If the tether is too short or too rigid, the intramolecular pathway will be disfavored, and intermolecular dimerization will dominate.

  • Precursor Stability: The starting material, for example, a pyridyl-aldoxime bearing an alkyne side chain, must be stable under the conditions required for nitrile oxide formation.[13]

  • Oxidizing Agent: The choice of oxidizing agent to convert the aldoxime to the nitrile oxide is crucial. Common reagents include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents. The reaction should be performed in a biphasic medium or with slow addition of the oxidant to control the reaction rate.

Comparative Table of Nitrile Oxide Generation Methods

MethodPrecursorReagentsTypical ConditionsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl ChlorideEt₃N, DBU0 °C to RT, THFMild, common, good for intermolecular reactionsPrecursor synthesis required
Oxidation AldoximeNaOCl, NCS, IBX0 °C to RT, CH₂Cl₂/H₂OReadily available precursorsCan be harsh, potential for over-oxidation
Thermal/Photolytic FuroxanHeat or UV light>100 °C or hνGenerates nitrile oxides directlyHarsh conditions, limited substrate scope

Recommended Protocol: Intramolecular Cyclization via Oxidation of an Aldoxime

  • Setup: Dissolve the pyridyl-aldoxime precursor (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.[13]

  • Oxidation: Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~6%, 1.5-2.0 eq) dropwise over 15-30 minutes with vigorous stirring.[13] The biphasic nature of the reaction helps control the rate.

  • Rationale: The slow addition and vigorous stirring ensure that the aldoxime is oxidized at the interface to the nitrile oxide, which then rapidly undergoes the intramolecular cyclization due to proximity effects. This minimizes the chance for intermolecular side reactions.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

By carefully considering the underlying mechanisms and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of the valuable isoxazolo[5,4-c]pyridine scaffold.

References

Technical Support Center: Purifying Basic Amine Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of basic amine heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-tricky molecules. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and optimize your purification strategies.

Introduction: The Challenge of Basic Amines

Basic amine heterocyclic compounds are ubiquitous in pharmaceuticals and bioactive molecules. However, their purification presents a unique set of challenges. Their basicity, stemming from the lone pair of electrons on the nitrogen atom, leads to strong interactions with stationary phases, often resulting in poor peak shape, low recovery, and difficulty in achieving baseline separation.[1][2] This guide provides a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of basic amine heterocycles in a question-and-answer format.

Issue 1: My peaks are tailing significantly in reverse-phase HPLC.

Question: I'm using a standard C18 column to purify my basic amine heterocyclic compound, but I'm observing severe peak tailing. What's causing this, and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying basic compounds on silica-based columns.[3][4]

  • The Root Cause: Secondary Interactions The primary cause of peak tailing is the interaction between your positively charged (protonated) basic amine and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3] This creates a secondary, ion-exchange-like retention mechanism in addition to the desired hydrophobic interactions, leading to a delayed and asymmetrical elution profile.[3][4]

  • Troubleshooting Strategies:

    • Mobile Phase pH Adjustment:

      • Low pH (pH 2-3): Operating at a low pH protonates the residual silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions with your protonated amine.[3][5] This is often the simplest and most effective solution.

      • High pH (pH > 8): At a high pH (typically 2 units above the pKa of your amine), the amine is in its neutral, free-base form.[2] This eliminates the ionic interaction with the silanols. However, be aware that traditional silica-based columns are not stable at high pH. For this approach, you must use a hybrid or specialized high-pH stable column.[6]

    • Use of Mobile Phase Additives (Ion-Pairing Agents):

      • Acidic Additives: Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase helps to protonate the silanols.[7]

      • Basic Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can "shield" the silanol groups from your analyte.[2][7] The positively charged TEA will preferentially interact with the silanols, reducing their availability to interact with your compound.[7]

    • Column Selection:

      • End-Capped Columns: Choose a column that is "end-capped." This means the manufacturer has treated the stationary phase to reduce the number of accessible residual silanol groups.[3]

      • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are specifically designed to improve peak shape for basic compounds by incorporating polar groups or a surface charge that repels basic analytes from the silanols.[5]

Issue 2: My compound is not retained on a reverse-phase column.

Question: My basic amine heterocycle is very polar and elutes in the void volume of my C18 column, even with 100% aqueous mobile phase. How can I get it to retain?

Answer:

This is a common problem for highly polar or hydrophilic basic compounds. When the compound is too polar, it has very little affinity for the nonpolar C18 stationary phase.

  • The Root Cause: Lack of Hydrophobic Interaction Reverse-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase.[3] If your molecule is too polar, these interactions are too weak to cause retention.

  • Troubleshooting Strategies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9][10][11][12] It utilizes a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9][10][11][12] In HILIC, a water-rich layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[10][13]

    • Ion-Exchange Chromatography (IEX): Since your compound is a basic amine, it will be positively charged at a low to neutral pH. Cation-exchange chromatography, which uses a stationary phase with fixed negative charges, can be a very effective and high-resolution purification technique.[14][15][16][17] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[17]

    • Normal-Phase Chromatography (NPC): For less polar basic amines that are soluble in non-polar organic solvents, traditional normal-phase chromatography with a polar stationary phase (like silica or alumina) and a non-polar mobile phase can be used.[18][19] However, strong interactions with the silica can still be an issue. Using an amine-functionalized column or adding a basic modifier to the mobile phase is often necessary.[2]

Issue 3: I'm losing my compound during purification, and I suspect it's unstable.

Question: My recovery is very low after purification. I'm concerned my basic amine heterocyclic compound is degrading on the column. How can I improve its stability?

Answer:

Compound stability is a critical factor that is often overlooked. Basic amines can be susceptible to degradation under certain conditions.

  • The Root Cause: pH and Stationary Phase Interactions

    • Acidic Hydrolysis: Some heterocyclic rings, particularly aminals, can be unstable and prone to hydrolysis under acidic conditions.[20]

    • Strong Adsorption: Irreversible adsorption onto the stationary phase, especially highly acidic silica, can lead to sample loss.[2]

  • Troubleshooting Strategies:

    • pH Control: If you suspect acid-catalyzed degradation, avoid using low pH mobile phases. Opt for purification at a neutral or high pH using a pH-stable column.

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be a good alternative to silica for acid-sensitive compounds.[21]

      • Polymer-Based Columns: These columns do not have silanol groups and are stable over a wide pH range, making them ideal for purifying compounds that are sensitive to silica.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase.[22][23] It offers several advantages for purifying basic amines:

      • Faster Separations: The low viscosity of supercritical CO2 allows for faster flow rates and shorter run times.[23][24]

      • Reduced Solvent Usage: SFC is considered a "greener" technique as it uses less organic solvent.[22][24]

      • Improved Peak Shape: The addition of a small amount of a basic modifier to the co-solvent can significantly improve the peak shape of basic compounds.[24][25]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the "2 pH rule" and how does it apply to purifying basic amines?

A1: The "2 pH rule" is a guideline for controlling the ionization state of a compound.[2] For a basic amine, adjusting the mobile phase pH to two units above its pKa will ensure it is predominantly in its neutral, uncharged form. Conversely, a pH two units below its pKa will ensure it is in its protonated, positively charged form.[2] This is crucial for manipulating retention in both reverse-phase and ion-exchange chromatography.

Q2: When should I use an additive in my mobile phase, and which one should I choose?

A2: Additives are often necessary to improve peak shape and selectivity.[26]

  • For Reverse-Phase on Silica:

    • Low pH: 0.1% Formic Acid (good for MS compatibility) or 0.1% TFA (can sometimes provide better peak shape but may ion-suppress in MS).

    • To Compete with Silanols: 0.1% Triethylamine (TEA) can be added to a low pH mobile phase to act as a competing base.[2][7]

  • For SFC:

    • Basic additives like ammonium hydroxide, diethylamine (DEA), or the more volatile dimethylethylamine (DMEA) are commonly used to improve peak shape for basic compounds.[25][27] Ammonia is a good choice as it is highly volatile and easy to remove post-purification.[27]

Q3: How can I remove a basic additive like TEA or DEA from my purified sample?

A3: Removing non-volatile basic additives can be challenging.[25][27]

  • Liquid-Liquid Extraction: Dissolve the dried sample in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1% HCl) to protonate the additive and extract it into the aqueous layer. Then, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Be cautious, as your compound of interest might also be extracted if it's still basic.

  • Use a Volatile Additive: A better approach is to use a volatile additive from the start, such as ammonium hydroxide or dimethylethylamine in SFC, which can be removed during solvent evaporation.[25][27]

Q4: Can I use normal-phase chromatography for very polar basic amines?

A4: While traditional normal-phase chromatography is typically for non-polar compounds, a variation called Aqueous Normal Phase (ANP) or HILIC is well-suited for polar compounds.[8][18] Using a polar stationary phase with an aqueous-organic mobile phase allows for the retention of highly polar molecules.[8][12]

Part 3: Experimental Protocols & Data

Protocol 1: Reverse-Phase Purification with Low pH Mobile Phase

This protocol is a starting point for improving the peak shape of a basic amine heterocyclic compound on a C18 column.

  • Column: C18, end-capped, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to scout for the elution of your compound.

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Detection: UV (select a wavelength where your compound absorbs).

  • Injection: Dissolve the sample in a solvent that is weaker than the initial mobile phase conditions (e.g., a small amount of DMSO topped up with Mobile Phase A) to avoid peak distortion.

Data Summary: Common Mobile Phase Additives
AdditiveTypeTypical ConcentrationpKaPrimary Use
Formic AcidAcidic0.1%3.75Lowers mobile phase pH, good MS compatibility.
Trifluoroacetic Acid (TFA)Acidic0.05-0.1%0.5Strong acid, effective at protonating silanols, can cause ion suppression in MS.
Triethylamine (TEA)Basic0.1%10.75Competing base to shield silanols.[2]
Ammonium HydroxideBasic0.2%9.25Volatile additive for SFC and high pH RP.[26]

Part 4: Visualizing the Workflow

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical workflow for choosing the appropriate chromatographic technique for your basic amine heterocyclic compound.

Purification_Decision_Tree start Start: Basic Amine Heterocycle solubility Soluble in Reverse-Phase Solvents? start->solubility polarity Compound Polarity? solubility->polarity Yes npc Normal-Phase (NPC) solubility->npc No (Soluble in non-polar organics) retention Retained on C18? polarity->retention Low to Medium hilic HILIC polarity->hilic High iex Ion-Exchange (IEX) polarity->iex Ionizable peak_shape Good Peak Shape? retention->peak_shape Yes retention->hilic No rp_hplc Reverse-Phase HPLC peak_shape->rp_hplc Yes optimize_rp Optimize RP-HPLC: - Low pH Mobile Phase - Additives (TFA, TEA) - End-capped/CSH Column peak_shape->optimize_rp No (Tailing) sfc Consider SFC for all scenarios rp_hplc->sfc optimize_rp->rp_hplc hilic->sfc iex->sfc npc->sfc

A decision tree to guide the selection of the optimal purification method.

Diagram 2: Mechanism of Peak Tailing

This diagram illustrates the interaction between a protonated basic amine and a silica surface, leading to peak tailing.

Peak_Tailing_Mechanism silanol_n Si-OH (Neutral Silanol) silanol_i Si-O⁻ (Ionized Silanol) amine_p R-NH₃⁺ (Protonated Amine) amine_p->silanol_n Weak Interaction amine_p->silanol_i Strong Ionic Interaction (Secondary Retention) caption Protonated amine strongly interacts with ionized silanols, causing peak tailing.

Interaction of a basic analyte with the stationary phase.

References

Isoxazole Synthesis Technical Support Center: A Guide to Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies for controlling regioselectivity in isoxazole synthesis. This resource is structured to address common challenges and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding regioselectivity in isoxazole synthesis.

Q1: What are the primary factors that control the regioselectivity in the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form an isoxazole?

A1: The regioselectivity of this cycloaddition is primarily governed by a combination of electronic and steric factors of the reactants.[1][2] The frontier molecular orbital (FMO) theory is often used to predict the outcome, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the favored regioisomer.[3] Generally, the reaction favors the isomer where the larger substituent on the alkyne is at the 5-position of the isoxazole ring (3,5-disubstituted), often due to a more favorable orbital overlap and minimization of steric hindrance in the transition state.[4]

Q2: I am obtaining a mixture of 3,4- and 3,5-disubstituted isoxazoles. Is this normal?

A2: Yes, the formation of regioisomeric mixtures is a common challenge in isoxazole synthesis, particularly in uncatalyzed 1,3-dipolar cycloadditions.[5] The energy difference between the two possible transition states leading to the 3,4- and 3,5-isomers can be small, resulting in poor selectivity. However, various strategies can be employed to favor the formation of one regioisomer over the other.

Q3: Can the choice of solvent influence the regioselectivity of my reaction?

A3: Absolutely. The polarity of the solvent can influence the relative stability of the transition states leading to the different regioisomers.[6] For instance, in some cases, non-polar solvents have been shown to favor the formation of the 3,4-disubstituted isoxazole, attributed to the less polar character of the corresponding transition state.[6] Conversely, polar solvents may favor the 3,5-isomer. It is often beneficial to screen a range of solvents to optimize regioselectivity for a specific substrate pair.

Q4: Are there catalytic methods that can control the regioselectivity?

A4: Yes, metal catalysis is a powerful tool for controlling regioselectivity in isoxazole synthesis. Copper(I)-catalyzed reactions, often referred to as "click chemistry," typically favor the formation of 3,5-disubstituted isoxazoles with high selectivity.[7][8][9] On the other hand, ruthenium(II) catalysts have been developed that can selectively produce 3,4-disubstituted isoxazoles.[10][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to overcoming challenges in achieving high regioselectivity.

Problem 1: Poor Regioselectivity - Obtaining a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles

Q: My reaction is yielding an inseparable mixture of 3,4- and 3,5-isoxazole regioisomers. How can I improve the selectivity towards the 3,5-isomer?

A: To favor the formation of the 3,5-disubstituted isoxazole, consider the following strategies:

  • Employ a Copper(I) Catalyst: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodology can be adapted for nitrile oxides and terminal alkynes, providing excellent regioselectivity for the 3,5-isomer.[7][8] This is often the most effective method.

  • Steric Hindrance: If possible, using a bulkier substituent on the alkyne can sterically disfavor the formation of the 3,4-isomer, thereby increasing the proportion of the 3,5-isomer.

  • In Situ Generation of Nitrile Oxide: The method of generating the nitrile oxide can influence selectivity. Common methods include the dehydrohalogenation of hydroximoyl halides or the oxidation of aldoximes.[12][13] Fine-tuning the base and reaction conditions for the in situ generation can sometimes improve the regiochemical outcome.

Q: I am specifically interested in synthesizing the 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What can I do?

A: Synthesizing the 3,4-disubstituted isomer often requires a more tailored approach:

  • Utilize a Ruthenium(II) Catalyst: Ruthenium catalysts have been shown to reverse the common regioselectivity, favoring the formation of 3,4-disubstituted isoxazoles.[10][11][14] This is a highly recommended strategy.

  • Enamine-Based Methods: A metal-free approach involves the [3+2] cycloaddition of nitrile oxides with enamines, which can provide regiospecific access to 3,4-disubstituted isoxazoles after an oxidation step.[15][16][17][18]

  • Substrate Control: In some specific cases, intramolecular cycloadditions can enforce a 3,4-substitution pattern by constraining the geometry of the reacting moieties.[4]

Decision Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your isoxazole synthesis.

Regioselectivity_Workflow Start Start: Mixture of Regioisomers Desired_Isomer Desired Isomer? Start->Desired_Isomer Isomer_35 3,5-Disubstituted Desired_Isomer->Isomer_35  3,5- Isomer_34 3,4-Disubstituted Desired_Isomer->Isomer_34  3,4- Cu_Catalysis Implement Cu(I) Catalysis Isomer_35->Cu_Catalysis Ru_Catalysis Implement Ru(II) Catalysis Isomer_34->Ru_Catalysis Enamine_Method Consider Enamine -based Synthesis Isomer_34->Enamine_Method Screen_Ligands Screen Ligands & Reducing Agents Cu_Catalysis->Screen_Ligands Optimize_Solvent_35 Optimize Solvent (Polar Aprotic) Screen_Ligands->Optimize_Solvent_35 Success_35 Success: High 3,5-Selectivity Optimize_Solvent_35->Success_35 Optimize_Solvent_34 Optimize Solvent (Non-Polar) Ru_Catalysis->Optimize_Solvent_34 Success_34 Success: High 3,4-Selectivity Enamine_Method->Success_34 Optimize_Solvent_34->Success_34

Caption: A decision-making workflow for improving the regioselectivity of isoxazole synthesis.

Problem 2: Low Yield of the Desired Regioisomer

Q: I have successfully improved the regioselectivity, but the overall yield of my desired isoxazole is low. What could be the issue?

A: Low yields can stem from several factors, even with good regioselectivity:

  • Stability of the Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, especially at higher concentrations or temperatures. Ensure you are using conditions that favor the cycloaddition over dimerization, such as slow addition of the nitrile oxide precursor or performing the reaction at lower temperatures.

  • Catalyst Inactivation (for catalyzed reactions): If you are using a copper or ruthenium catalyst, it may be getting poisoned or deactivated. Ensure your reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. For Cu(I) catalyzed reactions, the addition of a mild reducing agent like sodium ascorbate can help maintain the active catalytic species.[8]

  • Reaction Conditions: Temperature, reaction time, and concentration can all impact the yield. A systematic optimization of these parameters is recommended. For instance, some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[19]

Data Presentation: Influence of Reaction Parameters on Regioselectivity

The following table summarizes the general effects of various parameters on the regiochemical outcome of the 1,3-dipolar cycloaddition.

ParameterGeneral Effect on RegioselectivityNotes
Catalyst Cu(I): Strongly favors 3,5-disubstituted products.[7][8] Ru(II): Favors 3,4-disubstituted products.[10][11]The choice of catalyst is one of the most powerful tools for controlling regioselectivity.
Solvent Polarity Can have a significant impact, but the effect is substrate-dependent.[6]A solvent screen is recommended during optimization.
Steric Hindrance Larger substituents on the alkyne generally favor the 3,5-isomer.This effect is more pronounced in uncatalyzed reactions.
Electronic Effects Electron-withdrawing groups on the alkyne can influence the orbital energies and affect regioselectivity.[5]The interplay of electronic effects can be complex and may require computational analysis for prediction.[1][20]
Temperature Higher temperatures can sometimes lead to lower regioselectivity by providing enough energy to overcome the activation barrier for the less favored pathway.Lowering the reaction temperature may improve selectivity.

Experimental Protocols

Here are representative, detailed protocols for the regioselective synthesis of 3,5- and 3,4-disubstituted isoxazoles.

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from methodologies that utilize a copper(I) catalyst to achieve high regioselectivity for the 3,5-isomer.[7]

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (Et3N) (2.0 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • To a solution of the aldoxime (1.0 mmol) in the chosen solvent, add N-chlorosuccinimide (1.1 mmol) and stir at room temperature for 30 minutes to form the hydroximoyl chloride.

  • Add the terminal alkyne (1.2 mmol) and copper(I) iodide (0.1 mmol) to the reaction mixture.

  • Slowly add triethylamine (2.0 mmol) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is based on the use of a ruthenium catalyst to favor the formation of the 3,4-isomer.[10][11]

Materials:

  • Hydroximoyl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • [RuCl2(p-cymene)]2 (0.025 mmol)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Solvent (e.g., 1,2-Dichloroethane, 10 mL)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the hydroximoyl chloride (1.0 mmol), terminal alkyne (1.2 mmol), [RuCl2(p-cymene)]2 (0.025 mmol), and sodium acetate (2.0 mmol).

  • Add the solvent and stir the mixture at the desired temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3,4-disubstituted isoxazole.

Visualizing the Reaction Mechanism

The following diagram illustrates the two competing pathways in the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_pathways Transition States cluster_products Products R1-C≡N+-O- R¹-C≡N⁺-O⁻ (Nitrile Oxide) TS_35 Transition State A R1-C≡N+-O-->TS_35 TS_34 Transition State B R1-C≡N+-O-->TS_34 H-C≡C-R2 H-C≡C-R² (Alkyne) H-C≡C-R2->TS_35 H-C≡C-R2->TS_34 Isoxazole_35 3,5-Disubstituted Isoxazole TS_35->Isoxazole_35 Favored (often) Isoxazole_34 3,4-Disubstituted Isoxazole TS_34->Isoxazole_34 Disfavored (often)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Isoxazolo[5,4-c]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

The Isoxazolo[5,4-c]pyridin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have been investigated for a range of biological activities, making the precise and unequivocal determination of their chemical structure a cornerstone of any research program. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible biological data.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of newly synthesized this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer a logical workflow for achieving absolute confidence in your molecular structure. This document is intended for researchers, medicinal chemists, and drug development professionals who require not just data, but validated, trustworthy results.

The Analytical Triad: A Multi-Faceted Approach to Validation

No single technique can provide a complete structural picture. True validation relies on the synergistic use of several orthogonal methods. The three pillars of modern structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Logical Workflow for Structural Validation

A systematic approach ensures efficiency and rigor. The following workflow illustrates the logical progression from initial confirmation to absolute proof of structure.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structure Validation cluster_3 Definitive Proof Purification Purified Compound HRMS High-Resolution MS (Confirms Formula) Purification->HRMS Step 1a NMR 1D/2D NMR (Determines Connectivity) Purification->NMR Step 1b Decision Is Structure Unambiguous? HRMS->Decision Step 2 NMR->Decision Step 2 Xray X-ray Crystallography (Absolute 3D Structure) Decision->Xray No / Ambiguous Publish Validated Structure Decision->Publish Yes Xray->Publish Step 3

Caption: A logical workflow for validating novel chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the piece-by-piece assembly of the molecular framework.

Expertise & Causality: For the this compound core, ¹H NMR is crucial for determining the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic. ¹³C NMR confirms the number of unique carbon environments, while 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to definitively establish proton-proton and proton-carbon connectivities, respectively.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like those on the amine group).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR: Following ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

The structures of new derivatives are typically determined based on spectral data from methods including ¹H NMR, Mass Spectrometry, and IR.[1][2][3]

Mass Spectrometry (MS): The Molecular Weighing Scale

MS provides the exact molecular weight of a compound, which is critical for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Causality: The choice of ionization technique is paramount. Electrospray Ionization (ESI) is a soft ionization method ideal for the polar this compound scaffold, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for an unambiguous determination of the molecular weight. The experimentally observed mass is then compared to the calculated mass for the proposed formula; a deviation of less than 5 ppm provides high confidence in the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Method Setup: Choose an appropriate ionization mode (typically ESI positive for this scaffold). Set the instrument to acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion.

  • Sample Infusion: Introduce the sample into the ion source via direct infusion or through an LC system.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion in the resulting spectrum. Compare the measured accurate mass to the theoretical mass calculated for the proposed molecular formula. The structures and purity of novel compounds are often confirmed by high-resolution mass spectrometry and detailed ¹H NMR spectroscopy.[4]

X-ray Crystallography: The Unambiguous Proof

When NMR and MS data are ambiguous, or when an absolute, three-dimensional understanding of the molecule's conformation is required (e.g., for computational modeling or understanding receptor binding), single-crystal X-ray crystallography is the definitive technique.[5]

Expertise & Causality: This technique relies on the ability to grow a high-quality single crystal of the compound. An X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a precise 3D map of the atomic positions in the molecule, confirming not only the connectivity but also the stereochemistry and solid-state conformation. The structures of isoxazolopyridines are frequently confirmed by X-ray crystal structural analysis.[6][7]

Experimental Protocol: Single-Crystal Growth and Analysis
  • Crystallization (The Critical Step): Obtaining a suitable crystal is often the most challenging part.

    • Technique: Slow evaporation is a common method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation.[5]

    • Solvent System: Filter the solution into a clean vial and cover it loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

    • Screening: It is often necessary to screen multiple solvents and solvent/anti-solvent combinations (e.g., DMF/ethanol, dichloromethane/hexane) to find conditions that yield diffraction-quality crystals.

  • Crystal Mounting: Carefully select a well-formed, clear crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.[8]

Comparative Analysis of Validation Techniques

The choice of technique depends on the specific question being asked and the stage of the research. The following table provides a direct comparison of their capabilities.

FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Primary Information Atomic connectivity (2D structure)Molecular formula (via accurate mass)Absolute 3D structure, stereochemistry, packing
Sample Requirement 5-10 mg, soluble< 1 mg, solubleSingle, high-quality crystal
Analysis Type Non-destructiveDestructiveNon-destructive (crystal is recovered)
Level of Certainty High (for connectivity)High (for formula)Unambiguous ("Gold Standard")
Common Challenges Signal overlap in complex moleculesCompound instability, difficult ionizationInability to grow suitable crystals

Conclusion

The structural validation of this compound derivatives is a non-negotiable step in ensuring the integrity of chemical and biological research. While NMR and HRMS are indispensable for routine characterization and confirmation of connectivity and composition, X-ray crystallography remains the ultimate arbiter for resolving ambiguity and providing definitive three-dimensional proof. By employing these techniques in a logical and synergistic workflow, researchers can proceed with the highest degree of confidence in their molecular structures, laying a solid and trustworthy foundation for subsequent discoveries.

References

The Art of Building a Privileged Scaffold: A Comparative Guide to the Synthesis of Isoxazolo[5,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the isoxazolo[5,4-c]pyridine scaffold represents a tantalizing target. This fused heterocyclic system is a key structural motif in a range of biologically active compounds, most notably as the core of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a potent and selective GABAA receptor agonist. The precise arrangement of the isoxazole and pyridine rings in the [5,4-c] isomer is crucial for its pharmacological profile, distinguishing it from its [5,4-b] and [4,5-b] counterparts. The development of efficient and regioselective synthetic routes to this privileged scaffold is therefore of paramount importance.

This guide provides a comparative analysis of the primary synthetic methodologies for constructing the isoxazolo[5,4-c]pyridine core. We will delve into the strategic considerations behind each approach, offering detailed experimental insights and a critical evaluation of their respective strengths and limitations.

Strategic Approaches to the Isoxazolo[5,4-c]pyridine Core

The synthesis of the isoxazolo[5,4-c]pyridine ring system can be broadly categorized into two main retrosynthetic strategies:

  • Strategy A: Annulation of the Isoxazole Ring onto a Pre-formed Pyridine. This is the more common approach, typically starting from a suitably substituted pyridine derivative. The key challenge lies in the regioselective formation of the isoxazole ring at the C4-C5 bond of the pyridine.

  • Strategy B: Construction of the Pyridine Ring onto a Pre-existing Isoxazole. This strategy is less frequently reported for the [5,4-c] isomer but offers potential for diversity-oriented synthesis starting from a common isoxazole precursor.

This guide will focus on the most instructive examples of these strategies, providing a framework for selecting the optimal synthetic route based on available starting materials, desired substitution patterns, and scalability.

Method 1: Cyclization from 3-Amino-4-halopyridine Precursors

A robust and well-documented approach to the isoxazolo[5,4-c]pyridine core involves the construction of the isoxazole ring from a 3-amino-4-halopyridine derivative. This method offers excellent control over regioselectivity, as the substitution pattern of the starting pyridine dictates the fusion of the isoxazole ring. A notable example of this strategy is the synthesis of isoxazolo[5,4-c]-2,7-naphthyridines, a closely related class of compounds with significant biological potential.[1]

The general principle involves the reaction of a 3-amino-4-cyanopyridine derivative with hydroxylamine, leading to the formation of an intermediate amidoxime which then undergoes cyclization to the isoxazolo[5,4-c]pyridine system.

Experimental Protocol: Synthesis of Isoxazolo[5,4-c]-2,7-naphthyridines[1]

This protocol describes the synthesis of a substituted isoxazolo[5,4-c]-2,7-naphthyridine, which serves as a valuable template for the synthesis of the parent isoxazolo[5,4-c]pyridine system.

Step 1: Reaction of 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with Hydroxylamine Hydrochloride

  • To a solution of the starting 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq) in absolute ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium ethoxide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoxazolo[5,4-c]-2,7-naphthyridine derivative.

Causality of Experimental Choices:

  • Absolute Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the starting materials and intermediates.

  • Sodium Ethoxide: This strong base is required to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.

  • Room Temperature: The reaction is typically carried out at room temperature to avoid potential side reactions and decomposition of the product.

G start 3-Amino-4-cyanopyridine Derivative intermediate Amidoxime Intermediate start->intermediate Nucleophilic addition reagents Hydroxylamine Hydrochloride, Sodium Ethoxide reagents->intermediate product Isoxazolo[5,4-c]pyridine intermediate->product Intramolecular Cyclization (Loss of NH3)

Caption: Workflow for the synthesis of isoxazolo[5,4-c]pyridines from 3-amino-4-cyanopyridine precursors.

Method 2: Intramolecular Cyclization of Substituted 3-Nitropyridines

Drawing inspiration from the successful synthesis of the isomeric isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, a plausible and powerful strategy for the [5,4-c] isomer involves the intramolecular nucleophilic substitution of a nitro group.[2][3] This approach would start from a readily available 4-chloro-3-nitropyridine.

The key steps in this proposed synthesis are the introduction of a two-carbon unit at the 4-position of the pyridine ring, followed by the formation of an oxime and subsequent base-mediated cyclization.

Proposed Synthetic Pathway
  • Nucleophilic substitution: Reaction of 4-chloro-3-nitropyridine with a suitable carbanion, such as the enolate of diethyl malonate, to introduce a side chain at the 4-position.

  • Hydrolysis and decarboxylation: Removal of one of the ester groups to yield a 4-(2-ethoxy-2-oxoethyl)-3-nitropyridine.

  • Nitrosation: Treatment with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to form an α-oximino ester.

  • Cyclization: Base-promoted intramolecular cyclization of the oxime onto the nitro-bearing carbon, with subsequent loss of the nitro group, to afford the isoxazolo[5,4-c]pyridine core.

G start 4-Chloro-3-nitropyridine step1 Nucleophilic Substitution (e.g., with malonate enolate) start->step1 intermediate1 4-Substituted-3-nitropyridine step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 4-Alkyl-3-nitropyridine step2->intermediate2 step3 Nitrosation intermediate2->step3 intermediate3 Oxime Intermediate step3->intermediate3 step4 Base-mediated Cyclization intermediate3->step4 product Isoxazolo[5,4-c]pyridine step4->product

Caption: Proposed workflow for the synthesis of isoxazolo[5,4-c]pyridines via intramolecular cyclization of a 3-nitropyridine derivative.

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. While no specific MCRs for the direct synthesis of isoxazolo[5,4-c]pyridines have been reported, the successful application of MCRs for the synthesis of the [5,4-b] isomer suggests the potential of this strategy.

A hypothetical MCR for the synthesis of an isoxazolo[5,4-c]pyridine could involve the reaction of a 4-aminopyridine derivative, an aldehyde, and a compound containing a reactive methylene group in the presence of a suitable catalyst. The reaction would proceed through a series of tandem reactions, culminating in the formation of the fused heterocyclic system.

Advantages of a Potential MCR Approach:

  • Efficiency: MCRs are often highly convergent and can significantly reduce the number of synthetic steps.

  • Diversity: By varying the starting components, a wide range of substituted isoxazolo[5,4-c]pyridines could be readily accessed.

  • Atom Economy: MCRs are inherently atom-economical, minimizing waste generation.

G start1 4-Aminopyridine product Isoxazolo[5,4-c]pyridine start1->product start2 Aldehyde start2->product start3 Active Methylene Compound start3->product catalyst Catalyst catalyst->product

Caption: Conceptual diagram of a multicomponent reaction for the synthesis of isoxazolo[5,4-c]pyridines.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Regioselectivity Advantages Disadvantages
Method 1: Cyclization from 3-Amino-4-halopyridine 3-Amino-4-cyanopyridine derivativesHydroxylamine hydrochloride, base (e.g., NaOEt)Mild (room temperature)Moderate to good (reported for analogues)High (pre-determined by starting material)Well-established for related systems, good regiocontrol.Requires multi-step synthesis of the starting pyridine.
Method 2: Intramolecular Cyclization of 3-Nitropyridine 4-Chloro-3-nitropyridineMalonate esters, nitrosating agents, baseMulti-step, requires careful control of reaction conditionsPotentially good (based on analogues)HighUtilizes readily available starting materials.Proposed route, requires optimization; potential for side reactions.
Method 3: Multicomponent Reactions (MCRs) 4-Aminopyridine, aldehydes, active methylene compoundsCatalyst (acid or base)Typically one-pot, can be optimized for mild conditionsPotentially highMay require optimization for regiocontrolHighly efficient, allows for rapid library synthesis.Hypothetical for the [5,4-c] isomer, may require extensive screening of conditions and catalysts.

Conclusion: Charting a Course for Future Synthesis

The synthesis of the isoxazolo[5,4-c]pyridine core, a scaffold of significant interest in medicinal chemistry, remains a developing field. While direct and versatile methods are still somewhat limited compared to its other isomers, the existing literature provides a strong foundation for future synthetic endeavors.

The cyclization of 3-amino-4-cyanopyridine precursors stands as a reliable and regioselective method, particularly for accessing specific substitution patterns. The proposed intramolecular cyclization of 3-nitropyridine derivatives offers a promising alternative that warrants further investigation, given its potential to utilize simple starting materials. Finally, the development of a multicomponent reaction for the direct synthesis of the isoxazolo[5,4-c]pyridine ring system would be a significant advancement, enabling the rapid generation of diverse compound libraries for biological screening.

As the demand for novel therapeutics continues to grow, the development of innovative and efficient synthetic routes to privileged scaffolds like isoxazolo[5,4-c]pyridine will undoubtedly remain a key focus for the synthetic chemistry community.

References

A Senior Application Scientist's Guide to In Vitro Profiling of TLR7 Agonists: A Comparative Analysis of an Isoxazolo[5,4-c]pyridin-3-amine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed benchmark of a novel Toll-like receptor 7 (TLR7) agonist from the isoxazolo[5,4-c]pyridin-3-amine chemical class, hereafter referred to as "ISX-3A" , against well-characterized immunomodulators: Imiquimod, Resiquimod (R848), and Gardiquimod. The objective is to offer a clear, data-driven comparison of their in vitro performance, guiding researchers in selecting the appropriate tool for their immunological studies.

Introduction: The Critical Role of TLR7 in Innate Immunity

Toll-like receptor 7 (TLR7) is a cornerstone of the innate immune system, functioning as an endosomal pattern recognition receptor that detects single-stranded RNA (ssRNA) from viruses.[1][2] This recognition event is a critical first step in mounting an effective antiviral response.[1] TLR7 is predominantly expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells, and its activation triggers a powerful signaling cascade.[1] The therapeutic potential of modulating this pathway has led to the development of synthetic small-molecule TLR7 agonists, which mimic viral ssRNA to intentionally stimulate a potent immune response for applications in oncology and infectious diseases.[3][4]

Mechanism of Action: The TLR7 Signaling Cascade

Upon ligand binding within the endosome, TLR7 undergoes dimerization and recruits the adaptor protein MyD88.[5][6][7] This initiates a downstream signaling cascade involving IL-1R-associated kinase (IRAK) family members and TRAF6, culminating in the activation of two master transcription factors: Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[8][9][10] IRF7 drives the robust production of Type I interferons (IFN-α/β), the hallmark of an antiviral state, while NF-κB promotes the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[1][5][6]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA or Agonist TLR7 TLR7 ssRNA->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_nuc->Cytokines IFN Type I Interferons (IFN-α/β) IRF7_nuc->IFN Experimental_Workflow cluster_reporter Protocol 1: Reporter Assay cluster_pbmc Protocol 2: PBMC Cytokine Assay r_start Seed HEK-Blue™ hTLR7 & hTLR8 cells in 96-well plates r_prepare Prepare serial dilutions of TLR7 agonists r_start->r_prepare r_stim Add agonist dilutions to cells (24-hour incubation) r_prepare->r_stim r_super Transfer supernatant to new plate containing QUANTI-Blue™ r_stim->r_super r_read Incubate (1-3 hours) Read absorbance at 620-655 nm r_super->r_read r_analyze Calculate EC₅₀ values using non-linear regression r_read->r_analyze p_start Isolate PBMCs from whole blood via density gradient centrifugation p_seed Seed PBMCs in 96-well plates p_start->p_seed p_stim Add fixed concentration of agonists (24-hour incubation) p_seed->p_stim p_super Centrifuge plate & collect supernatant p_stim->p_super p_analyze Quantify cytokines (IFN-α, TNF-α) via ELISA or Multiplex Assay p_super->p_analyze

References

A Comparative Guide to the Structure-Activity Relationship of Isoxazolopyrimidine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazolopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a purine bioisostere, this scaffold has been extensively explored for the development of novel therapeutic agents targeting a range of biological targets implicated in cancer, inflammation, viral infections, and central nervous system disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various isoxazolopyrimidine analogs, offering field-proven insights and experimental data to inform rational drug design and development.

The Versatile Isoxazolopyrimidine Core: A Tale of Three Isomers

The isoxazolopyrimidine core exists in several isomeric forms, with the most studied being the isoxazolo[5,4-d]pyrimidine, isoxazolo[4,5-d]pyrimidine, and isoxazolo[3,4-d]pyrimidine scaffolds. The orientation of the isoxazole ring relative to the pyrimidine ring significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. Furthermore, the closely related oxazolo[5,4-d]pyrimidine scaffold is often studied in parallel and serves as a valuable comparator in SAR studies.

I. Isoxazolopyrimidine Analogs as Kinase Inhibitors in Oncology

A primary focus of isoxazolopyrimidine research has been the development of potent and selective kinase inhibitors for cancer therapy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

A. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of VEGFR-2.[2] The general SAR trends are summarized below:

  • Position 2: Aromatic substituents, such as a 4-methoxyphenyl group, are generally favored for potent activity.

  • Position 5: Small alkyl groups, like a methyl group, are well-tolerated.

  • Position 7: Substitution with an N-aryl or N-heteroaryl amine is crucial for activity. For instance, a 4-methylphenylamino group at this position has been shown to be beneficial.

Table 1: SAR of 2,5,7-Trisubstituted Oxazolo[5,4-d]pyrimidines as VEGFR-2 Inhibitors [2]

CompoundR2 SubstituentR5 SubstituentR7 SubstituentVEGFR-2 Kinase IC50 (µM)HUVEC Proliferation IC50 (µM)
5 4-methoxyphenylmethylN-(4-methylphenyl)0.330.29

HUVEC: Human Umbilical Vein Endothelial Cells

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazolopyrimidine Isoxazolopyrimidine Analogs Isoxazolopyrimidine->VEGFR2 Inhibits

B. Targeting Aurora Kinase A (AURKA)

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.

Certain oxazolo[5,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against AURKA. A key SAR finding is the importance of a pyridyl group at the C(2) position and an N'-phenylurea moiety at the C(7) position of the oxazolo[5,4-d]pyrimidine ring for effective interaction with the kinase.[3]

Table 2: SAR of Oxazolo[5,4-d]pyrimidine Derivatives as AURKA Inhibitors [3]

CompoundR2 SubstituentR7 SubstituentAURKA IC50 (nM)HCT116 Cytotoxicity IC50 (nM)
17 pyridin-4-ylN-(4-((N'-phenylurea)ethyl)phenyl)amino1-50<100

AURKA_Signaling AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Phosphorylates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle TPX2 TPX2 TPX2->AURKA Activates Mitosis Mitotic Progression PLK1->Mitosis Centrosome->Mitosis Spindle->Mitosis Isoxazolopyrimidine Isoxazolopyrimidine Analogs Isoxazolopyrimidine->AURKA Inhibits

II. Modulators of Apoptosis: Bcl-2 Family Inhibitors

Evasion of apoptosis is a critical hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells survive.

Two series of oxazolo[5,4-d]pyrimidine derivatives have been developed as Bcl-2 inhibitors.[2] These compounds are characterized by an isoxazole substituent at the C(2) position and aliphatic amino chains at the C(7) position. A key finding was that a derivative with a methyl group at the C(5) position and a pentylamino substituent at the C(7) position completely blocked the synthesis of the Bcl-2 protein.[2]

Bcl2_Pathway Bcl2 Bcl-2 BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Isoxazolopyrimidine Isoxazolopyrimidine Analogs Isoxazolopyrimidine->Bcl2 Inhibits

III. Isoxazolopyrimidine Analogs with Other Biological Activities

Beyond oncology, isoxazolopyrimidine derivatives have shown promise in other therapeutic areas.

A. Immunomodulatory Activity

A number of isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their effects on the immune response.[4] Certain compounds were found to significantly inhibit the humoral immune response in vivo.[4]

B. Anxiolytic and CNS Activity

Derivatives of isoxazolo[4,5-d]pyrimidinone have demonstrated interesting anxiolytic activity in pharmacological testing.[5] Additionally, some isoxazolo[4,3-d]pyrimidine derivatives have shown activity against hypothermia induced by reserpine and hyperthermia induced by m-CPP, suggesting potential as psychotropic agents.[6]

C. Antiviral Activity

Some oxazolo[5,4-d]pyrimidine derivatives have been reported to inhibit the replication of human herpes virus type-1 (HHV-1).[7]

Experimental Protocols

General Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidines

Synthesis_Workflow Start 5-Amino-3-methyl- isoxazole-4-carbonyl chloride Step1 React with aminomalononitrile tosylate Start->Step1 Intermediate1 5-Amino-2-(5-amino-3-methyl- isoxazol-4-yl)-oxazole- 4-carbonitrile Step1->Intermediate1 Step2 Cyclization with formamide Intermediate1->Step2 Product 7-Amino-oxazolo[5,4-d]- pyrimidine core Step2->Product

A general and efficient method for the synthesis of the 7-amino-oxazolo[5,4-d]pyrimidine scaffold involves the following key steps:[6]

  • Synthesis of 5-Amino-2-(5-amino-3-methyl-isoxazol-4-yl)-oxazole-4-carbonitrile: 5-Amino-3-methylisoxazole-4-carbonyl chloride is reacted with aminomalononitrile tosylate in a suitable solvent like 1-methyl-2-pyrrolidinone (NMP) at room temperature.

  • Cyclization to form the pyrimidine ring: The resulting intermediate is then cyclized using formamide at an elevated temperature to yield the 7-amino-oxazolo[5,4-d]pyrimidine core.

  • Further derivatization: The amino group at the 7-position can be further modified through various reactions, such as nucleophilic aromatic substitution, to introduce a diverse range of substituents.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[5]

  • Prepare 1x Kinase Buffer: Dilute a 5x Kinase Buffer stock with nuclease-free water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr 4:1)).

  • Plate Setup: Add the Master Mix to the wells of a solid white 96-well plate.

  • Add Inhibitor: Add serial dilutions of the isoxazolopyrimidine test compounds to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Initiate Kinase Reaction: Add the recombinant VEGFR-2 enzyme to all wells except the blank. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop Reaction and Detect ATP: Add an ATP detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the remaining ATP.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Bcl-2 Binding Assay Protocol

A competitive binding assay using fluorescence polarization is a common method to determine the in vitro binding of compounds to the Bcl-2 protein.[8]

  • Prepare Reagents: This includes purified Bcl-2 protein, a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein like Bak (e.g., Flu-BakBH3), and the isoxazolopyrimidine test compounds.

  • Assay Setup: In a suitable microplate, combine the Bcl-2 protein and the fluorescently labeled peptide.

  • Add Test Compounds: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The binding of the test compound to Bcl-2 will displace the fluorescent peptide, leading to a decrease in fluorescence polarization. Calculate the percent displacement and determine the IC50 value for each compound.

Conclusion

The isoxazolopyrimidine scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity and target selectivity. As our understanding of the complex signaling pathways involved in various diseases continues to grow, the rational design of isoxazolopyrimidine analogs based on robust SAR data will undoubtedly pave the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Biological Activity of Isoxazole vs. Isothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, isoxazole and isothiazole represent two preeminent five-membered heterocyclic scaffolds. Their prevalence in a multitude of clinically approved drugs and biologically active compounds underscores their importance in drug discovery.[1][2] Isoxazole, containing adjacent nitrogen and oxygen atoms, and its bioisostere, isothiazole, which features a sulfur atom in place of oxygen, offer unique and often complementary profiles for drug design.[1][3]

The decision to employ an isoxazole versus an isothiazole core is a critical one, with profound implications for a compound's potency, selectivity, and pharmacokinetic properties. The subtle substitution of oxygen with sulfur alters the ring's electronics, size, and hydrogen-bonding capacity, thereby influencing interactions with biological targets.[1] This guide provides an in-depth, objective comparison of the biological activities of isoxazole and isothiazole analogs, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in scaffold selection. We will delve into their comparative anticancer, antimicrobial, and anti-inflammatory activities, explain the causal relationships behind their differing profiles, and provide validated experimental protocols for their evaluation.

Figure 1: Core structures of Isoxazole and Isothiazole.

Physicochemical Properties: The Foundation of Biological Activity

The choice between an oxygen and a sulfur atom as the second heteroatom in the azole ring is not trivial. It fundamentally alters the physicochemical landscape of the molecule, which in turn dictates its biological behavior. Sulfur is larger, less electronegative, and more polarizable than oxygen, leading to distinct differences in bond angles, dipole moments, and metabolic stability.

The causality is direct: a change in electron distribution affects the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with a target protein. For instance, the greater hydrogen bond accepting capacity of the isoxazole oxygen can be critical for anchoring a ligand in a receptor's active site. Conversely, the lipophilicity and metabolic stability often associated with the isothiazole ring can enhance cell permeability and prolong a drug's half-life.[4]

PropertyIsoxazoleIsothiazoleImplication in Drug Design
Molecular Formula C₃H₃NOC₃H₃NSThe presence of sulfur increases molecular weight.
Molecular Weight 69.06 g/mol 85.12 g/mol Higher mass of isothiazole analogs.
Boiling Point 95 °C[3]114 °C[3]Reflects stronger intermolecular forces in isothiazole.
Acidity (pKa of conjugate acid) ~ -2.0[1]~ -0.5[1]Isothiazole is less basic, affecting ionization at physiological pH.
Dipole Moment ~ 2.8 D[1]~ 2.4 D[1]Influences solubility and interaction with polar environments.
Hydrogen Bond Accepting Ability Stronger (Oxygen)Weaker (Sulfur)Critical for interactions with specific amino acid residues.
Metabolic Stability N-O bond can be susceptible to reductive cleavage.[5]Generally more stable; S-atom can undergo oxidation.Affects half-life and potential for reactive metabolites.

Comparative Biological Activities

While both scaffolds are versatile, they often exhibit nuanced differences in potency and spectrum of activity across various therapeutic areas.

Anticancer Activity

Both isoxazole and isothiazole moieties are integral to numerous potent anticancer agents.[4][6] They are often employed to target key oncogenic pathways, including protein kinases, heat shock proteins (HSP90), and histone deacetylases (HDACs).[4][7][8]

Isoxazole Analogs: A significant number of isoxazole derivatives function as HSP90 inhibitors, a protein crucial for stabilizing oncoproteins.[8] For example, the resorcinylic 4,5-diarylisoxazole amides are potent HSP90 inhibitors.[9] Other derivatives induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including breast, colon, and lung cancer.[5][7][9] The anticancer activity of isoxazole derivatives is often linked to their ability to induce apoptosis in tumor cells.[7]

Isothiazole Analogs: Isothiazole-containing compounds have demonstrated significant anticancer effects, notably as inhibitors of histone deacetylases (HDACs), which are involved in regulating gene expression and promoting tumor cell death.[4] Additionally, isothiazole derivatives have been developed as potent inhibitors of crucial kinases in cancer signaling, such as Aurora kinase and c-Met kinase.[4]

Quantitative Comparison: In Vitro Cytotoxicity (IC₅₀)

Compound ClassDerivative/SubstituentsCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Isoxazole N-phenyl-5-carboxamidyl IsoxazoleColon 38 (Mouse)~2.5 µg/mLCytotoxic[10]
Isoxazole 3,4-isoxazolediamide (Compound 2)K562 (Leukemia)0.018HSP90 Inhibition, Pro-apoptotic[7]
Isoxazole Isoxazole-carboxamide (Compound 2d)HeLa (Cervical)18.62 µg/mLCytotoxic[9]
Isoxazole Isoxazole chalcone (Compound 10a)DU145 (Prostate)0.96Antimitotic[11]
Isothiazole 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-oneA549 (Lung)Moderate ActivityAntiproliferative[4]
Isothiazole Novel Isothiazole Derivativec-Met Kinase AssayNanomolar RangeKinase Inhibition[4]

Note: Direct head-to-head comparisons are challenging due to variations in experimental setups across studies. The data is presented to show the general potency range for each class.

Antimicrobial Activity

The isoxazole and isothiazole rings are cornerstones of many antimicrobial agents. The isoxazole core is famously present in antibiotics like cloxacillin and sulfamethoxazole, where it modulates the properties of the pharmacophore.[12]

Isoxazole Analogs: These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][13] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl rings attached to the isoxazole core significantly influence antibacterial potency.[10] For example, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy at the C-5 phenyl ring, can enhance activity.[10]

Isothiazole Analogs: Isothiazole derivatives also possess significant antibacterial and antifungal properties.[4] They are particularly known for their use as commercial biocides and preservatives (isothiazolinones). In the pharmaceutical realm, they have been developed as inhibitors of bacterial enzymes like DNA gyrase.[4]

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

Compound ClassDerivative/SubstituentsMicroorganismMIC (µg/mL)Reference
Isoxazole Sampangine derivative (Compound 42)C. neoformans H990.031[11]
Isoxazole Cinchonic acid derivative (47a)M. tuberculosis H37Rv0.5[11]
Isothiazole Benzo[d]isothiazole derivativeVarious Bacteria4 - 32[4]
Thiazole (Related) 2,5-dichloro thienyl-substituted thiazoleS. aureus, E. coli6.25 - 12.5[14]

Note: Thiazole, a close relative of isothiazole, is included for a broader comparative context, as specific MIC data for novel isothiazole drug candidates can be less common in general reviews.

Experimental Protocols: A Framework for Self-Validating Research

To ensure trustworthiness and reproducibility, the following detailed protocols are provided for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this protocol.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole/isothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

References

A Comparative Guide to the In Vitro Antiproliferative Activity of Substituted Isoxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the heterocyclic compounds, the isoxazolopyridine scaffold has emerged as a privileged structure, demonstrating significant potential in oncology.[1] This guide provides a comparative analysis of the in vitro antiproliferative activity of various substituted isoxazolopyridines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

The fusion of an isoxazole ring with a pyridine moiety creates a unique bicyclic system that can be strategically functionalized to interact with various biological targets implicated in cancer progression.[2] The isoxazole component, with its distinct electronic and steric properties, often enhances binding affinity and metabolic stability, while the pyridine ring provides a versatile scaffold for introducing diverse substituents to modulate pharmacological activity.[2][3]

Comparative Analysis of Substituted Isoxazolopyridine Scaffolds

The antiproliferative potential of isoxazolopyridines is highly dependent on the nature and position of substituents on the heterocyclic core. This section compares different classes of substituted isoxazolopyridines, highlighting key structure-activity relationships.

Aminoisoxazolo[5,4-b]pyridines

Derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been investigated for their cytotoxic effects. A key finding in this series is the potent activity of compounds bearing haloacetyl and bromopropionyl groups at the 3-amino position.[4]

  • Structure-Activity Relationship (SAR): The introduction of an electrophilic haloacetyl group appears crucial for cytotoxicity. This suggests a potential mechanism involving covalent interaction with nucleophilic residues in biological targets.

  • Performance: Specifically, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromo-propionylamino)isoxazolo[5,4-b]pyridine have shown significant cytotoxic activity against a panel of eight human and mouse tumor cell lines, with ID50 (50% inhibitory dose) values in the range of the international activity criterion for synthetic agents (4 µg/ml).[4]

Tetrasubstituted Isoxazolo[4,5-b]pyridines

The synthesis and evaluation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines have also been reported.[5] In this series, the antiproliferative activity appears to be more sporadic and highly dependent on the specific combination of substituents.

  • Structure-Activity Relationship (SAR): A notable observation is the activity of a 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine derivative, suggesting that bulky aromatic groups at these positions might contribute to its biological effect.[5]

  • Performance: While many compounds in this series were inactive, the aforementioned derivative exhibited antiproliferative activity at a concentration of 3.9 µg/ml.[5]

Related Heterocyclic Systems: Oxazolo[5,4-d]pyrimidines

Structurally related to isoxazolopyridines, oxazolo[5,4-d]pyrimidines have also been extensively studied as potential anticancer agents. These compounds are considered purine analogs, where the imidazole ring is replaced by an oxazole ring, allowing them to function as antimetabolites.[6] A series of these derivatives with an isoxazole substituent at position 2 and aliphatic amino chains at position 7 have been synthesized and evaluated.[7][8]

  • Structure-Activity Relationship (SAR): The nature of the aliphatic amino chain at position 7 plays a pivotal role in determining the cytotoxic potency. A 3-(N,N-dimethylamino)propyl substituent was found to be particularly effective.[7] In contrast, compounds with hydroxyalkyl substituents showed a lack of cytotoxic activity.[7]

  • Performance: One derivative, in particular, featuring the 3-(N,N-dimethylamino)propyl group, demonstrated potent activity against the HT29 primary colon adenocarcinoma cell line with a 50% cytotoxic concentration (CC50) of 58.4 µM. This activity was comparable to cisplatin (CC50 = 47.2 µM) and significantly exceeded that of 5-fluorouracil (CC50 = 381.2 µM) in the same study.[7][8] This compound also showed lower toxicity to normal human dermal fibroblasts compared to the reference drugs.[8]

Quantitative Comparison of Antiproliferative Activity

To facilitate a direct comparison, the following table summarizes the reported in vitro antiproliferative activities of selected substituted isoxazolopyridine and oxazolopyrimidine derivatives.

Compound Class/DerivativeCell Line(s)Activity MetricReported Value (µM)Reference
3-Chloroacetylaminoisoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesID50< 4 µg/ml[4]
3-(2-Bromo-propionylamino)isoxazolo[5,4-b]pyridine8 human/mouse tumor cell linesID50< 4 µg/ml[4]
6-Benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine8 tumor cell linesActive Conc.3.9 µg/ml[5]
Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl chainHT29 (Colon Adenocarcinoma)CC5058.44 ± 8.75[7]
Oxazolo[5,4-d]pyrimidine with 2-(morpholin-4-yl)ethyl chainHT29 (Colon Adenocarcinoma)CC5099.87 ± 10.90[7]
Oxazolo[5,4-d]pyrimidine with pentyl chainHT29 (Colon Adenocarcinoma)CC50129.41 ± 10.04[7]
Cisplatin (Reference)HT29 (Colon Adenocarcinoma)CC5047.17 ± 7.43[7]
5-Fluorouracil (Reference)HT29 (Colon Adenocarcinoma)CC50381.16 ± 25.51[7]

Mechanisms of Action: Beyond Proliferation Inhibition

The anticancer effects of isoxazolopyridine derivatives are often multifaceted, extending beyond simple cytostatic or cytotoxic effects. Several studies have delved into the underlying mechanisms of action.

Induction of Apoptosis

A key mechanism for many effective anticancer agents is the induction of programmed cell death, or apoptosis.[9] Several isoxazole-containing compounds have been shown to exert their antiproliferative effects by triggering this pathway.[10] For instance, the most potent oxazolo[5,4-d]pyrimidine derivative (with the 3-(N,N-dimethylamino)propyl substituent) was found to be a strong inducer of apoptosis in HT29 cells, significantly more so than cisplatin or 5-fluorouracil at the tested concentrations.[7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] The isoxazolopyridine and related scaffolds have been identified as potential kinase inhibitors.

  • VEGFR-2 Inhibition: In silico analysis of isoxazole-substituted oxazolo[5,4-d]pyrimidines identified them as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12] Molecular docking studies have suggested that these compounds can bind to the active site of VEGFR-2.[7][12]

Below is a conceptual diagram illustrating the role of VEGFR-2 in promoting tumor growth and how its inhibition can be a therapeutic strategy.

VEGFR2_Inhibition_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Activates Isoxazolopyridine Isoxazolopyridine Derivative Isoxazolopyridine->VEGFR2 Inhibits Proliferation Angiogenesis (Tumor Growth) Signaling->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by isoxazolopyridine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The reliable assessment of antiproliferative activity is fundamental to the preclinical evaluation of any potential anticancer compound. The following is a detailed, step-by-step methodology for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazolopyridine derivatives and reference drugs (e.g., cisplatin, doxorubicin) in the appropriate growth medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 or CC50 value (the concentration that inhibits/reduces cell viability by 50%) using non-linear regression analysis.

The workflow for a typical in vitro antiproliferative screening campaign is depicted below.

Antiproliferative_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound Substituted Isoxazolopyridines Cell_Culture Cancer Cell Line Culture Compound->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Assay Antiproliferative Assay (e.g., MTT, SRB) Treatment->Assay Data_Analysis IC50/CC50 Determination Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays Data_Analysis->Kinase_Assay Cell_Cycle Cell Cycle Analysis Data_Analysis->Cell_Cycle Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the in vitro screening of antiproliferative compounds.

Conclusion and Future Perspectives

Substituted isoxazolopyridines and their structural analogs represent a promising class of heterocyclic compounds with tunable antiproliferative activity. The evidence presented in this guide highlights the critical role of substituent patterns in dictating cytotoxic potency and mechanism of action. Specifically, the introduction of haloacetyl groups on the 3-amino position of the isoxazolo[5,4-b]pyridine scaffold and specific aliphatic amino chains on the oxazolo[5,4-d]pyrimidine core have yielded compounds with significant in vitro anticancer activity.

Future research in this area should focus on expanding the chemical diversity of these scaffolds, conducting broader screening against various cancer cell lines, and further elucidating their molecular targets and mechanisms of action. A deeper understanding of the SAR, coupled with mechanistic studies, will be instrumental in the rational design of novel isoxazolopyridine-based therapeutics with improved efficacy and selectivity for the treatment of cancer.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives as Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the docking performance of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives against Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] We will explore the rationale behind the experimental design, from target selection to the intricacies of the docking protocol, and compare the performance of these derivatives against established FXa inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel anticoagulants.

The Rationale for Targeting Factor Xa

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[2] Its inhibition is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders.[2] The development of direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, has revolutionized anticoagulant therapy.[3] The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has emerged as a promising starting point for the design of novel FXa inhibitors due to its favorable physicochemical properties and synthetic accessibility.

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

In this guide, we will perform a comparative docking study to evaluate the binding potential of a representative isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative against the well-established FXa inhibitor, Rivaroxaban. This head-to-head comparison will allow us to dissect the key molecular interactions that drive binding affinity and selectivity, providing valuable insights for the rational design of more potent and specific inhibitors.

The Ligands Under Investigation
  • Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivative (Hypothetical Compound 1): A representative molecule from the isoxazolo[5,4-d]pyrimidin-4(5H)-one class, featuring key substituents for interaction with the FXa active site.

  • Rivaroxaban: An FDA-approved, potent, and selective direct FXa inhibitor, serving as our benchmark for comparison.

Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines a robust and reproducible workflow for performing protein-ligand docking studies using industry-standard software.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Selection (PDB ID: 2P16) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid Grid Box Generation (Define binding site) Prot_Prep->Grid Lig_Prep Ligand Preparation (Energy minimization) Lig_Prep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analyze Docking Poses (Binding energy, RMSD) Docking->Results Interaction Visualize Interactions (Hydrogen bonds, hydrophobic) Results->Interaction

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of human Factor Xa in complex with Rivaroxaban from the Protein Data Bank (PDB ID: 2P16).[4] This high-resolution structure provides an excellent starting point for our docking study.

  • Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein for docking.[5][6] This involves:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogens to the protein.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Saving the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[7]

Step 2: Ligand Preparation

  • Generate 3D Structures: Create 3D structures of the isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative and Rivaroxaban. This can be done using chemical drawing software like ChemDraw, followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Prepare Ligands for Docking: Similar to the protein, prepare the ligands for docking by:

    • Assigning rotatable bonds.

    • Merging non-polar hydrogens.

    • Saving the prepared ligands in the PDBQT file format.

Step 3: Grid Box Generation

  • Define the Binding Site: The binding site is defined by a grid box that encompasses the active site of FXa. The center and dimensions of the grid box should be chosen to cover the region where the co-crystallized ligand (Rivaroxaban) binds in the PDB structure 2P16.[4] This ensures that the docking search is focused on the relevant binding pocket.

Step 4: Molecular Docking with AutoDock Vina

  • Perform Docking: Use AutoDock Vina to perform the docking calculations.[8] Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and predict the most favorable binding poses.[7]

  • Set Exhaustiveness: The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a good starting point for most applications.[8]

Step 5: Analysis of Docking Results

  • Evaluate Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Analyze Binding Poses: Visualize the predicted binding poses of the ligands within the FXa active site using software like PyMOL or Discovery Studio.[9] Pay close attention to the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the reference ligand (if available). An RMSD value below 2.0 Å is generally considered a good prediction.[9][10]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligands and the protein, such as:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These play a significant role in the overall binding energy.

    • Pi-pi stacking and cation-pi interactions: These can further stabilize the ligand-protein complex.

Comparative Data Analysis

The following table summarizes the hypothetical docking results for our isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative and Rivaroxaban against Factor Xa.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivative -9.2Tyr228, Gly216, Trp215, Asp189Hydrogen bond with Gly216; Hydrophobic interactions with Tyr228 and Trp215; Pi-pi stacking with Tyr228
Rivaroxaban (Reference) -10.5Tyr228, Gly216, Trp215, Asp189, Ser195Hydrogen bonds with Gly216 and Ser195; Hydrophobic interactions with Tyr228 and Trp215; Salt bridge with Asp189

Interpretation of Results:

The hypothetical docking results suggest that while the isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative shows promising binding affinity, Rivaroxaban exhibits a stronger predicted interaction with the FXa active site. The analysis of the binding poses reveals that Rivaroxaban forms an additional hydrogen bond with Ser195 and a salt bridge with the key catalytic residue Asp189, which likely contributes to its superior potency.

This comparative analysis highlights the importance of specific interactions within the S1 and S4 pockets of the FXa active site. The insights gained from this study can guide the further optimization of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold to enhance its binding affinity and selectivity for Factor Xa.

G cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin catalyzes conversion of Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion of Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: The central role of Factor Xa in the coagulation cascade.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as Factor Xa inhibitors. The detailed protocol and analysis demonstrate the power of in silico methods to accelerate the drug discovery process. By systematically comparing novel compounds against established drugs, researchers can gain crucial insights into structure-activity relationships and rationally design the next generation of anticoagulants. Future work should focus on synthesizing and biologically evaluating the most promising derivatives identified through these computational studies to validate the in silico predictions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazolo[5,4-c]pyridin-3-amine
Reactant of Route 2
Isoxazolo[5,4-c]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.